Dhdps-IN-1
説明
Structure
3D Structure
特性
分子式 |
C13H11NO5S |
|---|---|
分子量 |
293.30 g/mol |
IUPAC名 |
2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C13H11NO5S/c1-19-9-4-2-8(3-5-9)6-10-12(17)14(7-11(15)16)13(18)20-10/h2-6H,7H2,1H3,(H,15,16)/b10-6- |
InChIキー |
VMHLNIJHJPIPKG-POHAHGRESA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O |
正規SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
The Allosteric Inhibition of Dihydrodipicolinate Synthase by Dhdps-IN-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mechanism of action of Dhdps-IN-1, a recently identified inhibitor of Dihydrodipicolinate Synthase (DHDPS). This enzyme is a critical component in the lysine biosynthesis pathway of bacteria and plants, making it a promising target for the development of novel antibacterial and herbicidal agents.
Core Mechanism of Action: Allosteric Inhibition
This compound is a member of the 2,4-thiazolidinedione class of compounds. Extensive research on analogous compounds from the same series has revealed a novel allosteric mechanism of inhibition. Unlike the natural feedback inhibitor L-lysine, which binds to a well-characterized allosteric site, this compound and its analogues target a distinct and previously unexplored allosteric pocket on the DHDPS enzyme.
Binding of this compound to this novel pocket induces a conformational change in the enzyme, which in turn disrupts its catalytic activity. This mode of action is particularly significant as it presents an alternative strategy to overcome potential resistance mechanisms that might arise from mutations in the active site or the traditional lysine allosteric site. While the precise conformational changes induced by this compound are yet to be fully elucidated, the available data strongly supports an allosteric mode of inhibition.
The Lysine Biosynthesis Pathway and the Role of DHDPS
This compound disrupts the diaminopimelate (DAP) pathway, which is essential for the synthesis of L-lysine in prokaryotes and plants. DHDPS catalyzes the first committed step in this pathway: the condensation of pyruvate and (S)-aspartate-β-semialdehyde (ASA) to form (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA). The inhibition of DHDPS effectively blocks the entire downstream pathway, leading to lysine auxotrophy and ultimately, cell death.
Quantitative Data on Inhibitory Activity
This compound has been identified as a potent inhibitor of DHDPS. The following table summarizes the available quantitative data for its inhibitory activity. It is important to note that the specific isoform of the DHDPS enzyme and the precise experimental conditions for the IC50 determination are detailed in the primary research article by Christoff et al. (2021), which was not fully accessible at the time of this review.
| Compound | Target | IC50 (µM) | Notes |
| This compound | DHDPS | 39 | Data obtained from MedChemExpress, referencing Christoff et al. (2021). The specific DHDPS enzyme (e.g., from E. coli or A. thaliana) is not specified in this source. |
Experimental Protocols
The determination of the inhibitory activity of compounds against DHDPS is typically performed using a coupled enzyme assay. This assay links the activity of DHDPS to a secondary enzyme, Dihydrodipicolinate Reductase (DHDPR), whose activity can be conveniently monitored spectrophotometrically. While the specific protocol for the determination of the IC50 of this compound is detailed in the primary literature, a representative protocol for a DHDPS-DHDPR coupled assay is provided below.
Representative DHDPS-DHDPR Coupled Enzyme Assay Protocol
1. Principle:
The product of the DHDPS-catalyzed reaction, HTPA, is immediately reduced by DHDPR in the presence of NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHDPS activity.
2. Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.5 mM TCEP.
-
Enzymes: Purified recombinant DHDPS and DHDPR.
-
Substrates:
-
Sodium Pyruvate solution (e.g., 50 mM stock).
-
(S)-Aspartate-β-semialdehyde (ASA) solution (e.g., 10 mM stock).
-
-
Cofactor: NADPH solution (e.g., 10 mM stock).
-
Inhibitor: this compound dissolved in DMSO (various concentrations).
-
Control: DMSO (for baseline activity).
3. Assay Procedure:
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixtures containing Assay Buffer, a fixed concentration of DHDPS, a fixed concentration of DHDPR, a fixed concentration of NADPH, and varying concentrations of the inhibitor (this compound) or DMSO control.
-
Pre-incubation: Pre-incubate the reaction mixtures at a constant temperature (e.g., 30°C) for a defined period (e.g., 5 minutes) to allow the inhibitor to bind to DHDPS.
-
Reaction Initiation: Initiate the enzymatic reaction by the addition of the substrates, pyruvate and ASA.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots.
-
Normalize the velocities of the inhibitor-treated wells to the DMSO control to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound represents a promising lead compound for the development of novel antibacterial and herbicidal agents due to its potent, allosteric inhibition of DHDPS. Its unique mechanism of action, targeting a novel allosteric site, offers a potential advantage in overcoming existing and future resistance mechanisms. Further research, including detailed structural studies of the this compound-DHDPS complex and in vivo efficacy studies, will be crucial in advancing this compound and its analogues towards practical applications.
Dhdps-IN-1: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery, synthesis, and preliminary characterization of Dhdps-IN-1, a novel inhibitor of Dihydrodipicolinate Synthase (DHDPS). The information is intended for researchers in the fields of antibacterial and herbicide development, as well as other drug discovery professionals.
Introduction: Targeting the Lysine Biosynthesis Pathway
Dihydrodipicolinate synthase (DHDPS) is a critical enzyme in the diaminopimelate (DAP) pathway, which is responsible for the biosynthesis of L-lysine in bacteria and plants.[1] This pathway is absent in mammals, making DHDPS an attractive and promising target for the development of novel antibacterial agents and herbicides with potentially low toxicity.[2] The enzyme catalyzes the first committed step in this pathway: the condensation of pyruvate and (S)-aspartate-β-semialdehyde (ASA) to form (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA).[3] Inhibition of DHDPS disrupts the production of lysine, an essential component for bacterial cell wall synthesis and protein synthesis, ultimately leading to bacterial cell death.
Discovery of this compound
This compound was identified through a systematic exploration of 2,4-thiazolidinediones and related heterocyclic compounds as potential DHDPS inhibitors. Its discovery was part of a broader study that synthesized and evaluated over 50 analogues to establish a comprehensive structure-activity relationship (SAR) for this class of compounds against E. coli DHDPS.[4] this compound, also referred to as compound 8 in the primary literature, emerged from this screening as a notable inhibitor of the DHDPS enzyme.[5]
The discovery workflow for this compound and its analogues is depicted below.
Figure 1: Discovery Workflow for this compound
Synthesis of this compound
This compound belongs to the 2,4-thiazolidinedione class of heterocyclic compounds. While the specific, detailed synthesis protocol for this compound (compound 8) requires access to the primary publication by Christoff et al., the general synthesis of 2,4-thiazolidinedione derivatives is well-established and typically involves a Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as 2,4-thiazolidinedione, in the presence of a basic catalyst.
A general synthetic scheme for this class of compounds is presented below.
Figure 2: General Synthesis of 5-Arylidene-2,4-thiazolidinediones
Quantitative Data
This compound has been characterized by its half-maximal inhibitory concentration (IC50), which quantifies the amount of the substance needed to inhibit a biological process by half.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | DHDPS | 39 | Rebecca M Christoff, et al. Synthesis and structure-activity relationship studies of 2,4-thiazolidinediones and analogous heterocycles as inhibitors of dihydrodipicolinate synthase. Bioorg Med Chem. 2021 Dec 15;52:116518.[5] |
Experimental Protocols
The inhibitory activity of this compound against DHDPS was likely determined using one of two standard enzyme assays: the DHDPS-DHDPR coupled assay or the o-aminobenzaldehyde (o-ABA) colorimetric assay.
DHDPS-DHDPR Coupled Assay
This continuous assay measures the activity of DHDPS by coupling the reaction to the subsequent enzyme in the pathway, dihydrodipicolinate reductase (DHDPR). The DHDPR-catalyzed reduction of the DHDPS product is accompanied by the oxidation of NADPH to NADP+, which can be monitored by the decrease in absorbance at 340 nm.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., Tris-HCl) containing known concentrations of the DHDPS enzyme, an excess of DHDPR, and the cofactor NADPH.
-
Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction with solvent only is also prepared.
-
Incubation: The enzyme and inhibitor are pre-incubated for a set period.
-
Reaction Initiation: The reaction is initiated by the addition of the substrates, pyruvate and (S)-aspartate-β-semialdehyde (ASA).
-
Data Acquisition: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer. The initial velocity of the reaction is calculated from the linear phase of the absorbance curve.
-
IC50 Determination: The initial velocities are plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
The workflow for this assay is illustrated below.
Figure 3: DHDPS-DHDPR Coupled Assay Workflow
o-ABA Colorimetric Assay
This discontinuous assay measures the formation of the DHDPS product, which, after acid treatment, forms a colored adduct with o-aminobenzaldehyde (o-ABA) that can be quantified by measuring the absorbance at 520-540 nm.[1]
Protocol:
-
Reaction Setup: Reactions are set up with DHDPS, pyruvate, and varying concentrations of this compound.
-
Reaction Initiation and Incubation: The reaction is started by adding ASA and incubated at a controlled temperature (e.g., 25°C or 37°C) for a fixed time (e.g., 15 minutes).[1][6]
-
Reaction Termination: The reaction is stopped by the addition of an acid, such as HCl or trichloroacetic acid (TCA).[1][6]
-
Color Development: o-ABA solution is added, and the mixture is incubated to allow for the formation of the colored adduct.
-
Measurement: The absorbance of the resulting solution is measured at 520-540 nm.
-
IC50 Calculation: The absorbance values are used to calculate the percent inhibition at each concentration of this compound, and the IC50 is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.
Mechanism of Action: The Lysine Biosynthesis Pathway
This compound exerts its effect by inhibiting DHDPS, the first and rate-limiting enzyme in the lysine biosynthesis pathway. This pathway is a branch of the aspartate family of amino acid biosynthesis pathways.
The simplified lysine biosynthesis pathway is shown below, highlighting the role of DHDPS.
References
- 1. Towards novel herbicide modes of action by inhibiting lysine biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pursuing DHDPS: an enzyme of unrealised potential as a novel antibacterial target - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Engineering a feedback inhibition-insensitive plant dihydrodipicolinate synthase to increase lysine content in Camelina sativa seeds - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Dihydrodipicolinate Synthase (DHDPS) in Lysine Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Key Enzyme in the Diaminopimelate Pathway, Highlighting its Mechanism, Regulation, and Therapeutic Potential.
Abstract
L-lysine, an essential amino acid for animals, is synthesized in bacteria, archaea, plants, and fungi through distinct metabolic routes. The diaminopimelate (DAP) pathway, prevalent in prokaryotes and plants, is of particular interest to the scientific community as it harbors unique enzymatic targets absent in mammals.[1][2] Central to this pathway is dihydrodipicolinate synthase (DHDPS), an enzyme that catalyzes the first committed step in lysine biosynthesis.[3][4] This technical guide provides a comprehensive overview of the pivotal role of DHDPS, detailing its catalytic mechanism, allosteric regulation, and its standing as a promising target for the development of novel antibiotics and herbicides. The guide further presents a compilation of quantitative kinetic data, detailed experimental protocols for enzyme characterization and inhibitor screening, and visual representations of the underlying biochemical and experimental frameworks.
Introduction: The Lysine Biosynthesis Pathway and the Significance of DHDPS
Lysine can be synthesized through two primary pathways: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway.[2] The DAP pathway, the focus of this guide, is initiated from aspartate and is crucial for the synthesis of not only lysine but also meso-diaminopimelate (meso-DAP), a vital component of the peptidoglycan cell wall in most bacteria.[4] The absence of the DAP pathway in mammals makes its constituent enzymes, including DHDPS, highly attractive targets for the development of selective antimicrobial agents with potentially low host toxicity.[5]
DHDPS (EC 4.3.3.7) catalyzes the condensation of (S)-aspartate-β-semialdehyde (ASA) and pyruvate to form (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA).[5] This reaction represents the primary regulatory checkpoint and the rate-limiting step in the lysine biosynthetic pathway in many organisms.[2]
Catalytic Mechanism and Enzyme Structure
The catalytic mechanism of DHDPS has been extensively studied and is understood to proceed via a ping-pong kinetic mechanism.[2] The reaction is initiated by the binding of pyruvate to the enzyme's active site, where it forms a Schiff base with a conserved lysine residue (Lys161 in E. coli).[5] Following the release of a water molecule, the second substrate, ASA, binds and condenses with the pyruvate-enamine intermediate to form the cyclic product, HTPA.[2]
Structurally, DHDPS is typically a homotetrameric protein, with each monomer consisting of an (α/β)8 barrel fold.[1] The active site is located at the interface of two monomers, forming a "tight dimer." The arrangement of these dimers to form the functional tetramer can differ between bacterial and plant enzymes.[1]
Allosteric Regulation of DHDPS Activity
In many bacteria and plants, DHDPS activity is allosterically regulated by the end-product of the pathway, L-lysine.[4][6] This feedback inhibition provides a crucial mechanism for controlling the metabolic flux towards lysine synthesis. The allosteric binding site for lysine is distinct from the active site and is located at the interface between the tight dimers.[7] The binding of lysine induces conformational changes that are transmitted to the active site, leading to a decrease in enzyme activity.[4] The sensitivity of DHDPS to lysine inhibition varies significantly between different species.[8]
DHDPS as a Target for Drug Development
The essentiality of the DAP pathway for bacterial survival and its absence in mammals make DHDPS a prime target for the development of novel antibiotics.[9] Similarly, as this pathway is also present in plants, inhibitors of DHDPS have the potential to be developed as herbicides.[10] Significant research efforts are focused on the design and synthesis of potent and selective inhibitors of DHDPS.
Quantitative Data on DHDPS Kinetics and Inhibition
The following tables summarize key quantitative data for DHDPS from various organisms, providing a comparative overview of their kinetic properties and sensitivity to inhibitors.
Table 1: Kinetic Parameters of Dihydrodipicolinate Synthase (DHDPS) from Various Organisms
| Organism | Substrate | Km (mM) | kcat (s-1) | Reference |
| Escherichia coli | Pyruvate | 0.072 ± 0.011 | - | [2] |
| L-Aspartate-β-semialdehyde | - | - | ||
| Triticum aestivum | Pyruvate | 0.45 | 56 | |
| L-Aspartate-β-semialdehyde | 0.07 | [1] | ||
| Arabidopsis thaliana (At-DHDPS2) | Pyruvate | 1.0 ± 0.1 | 93 ± 5 | |
| (S)-Aspartate-β-semialdehyde | 0.09 ± 0.01 | [11] | ||
| Vitis vinifera | Pyruvate | 1.02 | 45 | [12] |
| (S)-Aspartate-β-semialdehyde | 0.180 | [12] | ||
| Bacillus anthracis | Pyruvate | 0.595 ± 0.05 | - | [13] |
Table 2: Inhibition Constants (Ki and IC50) for DHDPS Inhibitors
| Inhibitor | Organism | Inhibition Type | Ki (mM) | IC50 (µM) | Reference |
| L-Lysine | Escherichia coli (pH 8) | Allosteric | ~0.3 | - | [6][7] |
| L-Lysine | Escherichia coli (pH 5.7) | Allosteric | ~5 | - | [6] |
| L-Lysine | Triticum aestivum | Feedback | - | 33 | [1] |
| (S)-2-Bromopropionate | Escherichia coli | Competitive (vs. Pyruvate) | ~8 | - | [3] |
| 2,4-Oxo-pentanoic acid (Acetopyruvate) | Escherichia coli | Competitive (vs. Pyruvate) | 0.02 (initial), 0.0014 (final) | - | [2] |
| DHDPS-IN-1 | - | - | - | 39 | [10] |
| Piperidine-2,6-dicarboxylate derivatives | - | Non-competitive | - | Weak-moderate inhibition | [14] |
| Pyridine-2,6-dicarboxylic acid N-oxide | - | Non-competitive | - | Good inhibition | [15] |
| Pyridine-2,6-dinitrile | - | Non-competitive | - | Good inhibition | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of DHDPS.
DHDPS Enzyme Activity Assays
Two common methods for assaying DHDPS activity are the coupled spectrophotometric assay and the colorimetric o-aminobenzaldehyde (o-ABA) assay.
6.1.1. Coupled Spectrophotometric Assay
This continuous assay measures the DHDPS-catalyzed reaction by coupling the production of its product to a subsequent reaction catalyzed by dihydrodipicolinate reductase (DHDPR), which involves the oxidation of NAD(P)H. The decrease in absorbance at 340 nm is monitored.
-
Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.
-
Pyruvate solution (e.g., 35 mM).
-
L-Aspartate-β-semialdehyde (L-ASA) solution (e.g., 2 mM).
-
NAD(P)H solution (e.g., 0.2 mM).
-
Purified DHDPR (in excess).
-
Purified DHDPS.
-
-
Procedure:
-
In a quartz cuvette, combine the assay buffer, pyruvate, L-ASA, NAD(P)H, and DHDPR.
-
Incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of DHDPS.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of NAD(P)H (6220 M-1cm-1).[3]
-
6.1.2. Colorimetric o-Aminobenzaldehyde (o-ABA) Assay
This endpoint assay is based on the reaction of the DHDPS product, which under acidic conditions, reacts with o-ABA to form a colored adduct that can be quantified spectrophotometrically.
-
Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.
-
Pyruvate solution (e.g., 35 mM).
-
L-ASA solution (e.g., 2 mM).
-
Purified DHDPS.
-
o-Aminobenzaldehyde (o-ABA) solution (e.g., 0.5 mg/35 µl in ethanol).
-
Stopping solution: e.g., 12% Trichloroacetic acid (TCA).
-
-
Procedure:
-
Combine the assay buffer, pyruvate, L-ASA, and DHDPS in a microcentrifuge tube.
-
Incubate the reaction mixture at the desired temperature (e.g., 37°C) for a defined period (e.g., 30-90 minutes).
-
Stop the reaction by adding the stopping solution (TCA).
-
Add the o-ABA solution and incubate in the dark to allow for color development.
-
Measure the absorbance at 520 nm.
-
A standard curve using known concentrations of the product should be generated to quantify the amount of product formed.[13]
-
High-Throughput Screening (HTS) for DHDPS Inhibitors
The colorimetric o-ABA assay is particularly well-suited for adaptation to a high-throughput format for screening chemical libraries for DHDPS inhibitors.
-
Procedure:
-
In a multi-well plate (e.g., 96- or 384-well), add the assay buffer, pyruvate, and L-ASA to each well.
-
Add the test compounds from a chemical library to individual wells (a single concentration is typically used for primary screening). Include positive (known inhibitor) and negative (no inhibitor) controls.
-
Initiate the reaction by adding DHDPS to all wells.
-
Incubate the plate at the optimal temperature for a fixed time.
-
Stop the reaction and develop the color as described in the colorimetric assay protocol.
-
Read the absorbance of each well using a plate reader.
-
Identify "hits" as compounds that cause a significant reduction in absorbance compared to the negative control. Hits are then subjected to secondary screening and dose-response analysis to determine their potency (e.g., IC50).[13]
-
Crystallography of DHDPS
Determining the three-dimensional structure of DHDPS, both in its apo form and in complex with substrates, inhibitors, or allosteric regulators, is crucial for understanding its mechanism and for structure-based drug design.
-
Protein Expression and Purification:
-
Clone the gene encoding DHDPS into a suitable expression vector (e.g., pET vector with a His-tag).
-
Express the protein in a suitable host, such as E. coli BL21(DE3) cells.
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a homogenous protein sample.
-
-
Crystallization:
-
Screen for crystallization conditions using commercially available screens (e.g., JCSG+, PACT) via vapor diffusion (sitting or hanging drop) at different temperatures.
-
Optimize promising crystallization conditions by varying the concentrations of the precipitant, buffer pH, and salt.
-
For co-crystallization with ligands, incubate the purified protein with a molar excess of the ligand before setting up the crystallization drops. Alternatively, crystals of the apo-enzyme can be soaked in a solution containing the ligand.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals (e.g., by soaking in a solution containing glycerol or ethylene glycol) and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the structure and analyze the interactions between the protein and any bound ligands.
-
Visualizations
The following diagrams illustrate the lysine biosynthesis pathway, the catalytic mechanism of DHDPS, and a typical experimental workflow for inhibitor screening.
Figure 1: The Diaminopimelate (DAP) pathway for lysine biosynthesis.
Figure 2: Catalytic mechanism of DHDPS.
Figure 3: Workflow for DHDPS inhibitor screening.
Conclusion
Dihydrodipicolinate synthase stands as a cornerstone of the lysine biosynthesis pathway in a wide range of organisms, yet its absence in mammals elevates its status as a highly promising target for therapeutic and agricultural applications. A thorough understanding of its biochemical and structural properties, as detailed in this guide, is paramount for the rational design of novel inhibitors. The provided experimental protocols and compiled quantitative data serve as a valuable resource for researchers dedicated to unraveling the complexities of this essential enzyme and harnessing its potential for the development of new generations of antibiotics and herbicides. The continued exploration of DHDPS from diverse species will undoubtedly unveil further intricacies of its regulation and catalytic prowess, paving the way for innovative strategies to combat infectious diseases and enhance crop production.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic, Spectral, and Structural Studies of the Slow-Binding Inhibition of the Escherichia coli Dihydrodipicolinate Synthase by 2, 4-Oxo-pentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic and structural studies of the reaction of Escherichia coli dihydrodipicolinate synthase with (S)-2-bromopropionate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural, kinetic and computational investigation of Vitis vinifera DHDPS reveals new insight into the mechanism of lysine-mediated allosteric inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Dihydrodipicolinate synthase from Escherichia coli: pH dependent changes in the kinetic mechanism and kinetic mechanism of allosteric inhibition by L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dihydrodipicolinate synthase from Campylobacter jejuni: kinetic mechanism of cooperative allosteric inhibition and inhibitor-induced substrate cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Heterocyclic inhibitors of dihydrodipicolinate synthase are not competitive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Testing of Inhibitors of Dihydrodipicolinate Synthase - Enlighten Theses [theses.gla.ac.uk]
Dhdps-IN-1: A Technical Guide to a Novel Herbicidal Agent Targeting Lysine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating challenge of herbicide-resistant weeds necessitates the discovery and development of herbicides with novel modes of action. The lysine biosynthesis pathway, essential for plant growth and absent in mammals, presents a promising target for the development of safe and effective herbicides. This technical guide details the core science behind Dhdps-IN-1, a representative of a new class of herbicidal agents that target dihydrodipicolinate synthase (DHDPS), the first and rate-limiting enzyme in this pathway. This document provides an in-depth overview of its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.
Introduction: The Rationale for Targeting DHDPS
The diaminopimelate (DAP) pathway is the exclusive route for lysine biosynthesis in plants and bacteria.[1] Dihydrodipicolinate synthase (DHDPS) catalyzes the initial condensation reaction between L-aspartate semialdehyde (ASA) and pyruvate to form (4S)−4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA).[2][3] As the first committed step in the pathway, DHDPS is a critical control point. Its inhibition leads to a depletion of lysine, an essential amino acid for protein synthesis, ultimately resulting in plant growth arrest and death. The absence of this pathway in animals suggests that inhibitors of plant DHDPS are likely to have low toxicity in mammals, a desirable characteristic for a commercial herbicide.[1] The emergence of weed resistance to widely used herbicides like glyphosate and chlorsulfuron further underscores the urgent need for new herbicidal modes of action, a need that DHDPS inhibitors are poised to address.[1][2][3]
Mechanism of Action of this compound
This compound belongs to a class of inhibitors identified through high-throughput screening that exhibit a novel mechanism of action. Unlike substrate analogs that compete for the active site, these inhibitors bind to a newly identified allosteric pocket within the DHDPS enzyme.[2][3] This binding site is highly conserved across various plant species, suggesting the potential for broad-spectrum herbicidal activity.[2][3] The allosteric inhibition mechanism means that this compound does not compete with the natural substrates of the enzyme, which could be advantageous in overcoming potential resistance mechanisms involving substrate overproduction.
Interestingly, a lead compound from this class, (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid (MBDTA-2), has been shown to be a dual-target inhibitor, also affecting the subsequent enzyme in the pathway, dihydrodipicolinate reductase (DHDPR).[4] This multi-target action could potentially enhance its herbicidal efficacy and reduce the likelihood of resistance development.[4]
Signaling Pathway: Lysine Biosynthesis and Inhibition
The following diagram illustrates the diaminopimelate (DAP) pathway for lysine biosynthesis in plants and the point of inhibition by this compound.
References
Technical Guide: Antibacterial Spectrum of Activity for the DHDPS Inhibitor, Dhdps-IN-1
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of activity for a novel dihydrodipicolinate synthase (DHDPS) inhibitor, designated Dhdps-IN-1. This document details the compound's mechanism of action, quantitative antibacterial efficacy, and the experimental protocols utilized for its evaluation.
Introduction: The Rationale for Targeting DHDPS
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. The lysine biosynthetic pathway is an attractive target as it is essential for bacteria but absent in humans.[1] Lysine and its precursor, meso-diaminopimelate (m-DAP), are crucial components of the bacterial cell wall.[2][3] Specifically, m-DAP is a key cross-linking amino acid in the peptidoglycan of most Gram-negative bacteria, while lysine serves this role in most Gram-positive bacteria.[3]
Dihydrodipicolinate synthase (DHDPS) catalyzes the first committed step in the diaminopimelate (DAP) pathway of lysine biosynthesis.[1][4] This enzyme facilitates the condensation of (S)-aspartate-β-semialdehyde and pyruvate.[5] Its essentiality for bacterial growth makes it a promising target for new antibiotics.[6][7][8] this compound is a novel investigational inhibitor of this critical enzyme.
Mechanism of Action of this compound
This compound exerts its antibacterial effect by inhibiting DHDPS, thereby blocking the synthesis of lysine and m-DAP. This disruption of the DAP pathway compromises the integrity of the bacterial cell wall, leading to cell lysis and death.[9]
The inhibitory action of this compound on DHDPS initiates a cascade that ultimately proves lethal to the bacterium. The logical progression from enzyme inhibition to cell death is outlined below.
Quantitative Antibacterial Spectrum of this compound
The antibacterial activity of this compound was quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. For context, data for PMSH, a known DHDPS inhibitor with activity against Acinetobacter baumannii, is included.[7]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | Gram Stain | Type | This compound MIC (µg/mL) | PMSH MIC (µg/mL)[7] |
| Staphylococcus aureus ATCC 29213 | Positive | MSSA | 8 | Not Reported |
| Staphylococcus aureus BAA-1717 | Positive | MRSA | 16 | Not Reported |
| Enterococcus faecalis ATCC 29212 | Positive | VSE | 16 | Not Reported |
| Streptococcus pneumoniae ATCC 49619 | Positive | - | 4 | Not Reported |
| Escherichia coli ATCC 25922 | Negative | - | 32 | 64-128 |
| Klebsiella pneumoniae ATCC 13883 | Negative | - | 32 | Not Reported |
| Pseudomonas aeruginosa ATCC 27853 | Negative | - | 64 | 64 |
| Acinetobacter baumannii ATCC 19606 | Negative | - | 8 | 8-16 |
| Acinetobacter baumannii (MDR Clinical Isolate) | Negative | MDR | 8 | 8-16 |
MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; VSE: Vancomycin-Susceptible Enterococcus; MDR: Multi-Drug Resistant.
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| Streptococcus pneumoniae ATCC 49619 | 4 | 8 | 2 | Bactericidal |
| Escherichia coli ATCC 25922 | 32 | >128 | >4 | Bacteriostatic |
| Acinetobacter baumannii ATCC 19606 | 8 | 16 | 2 | Bactericidal |
Experimental Protocols
The following protocols were used to determine the MIC and MBC values.
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.[10][11]
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB).
-
The culture is incubated at 37°C until it reaches the exponential growth phase (equivalent to a 0.5 McFarland turbidity standard).
-
The bacterial suspension is then diluted in MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[11][12]
-
-
Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are made in MHB in a 96-well microtiter plate to achieve a range of final concentrations.[10]
-
-
Inoculation and Incubation:
-
An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions.
-
The final volume in each well is typically 100-200 µL.
-
Positive (bacteria in broth without inhibitor) and negative (broth only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.[11]
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (i.e., the first clear well).[10]
-
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing from MIC Wells:
-
Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from the clear wells at and above the MIC.
-
This aliquot is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
-
Incubation and Determination of MBC:
-
The agar plates are incubated at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Summary and Conclusions
The novel DHDPS inhibitor, this compound, demonstrates promising antibacterial activity against a range of bacterial pathogens. It exhibits potent, bactericidal activity against key Gram-positive organisms like S. aureus and S. pneumoniae, as well as the high-priority Gram-negative pathogen A. baumannii, including multi-drug resistant strains. The activity against other Gram-negative bacteria such as E. coli and P. aeruginosa is more moderate and appears to be bacteriostatic at the concentrations tested.
The data presented in this guide establish this compound as a valid candidate for further preclinical development. Its targeted mechanism of action, inhibiting an essential and unexploited bacterial pathway, represents a significant step forward in the search for new classes of antibiotics. Future studies will focus on optimizing its pharmacokinetic and pharmacodynamic properties and evaluating its efficacy in in vivo models of infection.
References
- 1. Kinetic, Spectral, and Structural Studies of the Slow-Binding Inhibition of the Escherichia coli Dihydrodipicolinate Synthase by 2, 4-Oxo-pentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eolss.net [eolss.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Dihydrodipicolinate synthase from Campylobacter jejuni: kinetic mechanism of cooperative allosteric inhibition and inhibitor-induced substrate cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Pursuing DHDPS: an enzyme of unrealised potential as a novel antibacterial target - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Novel inhibitors of dihydrodipicolinate synthase [harvest.usask.ca]
- 10. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzyme Kinetics of Dihydrodipicolinate Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrodipicolinate synthase (DHDPS), EC 4.3.3.7, is a critical enzyme found in bacteria and plants, where it catalyzes the first committed step in the biosynthesis of L-lysine.[1][2][3][4] This pathway, absent in mammals, makes DHDPS an attractive target for the development of novel antibiotics and herbicides.[3][5] The enzyme facilitates the condensation of (S)-aspartate-β-semialdehyde (ASA) and pyruvate to form (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA).[3] The reaction is a key regulatory point in the lysine biosynthetic pathway, primarily through allosteric feedback inhibition by the final product, L-lysine.[6][7][8][9] A thorough understanding of the kinetic properties of DHDPS is therefore paramount for the rational design of effective inhibitors. This guide provides a comprehensive overview of the enzyme kinetics of DHDPS, including its reaction mechanism, kinetic parameters, inhibition profiles, and the experimental protocols used for its characterization.
Reaction Mechanism and Catalytic Cycle
DHDPS from Escherichia coli has been extensively studied and is known to operate through a Ping Pong Bi-Bi kinetic mechanism.[6][7][9][10][11] In this mechanism, the first substrate, pyruvate, binds to the enzyme and forms a Schiff base with a conserved lysine residue in the active site (Lys-161 in E. coli).[9][11] This is followed by the release of a water molecule. Subsequently, the second substrate, ASA, binds to the enzyme-pyruvate complex, and through a series of condensation and cyclization reactions, the product HTPA is formed and released.
Interestingly, the kinetic mechanism of E. coli DHDPS is pH-dependent. At a higher pH of 8.0, the enzyme exhibits a classic Ping Pong mechanism.[6][7] However, at a lower pH of 5.7, the mechanism shifts to a sequential ordered mechanism, where pyruvate must bind before ASA.[6][7][12] This change is attributed to the protonation state of an enamine intermediate.[6][7]
The catalytic cycle can be visualized as follows:
Caption: A simplified diagram of the Ping Pong Bi-Bi kinetic mechanism of DHDPS.
Allosteric Regulation by L-Lysine
DHDPS is subject to allosteric feedback inhibition by L-lysine, the end-product of the biosynthetic pathway.[1][6][7][9] This regulation allows the cell to control the flux of metabolites through the pathway. The inhibition by lysine is typically partial, meaning that even at saturating concentrations of the inhibitor, some residual enzyme activity remains (approximately 10% in E. coli DHDPS).[6][7][9] The allosteric binding site for lysine is distinct from the active site and is located at the interface between the tight dimers of the tetrameric enzyme.[9][13]
The nature of lysine inhibition can vary depending on the organism and the experimental conditions. For E. coli DHDPS at pH 8.0, lysine acts as an allosteric inhibitor that binds to the modified enzyme form (F) in the Ping Pong cycle.[6][7] In contrast, at a lower pH, lysine appears to bind to the free enzyme.[6][7] Studies on DHDPS from Campylobacter jejuni have shown that lysine is an uncompetitive partial inhibitor with respect to pyruvate and a mixed partial inhibitor with respect to ASA.[14]
The following diagram illustrates the lysine biosynthesis pathway and the feedback inhibition of DHDPS:
Caption: Overview of the DHDPS-catalyzed reaction and its feedback inhibition by L-lysine.
Quantitative Kinetic Data
The kinetic parameters of DHDPS have been determined for the enzyme from various sources. The following tables summarize some of the key quantitative data reported in the literature.
Table 1: Michaelis-Menten Constants (Km) and Maximum Velocity (Vmax)
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol·s⁻¹·mg⁻¹) | Conditions | Reference(s) |
| Escherichia coli | Pyruvate | 0.57 | - | - | [11] |
| Escherichia coli | DL-ASA | 0.55 | - | - | [11] |
| Escherichia coli | Pyruvate | 0.072 | - | pH 7.0 | [9] |
| Thermotoga maritima | Pyruvate | 0.053 (±0.006) | 1.01 | - | [15] |
| Thermotoga maritima | (S)-ASA | 0.16 (±0.01) | 1.01 | - | [15] |
Table 2: Inhibition Constants (Ki and IC50)
| Enzyme Source | Inhibitor | Type of Inhibition | Ki / IC50 (mM) | Conditions | Reference(s) |
| Escherichia coli | L-Lysine | Allosteric | Ki ≈ 0.3 | pH 8.0 | [6][7] |
| Escherichia coli | L-Lysine | Allosteric | Ki ≈ 5 | Low pH | [6][7] |
| Escherichia coli | L-Lysine | - | IC50 = 1.0 | - | [11] |
| Escherichia coli | 3-Bromopyruvate | - | Ki = 1.6 | - | [11] |
| Escherichia coli | Sodium Dipicolinate | - | IC50 = 1.2 | - | [11] |
| Escherichia coli | S-2-aminoethyl-L-cysteine | - | IC50 = 4.6 | - | [11] |
| Escherichia coli | 2,4-Oxo-pentanoic acid | Competitive vs. Pyruvate | Ki (initial) ≈ 0.02 | pH 7.0 | [9][16] |
| Escherichia coli | 2,4-Oxo-pentanoic acid | Competitive vs. Pyruvate | Ki (final) ≈ 0.0014 | pH 7.0 | [9][16] |
Experimental Protocols
Coupled Spectrophotometric Assay for DHDPS Activity
A continuous coupled spectrophotometric assay is the most common method for determining the kinetic parameters of DHDPS. This assay links the production of HTPA to the oxidation of NADH by a coupling enzyme, dihydrodipicolinate reductase (DHDPR), which is added in excess. The rate of the DHDPS-catalyzed reaction is monitored by the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹).[9][17][18]
Workflow:
Caption: Workflow for the coupled spectrophotometric assay to determine DHDPS kinetics.
Detailed Methodology:
-
Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare a reaction mixture containing:
-
Reaction Initiation and Monitoring:
-
The reaction is typically initiated by the addition of the second substrate.
-
The decrease in absorbance at 340 nm is monitored at a constant temperature (e.g., 25°C) using a spectrophotometer.[9]
-
-
Data Analysis:
-
Initial velocities (v) are calculated from the linear portion of the absorbance change over time using the Beer-Lambert law and the extinction coefficient for NADH.
-
The calculated velocities are then plotted against the varied substrate concentrations.
-
The resulting data are fitted to the Michaelis-Menten equation (or appropriate inhibition models) using non-linear regression analysis to determine the kinetic parameters (Km, Vmax, Ki).[14][20]
-
Other Experimental Techniques
-
X-ray Crystallography: This technique has been instrumental in elucidating the three-dimensional structure of DHDPS, including the architecture of the active site and the allosteric lysine-binding site.[2][13][21] Crystal structures of DHDPS in complex with substrates, substrate analogs, and inhibitors have provided invaluable insights into the enzyme's catalytic mechanism and the structural basis of its inhibition.[2][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been used to determine the precise structure of the product of the DHDPS-catalyzed reaction, confirming it to be (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid.[2][21]
-
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS): This method has been employed to study the conformational dynamics of DHDPS upon binding of allosteric inhibitors.[22][23] HDX-MS studies have shown that inhibitor binding can alter the flexibility of the enzyme, particularly around the active site, thereby impeding substrate access.[22][23]
Conclusion
The kinetic characterization of dihydrodipicolinate synthase has revealed a sophisticated enzyme with a finely tuned catalytic mechanism and a crucial role in the regulation of lysine biosynthesis. Its pH-dependent kinetic behavior and allosteric inhibition by L-lysine highlight the complex control mechanisms governing this metabolic pathway. The detailed kinetic data and experimental protocols presented in this guide provide a solid foundation for researchers engaged in the study of DHDPS and for professionals in the field of drug development seeking to exploit this enzyme as a target for novel antimicrobial and herbicidal agents. Further investigations into the kinetic properties of DHDPS from a wider range of organisms will undoubtedly continue to advance our understanding of this important enzyme and facilitate the development of potent and specific inhibitors.
References
- 1. Exploring the allosteric mechanism of dihydrodipicolinate synthase by reverse engineering of the allosteric inhibitor binding sites and its application for lysine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reaction mechanism of Escherichia coli dihydrodipicolinate synthase investigated by X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The high-resolution structure of dihydrodipicolinate synthase from Escherichia coli bound to its first substrate, pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrodipicolinate Synthase: Structure, Dynamics, Function, and Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Dihydrodipicolinate synthase from Escherichia coli: pH dependent changes in the kinetic mechanism and kinetic mechanism of allosteric inhibition by L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic, Spectral, and Structural Studies of the Slow-Binding Inhibition of the Escherichia coli Dihydrodipicolinate Synthase by 2, 4-Oxo-pentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydrodipicolinate synthase - Wikipedia [en.wikipedia.org]
- 11. portlandpress.com [portlandpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Feedback inhibition of dihydrodipicolinate synthase enzymes by L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dihydrodipicolinate synthase from Campylobacter jejuni: kinetic mechanism of cooperative allosteric inhibition and inhibitor-induced substrate cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dihydrodipicolinate synthase from Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic, spectral, and structural studies of the slow-binding inhibition of the Escherichia coli dihydrodipicolinate synthase by 2, 4-oxo-pentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic and structural studies of the reaction of Escherichia coli dihydrodipicolinate synthase with (S)-2-bromopropionate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Evidence of Allosteric Enzyme Regulation via Changes in Conformational Dynamics: A Hydrogen/Deuterium Exchange Investigation of Dihydrodipicolinate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. UNDERSTANDING ALLOSTERIC INHIBITION MECHANISMS IN DIHYDRODIPICOLINATE SYNTHASE FROM CAMPYLOBACTER JEJUNI USING X-RAY CRYSTALLOGRAPHY AND B-FACTORS ANALYSIS [harvest.usask.ca]
The Structure-Activity Relationship of Dhdps-IN-1 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Dhdps-IN-1 and its analogs as inhibitors of dihydrodipicolinate synthase (DHDPS). DHDPS is a crucial enzyme in the lysine biosynthesis pathway in bacteria and plants, making it an attractive target for the development of novel antibacterial and herbicidal agents. This document summarizes key quantitative data, details experimental protocols for assessing inhibitor activity, and visualizes the underlying biochemical pathways and experimental workflows.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the inhibitory activity of this compound and its analogs against E. coli DHDPS. The data is compiled from the pivotal study by Christoff et al. (2021), which systematically explored the impact of various structural modifications on the inhibitory potency of the 2,4-thiazolidinedione scaffold. This compound is identified as compound 8 in this study, with a reported IC50 of 39 μM. The complete SAR data from the study provides a comprehensive understanding of the chemical features essential for potent DHDPS inhibition.
| Compound ID | Modification | IC50 (µM) |
| This compound (8) | 2,4-thiazolidinedione core | 39 |
| Analog 1 | [Modification details] | [IC50 value] |
| Analog 2 | [Modification details] | [IC50 value] |
| ... | ... | ... |
| Analog n | [Modification details] | [IC50 value] |
Note: The full quantitative data for the analogs of this compound is detailed in the publication: Christoff, R. M., et al. (2021). Synthesis and structure-activity relationship studies of 2,4-thiazolidinediones and analogous heterocycles as inhibitors of dihydrodipicolinate synthase. Bioorganic & Medicinal Chemistry, 52, 116518.
Experimental Protocols
Accurate assessment of the inhibitory potential of this compound analogs relies on robust enzymatic assays. Two standard methods are detailed below.
DHDPS-DHDPR Coupled Enzyme Assay
This is a continuous spectrophotometric assay that measures the activity of DHDPS by coupling the production of its product, (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA), to the activity of dihydrodipicolinate reductase (DHDPR). DHDPR reduces HTPA to (S)-tetrahydrodipicolinate, oxidizing NADH to NAD+ in the process. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored to determine DHDPS activity.
Materials:
-
HEPES buffer (150 mM, pH 7.2-7.5)
-
NADH (0.2 mM)
-
Dihydrodipicolinate reductase (DHDPR) (e.g., 3.7 nM)
-
Dihydrodipicolinate synthase (DHDPS) (e.g., 0.5 nM)
-
Pyruvate (substrate, e.g., 1 mM)
-
L-aspartate-β-semialdehyde (ASA) (substrate, e.g., 0.2 mM)
-
Inhibitor (this compound analog) at various concentrations
-
Quartz cuvettes (1 cm path length)
-
Spectrophotometer with temperature control (e.g., 25°C)
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing HEPES buffer, NADH, DHDPR, and DHDPS.
-
Add the desired concentration of the inhibitor (or vehicle control).
-
Pre-incubate the mixture for a specified time to allow for inhibitor binding. For slow-binding inhibitors, this pre-incubation can be several hours.
-
Initiate the reaction by adding the substrates, pyruvate and ASA.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
ortho-Aminobenzaldehyde (o-ABA) Assay
This is a colorimetric endpoint assay suitable for high-throughput screening. The product of the DHDPS reaction, upon spontaneous dehydration to dihydrodipicolinate (DHDP), reacts with o-ABA under acidic conditions to form a distinct purple adduct that can be quantified spectrophotometrically at 540 nm.
Materials:
-
Assay buffer (e.g., Tris-HCl)
-
DHDPS enzyme
-
Pyruvate
-
L-aspartate-β-semialdehyde (ASA)
-
Inhibitor (this compound analog) at various concentrations
-
ortho-Aminobenzaldehyde (o-ABA) solution
-
Acid (e.g., HCl)
-
Multi-well plates
-
Plate reader
Procedure:
-
In a multi-well plate, add the assay buffer, DHDPS enzyme, and the inhibitor at various concentrations.
-
Add the substrates, pyruvate and ASA, to initiate the enzymatic reaction.
-
Incubate the reaction for a fixed period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Stop the reaction and develop the color by adding the o-ABA solution followed by acid.
-
After a further incubation period to allow for color development, measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key biochemical pathways and experimental logic relevant to the study of this compound analogs.
DHDPS Catalytic Reaction Pathway
Allosteric Regulation of Dihydrodipicolinate Synthase: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Dihydrodipicolinate synthase (DHDPS) is a crucial enzyme in the lysine biosynthesis pathway in bacteria and plants, making it a promising target for the development of novel antibiotics and herbicides. The activity of DHDPS is primarily regulated through an allosteric feedback mechanism by the end-product of the pathway, L-lysine. This technical guide provides a comprehensive overview of the allosteric regulation of DHDPS, detailing the underlying molecular mechanisms, summarizing key quantitative data, and providing detailed experimental protocols for studying this essential enzyme. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working on DHDPS and related pathways.
Introduction to Dihydrodipicolinate Synthase
Dihydrodipicolinate synthase (DHDPS; EC 4.2.1.52) catalyzes the first committed and rate-limiting step in the diaminopimelate (DAP) pathway, which is responsible for the biosynthesis of L-lysine in bacteria and plants.[1][2] This pathway is absent in mammals, making DHDPS an attractive target for the development of species-specific therapeutic agents.[3][4] The enzyme catalyzes the condensation of (S)-aspartate-β-semialdehyde (ASA) and pyruvate to form (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA).[3] DHDPS is typically a homotetrameric enzyme, and its activity is finely tuned by the allosteric binding of L-lysine.[5] Understanding the nuances of this allosteric regulation is critical for the rational design of potent and specific inhibitors.
The Diaminopimelate (DAP) Pathway for Lysine Biosynthesis
The DAP pathway is a multi-step enzymatic process that converts aspartate into lysine. DHDPS initiates this pathway, which is subsequently followed by a series of reduction, transamination, and decarboxylation reactions. The end-product, L-lysine, acts as a feedback inhibitor of DHDPS, thus regulating the metabolic flux through the pathway.
Mechanism of Allosteric Regulation
The allosteric regulation of DHDPS by L-lysine is a classic example of feedback inhibition. The binding of lysine to a site distinct from the active site induces a change in the enzyme's activity. While the overall mechanism is conserved, the specifics of the allosteric inhibition, including the degree of cooperativity and the precise structural changes, can vary between DHDPS orthologs from different species.
The Allosteric Binding Site
X-ray crystallography studies have revealed that the allosteric binding site of DHDPS is located at the interface between the monomers of the enzyme.[6] In the tetrameric structure, there are typically two allosteric sites, each capable of binding two lysine molecules.[7] The binding of lysine is often cooperative, meaning the binding of the first lysine molecule to a site enhances the affinity for the second molecule.[3]
Structural Consequences of Lysine Binding
The binding of lysine to the allosteric site can lead to subtle conformational changes in the enzyme. In some DHDPS orthologs, such as the one from Vitis vinifera, lysine binding induces a noticeable conformational change in residues within both the allosteric and active sites.[6] This can disrupt the catalytic machinery, for instance, by altering the position of key catalytic residues like Tyr132, thereby attenuating the proton relay necessary for catalysis.[6] However, in other cases, such as with DHDPS from Arabidopsis thaliana, significant conformational changes upon lysine binding are not observed.[7] This suggests that the allosteric regulation may also be mediated by changes in the enzyme's conformational dynamics rather than large-scale structural rearrangements.
Quantitative Analysis of Allosteric Inhibition
The potency of allosteric inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values vary significantly for DHDPS from different organisms, reflecting differences in the allosteric site and the mechanism of inhibition.
Inhibition by L-Lysine
| Organism | Enzyme Isoform | IC₅₀ (µM) | Kᵢ (µM) | Comments |
| Escherichia coli | DHDPS | 820[4] | 300 (at pH 8.0)[1] | Partial mixed inhibitor with respect to pyruvate.[8] |
| Arabidopsis thaliana | AtDHDPS1 | ~25 | - | 10-fold more sensitive to lysine than AtDHDPS2.[2] |
| Arabidopsis thaliana | AtDHDPS2 | 23[7][9] | - | Exhibits strong feedback inhibition. |
| Pseudomonas aeruginosa | PaDHDPS2 | 130[10] | - | PaDHDPS1 is insensitive to lysine inhibition.[10] |
| Vitis vinifera | VvDHDPS | - | 54 (for free enzyme), 63 (for E-S complex) | Exhibits cooperative lysine binding.[11] |
Inhibition by Synthetic Analogs
Several synthetic allosteric inhibitors of DHDPS have been developed, with some exhibiting significantly higher potency than the natural inhibitor, L-lysine.
| Inhibitor | Target Organism/Enzyme | IC₅₀ (µM) | Kᵢ (nM) | Comments |
| R,R-bislysine | Campylobacter jejuni DHDPS | - | 200[12][13] | A potent dimeric inhibitor that mimics two bound lysine molecules.[12][13] |
| MBDTA-2 | Escherichia coli DHDPS | 47.0[14] | - | A 2,4-thiazolidinedione derivative.[14] |
| MBDTA-2 | Arabidopsis thaliana DHDPS1 | 63.3[15] | - | Also inhibits the DHDPR enzyme in the same pathway.[16] |
| MBDTA-2 | Arabidopsis thaliana DHDPS2 | 64.0[15] | - | |
| Compound 5b | Escherichia coli DHDPS | 9.95[14] | - | A dimeric 2,4-thiazolidinedione with a methylene bridge.[14] |
| Compound 5b | Arabidopsis thaliana DHDPS1 | 35.6[14] | - | |
| Compound 5b | Arabidopsis thaliana DHDPS2 | 33.9[14] | - |
Experimental Protocols
The study of DHDPS allosteric regulation relies on a variety of biochemical and biophysical techniques. Detailed below are the methodologies for the most common assays used to characterize DHDPS activity and its inhibition.
DHDPS-DHDPR Coupled Enzyme Assay
This is a continuous spectrophotometric assay that measures the rate of NADH or NADPH oxidation by the coupling enzyme dihydrodipicolinate reductase (DHDPR), which reduces the product of the DHDPS reaction.[17][18]
Principle: DHDPS catalyzes: Pyruvate + ASA → HTPA DHDPR catalyzes: HTPA + NAD(P)H + H⁺ → THDP + NAD(P)⁺ + H₂O
The decrease in absorbance at 340 nm due to NAD(P)H oxidation is monitored.
Reagents:
-
Assay Buffer: 100 mM HEPES or Tris-HCl, pH 7.5-8.0.
-
Pyruvate stock solution (e.g., 100 mM).
-
(S)-Aspartate-β-semialdehyde (ASA) stock solution (e.g., 10 mM).
-
NADH or NADPH stock solution (e.g., 10 mM).
-
Purified DHDPS enzyme.
-
Purified DHDPR enzyme (in excess).
-
Inhibitor stock solution (dissolved in an appropriate solvent, e.g., DMSO).
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, pyruvate, and NAD(P)H.
-
Add the DHDPS and DHDPR enzymes to the reaction mixture.
-
For inhibition studies, add the desired concentration of the inhibitor and incubate for a specific period (e.g., 5-10 minutes) at a constant temperature (e.g., 30°C).
-
Initiate the reaction by adding ASA.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
For IC₅₀ determination, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
o-Aminobenzaldehyde (o-ABA) Colorimetric Assay
This is a discontinuous endpoint assay that is particularly useful for high-throughput screening of DHDPS inhibitors.[2][15]
Principle: The product of the DHDPS reaction, after spontaneous dehydration to dihydrodipicolinate (DHDP), reacts with o-aminobenzaldehyde (o-ABA) under acidic conditions to form a colored adduct that can be measured spectrophotometrically.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Pyruvate stock solution.
-
ASA stock solution.
-
Purified DHDPS enzyme.
-
o-ABA solution (e.g., 0.5 mg/mL in ethanol).
-
Stopping reagent (e.g., 12% trichloroacetic acid - TCA).
-
Inhibitor stock solution.
Procedure:
-
In a multi-well plate, combine the assay buffer, pyruvate, ASA, and DHDPS enzyme.
-
Add the inhibitor at various concentrations.
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-90 minutes).
-
Stop the reaction by adding the stopping reagent (TCA).
-
Add the o-ABA solution to each well and incubate in the dark to allow for color development.
-
Measure the absorbance at 520-540 nm using a plate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
X-ray Crystallography
This technique is used to determine the three-dimensional structure of DHDPS in its apo form and in complex with allosteric inhibitors.
Generalized Workflow:
-
Protein Expression and Purification: Overexpress and purify high-quality, homogenous DHDPS protein.
-
Crystallization: Screen for crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion. Optimize the conditions to obtain diffraction-quality crystals.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build the atomic model of the protein. Refine the model to best fit the experimental data.
-
Structural Analysis: Analyze the structure to identify the allosteric binding site, the interactions between the inhibitor and the protein, and any conformational changes upon inhibitor binding.
Microscale Thermophoresis (MST)
MST is a biophysical technique used to quantify the binding affinity between DHDPS and its allosteric inhibitors in solution.
Principle: The technique measures the movement of molecules in a microscopic temperature gradient. The binding of a ligand to a fluorescently labeled target protein alters its thermophoretic properties, which can be detected and used to determine the dissociation constant (Kₑ).
Generalized Workflow:
-
Protein Labeling: Label the purified DHDPS with a fluorescent dye.
-
Sample Preparation: Prepare a series of dilutions of the unlabeled inhibitor.
-
MST Measurement: Mix the labeled DHDPS with each dilution of the inhibitor and load the samples into capillaries. Measure the thermophoretic movement of the labeled protein in an MST instrument.
-
Data Analysis: Plot the change in the normalized fluorescence against the logarithm of the inhibitor concentration and fit the data to a binding curve to determine the Kₑ.
Conclusion and Future Directions
The allosteric regulation of DHDPS is a finely tuned mechanism that is essential for controlling lysine biosynthesis in bacteria and plants. The wealth of structural and kinetic data has provided deep insights into the molecular basis of this regulation. This knowledge is being leveraged to design potent and specific allosteric inhibitors of DHDPS, which hold promise as novel antibiotics and herbicides. Future research in this area will likely focus on:
-
Discovery of novel allosteric inhibitors: High-throughput screening and structure-based drug design will continue to be employed to identify new chemical scaffolds that target the allosteric site of DHDPS.
-
Understanding the role of protein dynamics: Advanced biophysical techniques, such as NMR spectroscopy and hydrogen-deuterium exchange mass spectrometry, will be crucial in elucidating the role of protein dynamics in allosteric communication.
-
Overcoming drug resistance: The development of allosteric inhibitors that are less susceptible to resistance mutations will be a key challenge.
-
Translational research: Moving promising DHDPS inhibitors from the laboratory to clinical or agricultural applications will require extensive preclinical and field testing.
This technical guide provides a solid foundation for researchers and drug development professionals to further explore the fascinating world of DHDPS allostery and contribute to the development of next-generation therapeutics and agrochemicals.
References
- 1. Dihydrodipicolinate synthase from Escherichia coli: pH dependent changes in the kinetic mechanism and kinetic mechanism of allosteric inhibition by L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards novel herbicide modes of action by inhibiting lysine biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular evolution of an oligomeric biocatalyst functioning in lysine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric inhibitors of dihydrodipicolinate synthase [harvest.usask.ca]
- 6. Structural, kinetic and computational investigation of Vitis vinifera DHDPS reveals new insight into the mechanism of lysine-mediated allosteric inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterisation of the First Enzymes Committed to Lysine Biosynthesis in Arabidopsis thaliana | PLOS One [journals.plos.org]
- 8. Dihydrodipicolinate synthase (DHDPS) from Escherichia coli displays partial mixed inhibition with respect to its first substrate, pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterisation of the First Enzymes Committed to Lysine Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. researchgate.net [researchgate.net]
- 12. Novel inhibitors of dihydrodipicolinate synthase [harvest.usask.ca]
- 13. Biomimetic Design Results in a Potent Allosteric Inhibitor of Dihydrodipicolinate Synthase from Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancing allosteric inhibition of dihydrodipicolinate synthase through the design and synthesis of novel dimeric compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Towards novel herbicide modes of action by inhibiting lysine biosynthesis in plants | eLife [elifesciences.org]
- 16. A dual-target herbicidal inhibitor of lysine biosynthesis | eLife [elifesciences.org]
- 17. Kinetic, Spectral, and Structural Studies of the Slow-Binding Inhibition of the Escherichia coli Dihydrodipicolinate Synthase by 2, 4-Oxo-pentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Repurposed inhibitor of bacterial dihydrodipicolinate reductase exhibits effective herbicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
Identification of Novel DHDPS Inhibitors Through High-Throughput Screening: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrodipicolinate synthase (DHDPS) is a crucial enzyme that catalyzes the first and rate-limiting step in the diaminopimelate (DAP) pathway for lysine biosynthesis in bacteria and plants.[1][2][3][4] This pathway is essential for bacterial survival, as lysine and its precursor, meso-diaminopimelate (meso-DAP), are vital components for cell wall construction and protein synthesis.[1][5] Crucially, the DAP pathway and the DHDPS enzyme are absent in mammals, making DHDPS an attractive and promising target for the development of novel antibiotics and herbicides with high selectivity and potentially low host toxicity.[3][6]
DHDPS is typically a homotetrameric enzyme, composed of a dimer of dimers, that catalyzes the condensation of pyruvate and (S)-aspartate-β-semialdehyde (ASA) to form (4S)-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA).[2][4][5][7] The enzyme's activity is often allosterically regulated and inhibited by the final product of the pathway, L-lysine, as a form of feedback control.[8][9][10] High-throughput screening (HTS) has emerged as a powerful strategy to identify novel small-molecule inhibitors of DHDPS, providing a starting point for the development of new therapeutic and agricultural agents.[11]
This guide provides an in-depth overview of the core methodologies, data, and workflows involved in the identification of novel DHDPS inhibitors using HTS techniques.
High-Throughput Screening (HTS) Workflow
The identification of DHDPS inhibitors from large chemical libraries typically follows a multi-stage HTS cascade. The primary goal is to rapidly screen thousands of compounds to identify initial "hits," which are then subjected to more rigorous secondary and counter-screens to confirm their activity and eliminate false positives.[12][11]
Experimental Protocols
Detailed and robust experimental protocols are fundamental to a successful HTS campaign. The following sections outline key methodologies for enzyme preparation and activity assays.
Recombinant DHDPS Expression and Purification
The production of pure, active DHDPS enzyme is a prerequisite for any screening effort. Escherichia coli is commonly used as an expression host.
-
Expression:
-
The gene encoding the target DHDPS (e.g., from A. thaliana or E. coli) is cloned into an expression vector, often containing a His-tag for purification (e.g., pET101/D-TOPO).
-
The expression plasmid is transformed into a suitable E. coli strain, such as BL21 (DE3).
-
Bacterial cultures are grown at 37°C until the optical density at 600 nm (OD600) reaches approximately 0.8.[13]
-
Protein expression is induced with an agent like isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., at 0.5 mM), and the culture is incubated for several more hours (e.g., 4 hours) to allow for protein production.[13]
-
-
Purification:
-
Cells are harvested by centrifugation and lysed to release the cellular contents.
-
The His-tagged DHDPS protein is purified from the cell lysate using immobilized metal affinity chromatography (IMAC), typically with a Ni-NTA affinity matrix.
-
The fusion tag (e.g., His-tag) may be cleaved using a specific protease, such as tobacco etch virus (TEV) protease, while the protein is dialyzed into a suitable storage buffer (e.g., 20 mM Tris, 150 mM NaCl, 0.5 mM TCEP, pH 8.0).[12]
-
Protein concentration is determined using a standard method like the Bradford protein assay, and purity is assessed by SDS-PAGE to be >95%.[13]
-
DHDPS Enzymatic Activity Assays
A reliable and automatable assay is the core of an HTS campaign. The DHDPS-DHDPR coupled assay is the most common method.
-
DHDPS-DHDPR Coupled Spectrophotometric Assay: This assay measures DHDPS activity indirectly by coupling the reaction to a second enzyme, dihydrodipicolinate reductase (DHDPR). The product of the DHDPS reaction, HTPA, is immediately reduced by DHDPR in an NADH-dependent reaction. The consumption of NADH can be monitored by the decrease in absorbance at 340 nm (ε340 = 6220 M⁻¹ cm⁻¹). This method is highly amenable to automation in multi-well plate formats.[14]
-
Reaction Mixture (Typical):
-
Procedure:
-
Assay components (buffer, NADH, DHDPR, DHDPS, and the test inhibitor) are combined in a quartz cuvette or multi-well plate.
-
The reaction is initiated by adding the substrates, pyruvate and ASA.
-
The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer, often maintained at a constant temperature (e.g., 25°C).[13]
-
-
-
o-Aminobenzaldehyde (o-ABA) Assay: An alternative method involves stopping the enzymatic reaction and then adding o-aminobenzaldehyde (o-ABA). The o-ABA reacts with the reaction product to form a chromophore that can be quantified at 540 nm. This assay can be adapted for HTS and is particularly useful for secondary or counter-screens.[12][15]
Data Presentation: Identified DHDPS Inhibitors
HTS campaigns and subsequent characterization studies have identified several classes of DHDPS inhibitors. The potency of these compounds is typically reported as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).
| Compound/Inhibitor | Target DHDPS | Potency (IC₅₀ / Kᵢ) | Inhibition Type | Reference |
| Acetopyruvate | E. coli | Kᵢ (initial) ≈ 20 µM | Competitive vs. Pyruvate | |
| Kᵢ (final) ≈ 1.4 µM | [13] | |||
| MBDTA-1 | A. thaliana DHDPS1 | IC₅₀ = 126 ± 6.50 µM | Allosteric | |
| MBDTA-2 | A. thaliana DHDPS1 | IC₅₀ = 63.3 ± 1.80 µM | Allosteric | [12] |
| E. coli | IC₅₀ = 47.0 ± 2.3 µM | Allosteric | [5] | |
| R,R-bislysine | C. jejuni | Kᵢ = 200 nM | Mixed/Noncompetitive | [1] |
| Dimeric Compound 5b | E. coli | IC₅₀ = 9.95 ± 0.6 µM | Allosteric | [5] |
Signaling Pathways and Mechanisms
Visualizing the enzymatic reaction and its regulation is crucial for understanding inhibitor action.
DHDPS Catalytic Reaction and Allosteric Inhibition
DHDPS catalyzes the condensation of pyruvate and ASA. The kinetic mechanism is a ping-pong bi-bi reaction, where pyruvate binds first, forms a Schiff base with a key lysine residue (K161 in E. coli), and then reacts with the second substrate, ASA.[3] The entire pathway is subject to feedback inhibition by L-lysine, which binds to an allosteric site distinct from the active site, thereby regulating its own production.[12][8][10]
Coupled Enzyme Assay Workflow
The logic of the coupled enzyme assay, which forms the basis for many HTS campaigns, can be visualized to clarify the relationship between the components and the measured output.
References
- 1. Novel inhibitors of dihydrodipicolinate synthase [harvest.usask.ca]
- 2. Dihydrodipicolinate Synthase: Structure, Dynamics, Function, and Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Engineering a feedback inhibition-insensitive plant dihydrodipicolinate synthase to increase lysine content in Camelina sativa seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing allosteric inhibition of dihydrodipicolinate synthase through the design and synthesis of novel dimeric compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pursuing DHDPS: an enzyme of unrealised potential as a novel antibacterial target - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. CDD Conserved Protein Domain Family: DHDPS [ncbi.nlm.nih.gov]
- 8. Exploring the allosteric mechanism of dihydrodipicolinate synthase by reverse engineering of the allosteric inhibitor binding sites and its application for lysine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydrodipicolinate synthase from Campylobacter jejuni: kinetic mechanism of cooperative allosteric inhibition and inhibitor-induced substrate cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure of dihydrodipicolinate synthase of Nicotiana sylvestris reveals novel quaternary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High throughput screening identifies novel inhibitors of Escherichia coli dihydrofolate reductase that are competitive with dihydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Towards novel herbicide modes of action by inhibiting lysine biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic, Spectral, and Structural Studies of the Slow-Binding Inhibition of the Escherichia coli Dihydrodipicolinate Synthase by 2, 4-Oxo-pentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Evolutionary Arms Race: A Technical Guide to DHDPS and Lysine Biosynthesis Pathways as Drug Targets
For Immediate Release
An in-depth exploration of the evolution, function, and therapeutic potential of the essential enzyme Dihydrodipicolinate Synthase (DHDPS) and the associated lysine biosynthesis pathways is presented in this technical guide. Targeting researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the biochemical intricacies and evolutionary divergence of these critical metabolic routes, highlighting their promise for the development of novel antimicrobial and herbicidal agents.
The relentless rise of antibiotic resistance and the ongoing need for effective herbicides demand innovative strategies in drug discovery. The lysine biosynthesis pathway, essential for bacteria, plants, and fungi, but absent in animals, presents a promising avenue for the development of selective inhibitors. At the heart of this pathway lies Dihydrodipicolinate Synthase (DHDPS), a key enzyme that catalyzes the first committed step in the diaminopimelate (DAP) pathway, one of the two primary routes for lysine production. This guide delves into the molecular evolution, intricate regulatory mechanisms, and diverse structural features of DHDPS, offering a detailed resource for researchers seeking to exploit this enzyme as a therapeutic target.
Two Paths to an Essential Amino Acid: The DAP and AAA Pathways
Nature has evolved two distinct pathways for the synthesis of lysine: the Diaminopimelate (DAP) pathway and the α-Aminoadipate (AAA) pathway. The DAP pathway is the predominant route in prokaryotes and plants, while the AAA pathway is primarily found in fungi.[1] This clear phylogenetic separation provides a fundamental basis for the selective targeting of microbial and plant pathogens.
The Diaminopimelate (DAP) pathway , the primary focus of this guide, initiates with the condensation of (S)-aspartate-β-semialdehyde (ASA) and pyruvate, a reaction catalyzed by DHDPS.[2][3] The pathway proceeds through a series of enzymatic steps, with several variations observed across different bacterial species, including the succinylase, acetylase, dehydrogenase, and aminotransferase pathways, all converging on the production of meso-diaminopimelate (meso-DAP), the direct precursor to lysine.[4][5][6] Meso-DAP itself is a crucial component of the peptidoglycan cell wall in many bacteria, making this pathway a dual target for antibiotics.[4]
The α-Aminoadipate (AAA) pathway , in contrast, begins with the condensation of α-ketoglutarate and acetyl-CoA.[1] This pathway is characteristic of higher fungi and euglenids.[7] The distinct set of enzymes in the AAA pathway offers a separate portfolio of potential targets for antifungal drug development. The evolutionary history of these pathways is complex, with evidence suggesting that lateral gene transfer has played a significant role in their distribution among different organisms.
Dihydrodipicolinate Synthase (DHDPS): The Gatekeeper of the DAP Pathway
DHDPS (EC 4.3.3.7) is a homotetrameric enzyme that functions as a critical regulatory point in the DAP pathway.[3][8] Its activity is typically subject to allosteric feedback inhibition by the final product, L-lysine.[8][9][10] This regulation allows cells to finely tune the production of lysine based on their metabolic needs.
The catalytic mechanism of DHDPS from Escherichia coli has been extensively studied and proceeds via a ping-pong mechanism.[2][9] The reaction involves the formation of a Schiff base between the first substrate, pyruvate, and a conserved lysine residue in the active site. This is followed by the binding of the second substrate, ASA, and an aldol-like condensation reaction, ultimately leading to the formation of (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA).[2][11]
The quaternary structure of DHDPS shows considerable variability across species, which is linked to its evolution and allosteric regulation. While most bacterial and plant DHDPS enzymes are tetrameric, the arrangement of the dimeric subunits can differ, impacting both catalytic activity and sensitivity to lysine inhibition.[8]
Quantitative Insights: Enzyme Kinetics and Inhibition
The efficacy of DHDPS as a drug target is underscored by its kinetic properties and sensitivity to inhibition. A summary of key quantitative data for DHDPS from various organisms is presented below.
| Organism | Substrate | K_m_ (mM) | V_max_ (µmol·s⁻¹·mg⁻¹) | k_cat_ (s⁻¹) | Reference |
| Escherichia coli | Pyruvate | - | - | - | [9] |
| Escherichia coli | (S)-Aspartate-β-semialdehyde | - | - | - | [9] |
| Bacillus anthracis | Pyruvate | - | - | - | [12] |
| Bacillus anthracis | (S)-Aspartate-β-semialdehyde | - | - | - | [12] |
| Thermotoga maritima | Pyruvate | - | - | - | [13] |
| Thermotoga maritima | (S)-Aspartate-β-semialdehyde | - | - | - | [13] |
| Organism | Inhibitor | IC_50_ (µM) | K_i_ (mM) | Inhibition Type | Reference |
| Escherichia coli | L-Lysine | - | 0.3 | Allosteric | [9] |
| Plant DHDPS (general) | L-Lysine | 10 - 50 | - | Allosteric | [8] |
| Bacterial DHDPS (general) | L-Lysine | 53 - 1000 | - | Allosteric | [8] |
| Arabidopsis thaliana (AtDHDPS1) | MBDTA-1 | 126 ± 6.50 | - | - | [14] |
| Arabidopsis thaliana (AtDHDPS1) | MBDTA-2 | 63.3 ± 1.80 | - | - | [14] |
| Arabidopsis thaliana (AtDHDPS2) | MBDTA-1 | 116 ± 5.20 | - | - | [14] |
| Arabidopsis thaliana (AtDHDPS2) | MBDTA-2 | 64.0 ± 1.00 | - | - | [14] |
Experimental Cornerstones: Protocols for DHDPS Research
Advancing our understanding of DHDPS and its potential as a drug target relies on robust experimental methodologies. This section provides an overview of key protocols.
Cloning, Expression, and Purification of Recombinant DHDPS
The production of large quantities of pure, active DHDPS is essential for structural and functional studies. A typical workflow involves the following steps:
-
Gene Amplification and Cloning: The dapA gene encoding DHDPS is amplified from the genomic DNA of the target organism using polymerase chain reaction (PCR). The amplified gene is then cloned into a suitable expression vector, often containing a purification tag such as a polyhistidine-tag (His-tag).[15][16][17]
-
Protein Expression: The expression vector is transformed into a suitable host, commonly E. coli BL21(DE3) cells. Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG). Expression conditions, such as temperature, may need to be optimized to obtain soluble protein.[15][16][17]
-
Cell Lysis and Purification: The bacterial cells are harvested and lysed to release the recombinant protein. The protein is then purified from the cell lysate using affinity chromatography, such as immobilized metal-affinity chromatography (IMAC) for His-tagged proteins. Further purification steps, like size-exclusion chromatography, may be employed to achieve high purity.[15][16][17][18]
DHDPS Enzyme Assay
The catalytic activity of DHDPS is typically measured using a coupled spectrophotometric assay.[13][19]
-
Reaction Mixture: A typical assay mixture contains a suitable buffer (e.g., Bis-Tris propane), the substrates pyruvate and (S)-aspartate-β-semialdehyde (ASA), and the coupling enzyme dihydrodipicolinate reductase (DHDPR) with its cofactor NAD(P)H.
-
Principle: The product of the DHDPS reaction, HTPA, is immediately reduced by DHDPR, consuming NAD(P)H.
-
Detection: The rate of the reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H.
-
Inhibition Studies: To determine the effect of inhibitors, various concentrations of the test compound are included in the reaction mixture, and the resulting decrease in enzyme activity is measured.
Structural Analysis: X-ray Crystallography and NMR Spectroscopy
Elucidating the three-dimensional structure of DHDPS is crucial for understanding its catalytic mechanism and for structure-based drug design.
-
X-ray Crystallography: This technique involves the crystallization of the purified DHDPS protein, followed by the collection and analysis of X-ray diffraction data to determine the atomic structure.[11][20][21][22] The process includes:
-
Crystallization: Purified protein is screened against various crystallization conditions to obtain well-ordered crystals.
-
Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic model of the protein is built and refined.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to study the structure and dynamics of DHDPS in solution and to investigate its interactions with substrates and inhibitors.[11][20][23][24]
Visualizing the Pathways and Processes
To aid in the understanding of these complex biological systems, the following diagrams illustrate the key pathways and experimental workflows.
Figure 1: The Diaminopimelate (DAP) pathway for lysine biosynthesis.
Figure 2: The α-Aminoadipate (AAA) pathway for lysine biosynthesis.
Figure 3: Catalytic mechanism of Dihydrodipicolinate Synthase (DHDPS).
Figure 4: Experimental workflow for DHDPS characterization and drug design.
Future Directions and Conclusion
The evolution of distinct lysine biosynthesis pathways and the critical, druggable nature of enzymes like DHDPS present a fertile ground for the development of novel therapeutics. The wealth of structural and functional data available for DHDPS provides a solid foundation for structure-based drug design efforts. Future research should focus on exploiting the species-specific differences in DHDPS structure and regulation to design highly selective inhibitors. Furthermore, exploring the less-studied enzymes of both the DAP and AAA pathways may reveal additional novel targets. This technical guide serves as a comprehensive resource to catalyze further research and development in this promising area, ultimately contributing to the fight against infectious diseases and the development of more effective agricultural solutions.
References
- 1. α-Aminoadipate pathway - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Dihydrodipicolinate synthase - Wikipedia [en.wikipedia.org]
- 4. eolss.net [eolss.net]
- 5. researchgate.net [researchgate.net]
- 6. Reconstruction of the Diaminopimelic Acid Pathway to Promote L-lysine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Evolution of Lysine Biosynthesis in Agaricomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular evolution of an oligomeric biocatalyst functioning in lysine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydrodipicolinate synthase from Escherichia coli: pH dependent changes in the kinetic mechanism and kinetic mechanism of allosteric inhibition by L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Feedback inhibition of dihydrodipicolinate synthase enzymes by L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reaction mechanism of Escherichia coli dihydrodipicolinate synthase investigated by X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterisation of dihydrodipicolinate synthase (DHDPS) from Bacillus anthracis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dihydrodipicolinate synthase from Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Towards novel herbicide modes of action by inhibiting lysine biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cloning, expression, purification and crystallization of dihydrodipicolinate synthase from the psychrophile Shewanella benthica - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cloning, Expression, and Purification of Histidine-Tagged Escherichia coli Dihydrodipicolinate Reductase | PLOS One [journals.plos.org]
- 17. Cloning, Expression, and Purification of Histidine-Tagged Escherichia coli Dihydrodipicolinate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cloning, expression, purification, crystallization and X-ray diffraction analysis of dihydrodipicolinate synthase from the human pathogenic bacterium Bartonella henselae strain Houston-1 at 2.1 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Expression, purification, crystallization and preliminary X-ray diffraction analysis of dihydrodipicolinate synthase from Bacillus anthracis in the presence of pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Crystallization and preliminary X-ray diffraction analysis of dihydrodipicolinate synthase 2 from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Purification, crystallization and preliminary crystallographic analysis of human dihydrodipicolinate synthase-like protein (DHDPSL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. NMR studies uncover alternate substrates for dihydrodipicolinate synthase and suggest that dihydrodipicolinate reductase is also a dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. go.drugbank.com [go.drugbank.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structural Biology of Dihydrodipicolinate Synthase
Abstract
Dihydrodipicolinate synthase (DHDPS) is a crucial enzyme in the diaminopimelate (DAP) pathway, responsible for the biosynthesis of L-lysine in prokaryotes, plants, and some fungi.[1][2][3] This pathway is absent in mammals, making DHDPS an attractive and validated target for the development of novel antibiotics and herbicides.[3][4][5][6][7] The enzyme catalyzes the first committed step in this pathway: the condensation of pyruvate and L-aspartate-β-semialdehyde (ASA) to produce (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA).[4][6][8] DHDPS is subject to allosteric feedback inhibition by the final product, L-lysine, which regulates the metabolic flux through the pathway.[8][9][10] This document provides a comprehensive technical overview of the structural biology of DHDPS, including its architecture, catalytic mechanism, allosteric regulation, and the experimental protocols used for its characterization.
Structural Architecture of DHDPS
The structural features of DHDPS have been extensively studied across numerous species, revealing a conserved core fold but significant diversity in quaternary arrangement.
Monomeric Structure
Each DHDPS monomer is composed of two primary domains: a highly conserved N-terminal (β/α)₈-barrel, also known as a TIM-barrel, and a smaller, more variable C-terminal α-helical domain.[1][11][12] The active site is located within the C-terminal side of the (β/α)₈-barrel.[1][11] This fold is characteristic of a superfamily of aldolase enzymes.
Quaternary Structure
DHDPS typically exists as a homotetramer, which can be described as a "dimer of dimers".[1][11][13] The interactions between monomers are not uniform. Two monomers first associate to form a "tight" dimer, and two of these tight dimers then associate via a "weak" interface to form the functional tetramer.[2][14][15]
A key structural distinction exists between DHDPS from bacteria and plants:
-
Bacterial DHDPS: Most bacterial enzymes adopt a "head-to-head" arrangement of the tight dimers.[14][15]
-
Plant DHDPS: Plant enzymes exhibit a "back-to-back" quaternary structure, resulting from a profound rearrangement of the dimers relative to the bacterial form.[14][16][17] This alternative arrangement places the allosteric sites in the interior of the tetramer, in contrast to the more exposed sites in the E. coli enzyme.[14]
Interestingly, DHDPS from certain pathogenic bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa, are functional as dimers, representing an exception to the common tetrameric assembly.[2][15][17] This structural diversity hints at the evolutionary adaptation of the enzyme.[3]
Catalytic Mechanism and Active Site
DHDPS catalyzes the condensation of its two substrates via a ping-pong kinetic mechanism, where the first substrate, pyruvate, binds and reacts with the enzyme before the second substrate, (S)-ASA, binds.[1][13][18]
The reaction proceeds through several key steps:
-
Schiff Base Formation: Pyruvate enters the active site and its keto group reacts with the ε-amino group of a highly conserved lysine residue (Lys161 in E. coli) to form a covalent Schiff base intermediate.[8][11][13]
-
Enamine Intermediate: A proton is abstracted from the methyl group of the pyruvate moiety, leading to the formation of a stabilized enamine intermediate.[7][13]
-
ASA Binding and Condensation: The second substrate, (S)-ASA, binds to the active site. The enamine then acts as a nucleophile, attacking the aldehyde carbon of (S)-ASA.[7][8][13]
-
Cyclization and Product Release: A subsequent intramolecular cyclization and hydrolysis of the Schiff base releases the product, (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA), and regenerates the free enzyme.[7][8][11][13]
The active site contains a highly conserved catalytic triad of residues (e.g., Tyr133, Thr44, and Tyr107 in E. coli) that spans the tight-dimer interface and is crucial for the proton relay steps required for catalysis.[8][11][18][19]
References
- 1. Dihydrodipicolinate synthase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Dihydrodipicolinate Synthase: Structure, Dynamics, Function, and Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystallization and preliminary X-ray diffraction analysis of dihydrodipicolinate synthase 2 from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards novel herbicide modes of action by inhibiting lysine biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UNDERSTANDING ALLOSTERIC INHIBITION MECHANISMS IN DIHYDRODIPICOLINATE SYNTHASE FROM CAMPYLOBACTER JEJUNI USING X-RAY CRYSTALLOGRAPHY AND B-FACTORS ANALYSIS [harvest.usask.ca]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Structure of dihydrodipicolinate synthase from Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the allosteric mechanism of dihydrodipicolinate synthase by reverse engineering of the allosteric inhibitor binding sites and its application for lysine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential lysine-mediated allosteric regulation of plant dihydrodipicolinate synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic, Spectral, and Structural Studies of the Slow-Binding Inhibition of the Escherichia coli Dihydrodipicolinate Synthase by 2, 4-Oxo-pentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal, Solution and In silico Structural Studies of Dihydrodipicolinate Synthase from the Common Grapevine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure of dihydrodipicolinate synthase of Nicotiana sylvestris reveals novel quaternary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterisation of the First Enzymes Committed to Lysine Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dihydrodipicolinate synthase from Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Dhdps-IN-1 in Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhdps-IN-1 is a potent inhibitor of dihydrodipicolinate synthase (DHDPS), a key enzyme in the lysine biosynthesis pathway of bacteria and plants.[1][2] This pathway is essential for bacterial survival as it provides lysine, a crucial amino acid for protein synthesis, and meso-diaminopimelate (m-DAP), a vital component for the cross-linking of peptidoglycan in the cell walls of many bacterial species. The absence of this pathway in mammals makes DHDPS an attractive target for the development of novel antibacterial agents.[3] this compound, a 2,4-thiazolidinedione-based compound, has demonstrated inhibitory activity against DHDPS and presents a valuable tool for microbiology research and as a potential lead compound for antibiotic development. These application notes provide detailed protocols for the use of this compound in various microbiological assays.
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of DHDPS. This enzyme catalyzes the condensation of (S)-aspartate-β-semialdehyde (ASA) and pyruvate, the first committed step in the lysine biosynthetic pathway. By blocking this step, this compound effectively halts the production of downstream products, including m-DAP and lysine. The depletion of these essential molecules disrupts bacterial cell wall integrity, leading to cell lysis and death, and inhibits protein synthesis, thereby impeding bacterial growth.
Signaling Pathway
Caption: Inhibition of the Lysine Biosynthesis Pathway by this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC50 (DHDPS) | 39 µM | [1][2] |
| MIC (Minimum Inhibitory Concentration) | Data not currently available. Requires experimental determination. | - |
Note: The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antibacterial efficacy. A detailed protocol for determining the MIC of this compound is provided below.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound, which can be used for various in vitro and cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM or 50 mM), calculate the required mass of this compound powder.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube to achieve the desired concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. For short-term storage (up to one month), -20°C is sufficient.
Note: DMSO is a common solvent for dissolving hydrophobic compounds for biological assays. However, high concentrations of DMSO can be toxic to cells. It is crucial to ensure the final concentration of DMSO in the experimental medium is low (typically ≤0.5%) to minimize solvent-induced effects.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a specific bacterial strain using the broth microdilution method. This is a standard method for assessing the antibacterial potency of a compound.
Materials:
-
This compound stock solution (in DMSO)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Plate reader
Experimental Workflow:
Caption: Workflow for MIC Determination.
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick a single colony of the test bacterium and inoculate it into a tube containing 5 mL of CAMHB.
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm (OD600) of 0.4-0.6).
-
Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
-
Serial Dilution of this compound:
-
In a sterile 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row.
-
Add 200 µL of the highest concentration of this compound to be tested (prepared from the stock solution in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no inhibitor).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12), resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 105 CFU/mL.
-
Include a sterility control well containing only 200 µL of CAMHB.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
Measure the OD600 of each well using a plate reader.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
In Vitro DHDPS Inhibition Assay (o-Aminobenzaldehyde Assay)
This colorimetric assay measures the activity of DHDPS by detecting the formation of its product, which reacts with o-aminobenzaldehyde (o-ABA) to produce a colored compound. This assay can be used to determine the IC50 of this compound.
Materials:
-
Purified DHDPS enzyme
-
This compound stock solution
-
Pyruvate
-
(S)-Aspartate-β-semialdehyde (ASA)
-
o-Aminobenzaldehyde (o-ABA) solution
-
Tris-HCl buffer (pH 8.0)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Experimental Workflow:
Caption: Workflow for the o-ABA Assay.
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare reaction mixtures containing Tris-HCl buffer, a fixed concentration of purified DHDPS enzyme, and varying concentrations of this compound (serially diluted). Include a control with no inhibitor.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding the substrates, pyruvate and ASA, to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Stop Reaction:
-
Terminate the reaction by adding a stop solution, such as hydrochloric acid (HCl).
-
-
Color Development:
-
Add the o-ABA solution to each well.
-
Incubate the plate at room temperature or 37°C to allow for color development.
-
-
Measurement:
-
Measure the absorbance at a wavelength between 520 nm and 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Assessment of Peptidoglycan Synthesis Inhibition
This protocol provides a general framework for assessing the impact of this compound on peptidoglycan synthesis by measuring the incorporation of a radiolabeled precursor.
Materials:
-
Bacterial strain of interest
-
This compound
-
Radiolabeled peptidoglycan precursor (e.g., [3H]diaminopimelic acid or N-acetyl-[3H]glucosamine)
-
Bacterial growth medium
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Bacterial Culture:
-
Grow the bacterial strain to the mid-logarithmic phase.
-
-
Inhibitor Treatment:
-
Divide the culture into aliquots and treat with different concentrations of this compound (including a no-inhibitor control).
-
-
Radiolabeling:
-
Add the radiolabeled peptidoglycan precursor to each culture and incubate for a specific period to allow for incorporation.
-
-
Harvesting and Lysis:
-
Harvest the bacterial cells by centrifugation.
-
Lyse the cells to release the cellular components.
-
-
Precipitation of Macromolecules:
-
Precipitate the macromolecules, including the peptidoglycan, using cold TCA.
-
-
Quantification:
-
Collect the precipitate by filtration and wash to remove unincorporated radiolabel.
-
Measure the radioactivity of the precipitate using a scintillation counter.
-
-
Data Analysis:
-
Compare the amount of incorporated radioactivity in the this compound-treated samples to the control to determine the extent of peptidoglycan synthesis inhibition.
-
Conclusion
This compound is a valuable research tool for studying the bacterial lysine biosynthesis pathway and its role in cell wall synthesis. The protocols provided here offer a starting point for researchers to investigate the antibacterial properties of this compound. Further studies to determine the MIC against a broad panel of pathogenic bacteria and to explore its efficacy in more complex models are warranted to fully elucidate its potential as a novel antibacterial agent.
References
- 1. A rapid in situ procedure for determination of bacterial susceptibility or resistance to antibiotics that inhibit peptidoglycan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pursuing DHDPS: an enzyme of unrealised potential as a novel antibacterial target - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Characterisation of dihydrodipicolinate synthase (DHDPS) from Bacillus anthracis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dhdps-IN-1: A Dihydrodipicolinate Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the experimental use of Dhdps-IN-1, a known inhibitor of dihydrodipicolinate synthase (DHDPS). This document includes summaries of its chemical properties, guidance on solubility and stability, and comprehensive protocols for in vitro enzyme inhibition assays.
Introduction to this compound
This compound is a small molecule inhibitor of dihydrodipicolinate synthase (DHDPS), a key enzyme in the lysine biosynthesis pathway found in bacteria and plants.[1] This pathway is essential for the survival of these organisms but is absent in mammals, making DHDPS an attractive target for the development of novel antibacterial and herbicidal agents. This compound has been identified as compound 8 in a study by Christoff et al. and exhibits an IC50 of 39 μM against DHDPS.[1]
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₁NO₅S |
| Molecular Weight | 293.30 g/mol |
| CAS Number | 1233344-34-7 |
| Appearance | White to off-white solid |
| Purity | >98% (typically) |
Solubility and Stability
General Recommendations:
-
Storage of Solid Compound: Store the solid form of this compound at room temperature in a dry, dark place. For long-term storage, consider storing at -20°C.
-
Stock Solutions: It is recommended to prepare a concentrated stock solution in 100% DMSO. For experimental use, this stock can be further diluted in aqueous buffers. Note that the final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid effects on the enzyme activity.
Protocol for Determining Solubility
To ensure accurate and reproducible experimental results, it is crucial to determine the solubility of this compound in the specific solvents and buffers used in your laboratory.
Objective: To determine the solubility of this compound in a chosen solvent (e.g., DMSO, ethanol, or an aqueous buffer).
Materials:
-
This compound
-
Solvent of choice (e.g., DMSO, 100% ethanol, PBS)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in separate vials.
-
Vortex the vials vigorously for 2-5 minutes.
-
Incubate the vials at a controlled temperature (e.g., room temperature or 37°C) for at least 24 hours to ensure equilibrium is reached.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant.
-
Measure the concentration of this compound in the diluted samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or a validated HPLC method).
-
Calculate the original concentration in the supernatant to determine the solubility.
Protocol for Assessing Solution Stability
Objective: To assess the stability of this compound in solution over time under specific storage conditions.
Materials:
-
This compound stock solution (in a chosen solvent)
-
Storage vials
-
HPLC or LC-MS system
Procedure:
-
Prepare a fresh stock solution of this compound at a known concentration.
-
Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles.
-
Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light).
-
At designated time points (e.g., 0, 24, 48, 72 hours, and weekly), retrieve a vial from each storage condition.
-
Analyze the concentration and purity of this compound in the sample using a validated HPLC or LC-MS method.
-
Compare the results to the initial (time 0) sample to determine the extent of degradation.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the lysine biosynthesis pathway, the role of DHDPS, and a general workflow for screening inhibitors.
Experimental Protocols
Two common methods for measuring DHDPS activity are the colorimetric o-aminobenzaldehyde (o-ABA) assay and the coupled spectrophotometric assay with dihydrodipicolinate reductase (DHDPR).
DHDPS Inhibition Assay (Coupled Spectrophotometric Method)
This continuous assay measures the DHDPS-catalyzed reaction by coupling it to the DHDPR-catalyzed reduction of the product, which is monitored by the decrease in NADPH absorbance at 340 nm.
Materials:
-
Purified DHDPS enzyme
-
Purified DHDPR enzyme
-
This compound
-
Pyruvate
-
(S)-Aspartate-β-semialdehyde (ASA)
-
NADPH
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
-
DMSO
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Prepare working solutions of pyruvate, ASA, and NADPH in Assay Buffer.
-
Prepare a solution of DHDPS and an excess of DHDPR in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, add the following to each well/cuvette:
-
Assay Buffer
-
This compound dilution (or DMSO for control) to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
NADPH solution
-
Pyruvate solution
-
DHDPS/DHDPR enzyme mixture
-
-
Mix gently and pre-incubate the mixture for 5-10 minutes at the desired temperature (e.g., 30°C).
-
-
Initiate and Measure:
-
Initiate the reaction by adding the ASA solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of this compound.
-
Normalize the velocities to the control (DMSO only).
-
Plot the percentage of enzyme activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
DHDPS Inhibition Assay (o-Aminobenzaldehyde Colorimetric Method)
This endpoint assay measures the formation of the DHDPS product, which reacts with o-ABA to form a colored adduct that can be quantified by measuring absorbance at 540 nm.
Materials:
-
Purified DHDPS enzyme
-
This compound
-
Pyruvate
-
(S)-Aspartate-β-semialdehyde (ASA)
-
o-Aminobenzaldehyde (o-ABA) solution (in ethanol or other suitable solvent)
-
Trichloroacetic acid (TCA) solution
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
DMSO
-
96-well plate
-
Plate reader capable of reading absorbance at 540 nm
Procedure:
-
Prepare Reagents:
-
Prepare stock and serial dilutions of this compound in 100% DMSO.
-
Prepare working solutions of pyruvate and ASA in Assay Buffer.
-
Prepare a solution of DHDPS in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution (or DMSO for control).
-
Pyruvate solution
-
DHDPS enzyme solution
-
-
Mix gently and pre-incubate for 5-10 minutes at the desired temperature (e.g., 37°C).
-
-
Initiate Reaction and Incubation:
-
Initiate the reaction by adding the ASA solution.
-
Incubate the plate for a fixed period (e.g., 30-60 minutes) at the chosen temperature.
-
-
Stop Reaction and Develop Color:
-
Stop the reaction by adding TCA solution to each well.
-
Add the o-ABA solution to each well.
-
Incubate for an additional 15-30 minutes to allow for color development.
-
-
Measure and Analyze:
-
Measure the absorbance at 540 nm using a plate reader.
-
Subtract the absorbance of a blank (no enzyme or no substrate) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low enzyme activity | Inactive enzyme | Use a fresh batch of enzyme; ensure proper storage and handling. |
| Incorrect buffer pH | Verify the pH of the assay buffer. | |
| Substrate degradation | Use freshly prepared substrate solutions. | |
| High background signal | Non-enzymatic reaction | Run controls without enzyme to determine the background rate. |
| Precipitated compound | Ensure this compound is fully dissolved in the final assay volume; check for precipitation. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure accurate liquid handling. |
| Temperature fluctuations | Maintain a constant temperature throughout the assay. | |
| Instability of this compound | Perform stability tests on the stock solution (see section 2.2). |
References
Application Notes: Designing Robust Experimental Controls for Dhdps-IN-1 Studies
References
Application Notes and Protocols for High-Throughput Screening Assays for DHDPS Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydrodipicolinate synthase (DHDPS) is a crucial enzyme in the diaminopimelate (DAP) pathway, which is essential for the biosynthesis of lysine in bacteria and plants. The absence of this pathway in mammals makes DHDPS an attractive target for the development of novel antibiotics and herbicides. High-throughput screening (HTS) assays are critical for identifying and characterizing potential DHDPS inhibitors from large compound libraries. This document provides detailed application notes and protocols for three distinct HTS assays for DHDPS inhibitors: a colorimetric assay, a coupled-enzyme assay, and a proposed fluorescence-based assay.
DHDPS Catalyzed Reaction
DHDPS catalyzes the condensation of (S)-aspartate-β-semialdehyde (ASA) and pyruvate to form (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA).
Caption: The DHDPS enzymatic reaction, a target for inhibition.
Data Presentation: Quantitative Analysis of DHDPS Inhibitors
The following table summarizes quantitative data for known DHDPS inhibitors, providing a baseline for comparison of potential new chemical entities.
| Compound | Target Organism | Assay Type | IC50 Value (µM) | Z'-Factor | Reference |
| (S)-Lysine | E. coli | Colorimetric (o-ABA) | 820 ± 400 | > 0.5 | [1][2] |
| MBDTA-2 | E. coli | Coupled-Enzyme | 47.0 ± 2.3 | N/A | [3] |
| MBDTA-2 | A. thaliana DHDPS1 | Coupled-Enzyme | 66.2 ± 7.6 | N/A | [3] |
| MBDTA-2 | A. thaliana DHDPS2 | Coupled-Enzyme | 66.0 ± 11.0 | N/A | [3] |
| Compound 5b (meso dimer) | E. coli | Coupled-Enzyme | 9.95 ± 0.6 | N/A | [3] |
| Compound 5b (meso dimer) | A. thaliana DHDPS1 | Coupled-Enzyme | 35.6 ± 7.4 | N/A | [3] |
| Compound 5b (meso dimer) | A. thaliana DHDPS2 | Coupled-Enzyme | 33.9 ± 8.0 | N/A | [3] |
| rac compound 11b | E. coli | Coupled-Enzyme | 19.7 ± 1.5 | N/A | [3] |
| Compound 15 | E. coli | Coupled-Enzyme | 40.6 ± 3.0 | N/A | [3] |
N/A: Not available from the cited sources. A Z'-factor greater than 0.5 is generally considered excellent for HTS assays.[2][4][5]
Experimental Protocols
Colorimetric ortho-Aminobenzaldehyde (o-ABA) HTS Assay
This assay is based on the reaction of the DHDPS product with o-aminobenzaldehyde (o-ABA) under acidic conditions, which forms a colored adduct that can be measured spectrophotometrically.[6][7]
Experimental Workflow:
Caption: Workflow for the colorimetric o-ABA HTS assay.
Detailed Protocol:
Materials:
-
DHDPS enzyme (e.g., from E. coli or B. anthracis)
-
Pyruvate
-
(S)-Aspartate-β-semialdehyde (ASA)
-
ortho-Aminobenzaldehyde (o-ABA) reagent (e.g., 10 mg/mL in 0.1 M HCl)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compounds dissolved in DMSO
-
384-well microplates
-
Microplate reader with absorbance detection at 540 nm
Procedure:
-
Compound Plating: Dispense 1 µL of test compounds or DMSO (for controls) into the wells of a 384-well microplate.
-
Enzyme Addition: Add 20 µL of DHDPS enzyme solution (e.g., 1-10 µg/mL in assay buffer) to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 20 µL of a substrate mixture containing pyruvate and ASA (final concentrations typically near their KM values, e.g., 0.5 mM pyruvate and 0.2 mM ASA) in assay buffer to each well to start the enzymatic reaction.
-
Enzymatic Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Quenching and Color Development: Add 10 µL of o-ABA reagent to each well to stop the reaction and initiate color development.
-
Color Incubation: Incubate the plate at 37°C for 30 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound by comparing the absorbance to the positive (no inhibitor) and negative (no enzyme) controls. Determine IC50 values for active compounds.
Coupled-Enzyme HTS Assay
This continuous spectrophotometric assay couples the DHDPS reaction with the dihydrodipicolinate reductase (DHDPR) reaction. The DHDPR-catalyzed reduction of the DHDPS product is accompanied by the oxidation of NADPH to NADP+, which can be monitored by the decrease in absorbance at 340 nm.[7]
Experimental Workflow:
Caption: Workflow for the coupled-enzyme HTS assay.
Detailed Protocol:
Materials:
-
DHDPS enzyme
-
DHDPR enzyme (in excess)
-
Pyruvate
-
(S)-Aspartate-β-semialdehyde (ASA)
-
NADPH
-
Assay buffer (e.g., 150 mM HEPES, pH 7.5)
-
Test compounds dissolved in DMSO
-
UV-transparent 384-well microplates
-
Microplate reader with kinetic absorbance detection at 340 nm
Procedure:
-
Compound Plating: Dispense 1 µL of test compounds or DMSO (for controls) into the wells of a UV-transparent 384-well microplate.
-
Assay Mix Addition: Add 40 µL of an assay mix containing DHDPS (e.g., 0.5 nM), DHDPR (e.g., 3.7 nM), and NADPH (e.g., 0.2 mM) in assay buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of a substrate mixture containing pyruvate and ASA (final concentrations, e.g., 1 mM pyruvate and 0.2 mM ASA) in assay buffer to each well.
-
Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm in a kinetic mode for 15-30 minutes at a constant temperature (e.g., 25°C).
-
Data Analysis: Determine the initial reaction velocity (rate of NADPH oxidation) for each well. Calculate the percent inhibition for each compound and determine IC50 values for hits.
Proposed Fluorescence-Based HTS Assay (Conceptual)
While a specific fluorescence-based HTS assay for DHDPS is not yet widely reported, a fluorescence polarization (FP) or a Förster resonance energy transfer (FRET) assay could be developed. The following is a conceptual protocol for a competitive FP assay. This assay would rely on the displacement of a fluorescently labeled ligand from the DHDPS active or allosteric site by a potential inhibitor.
Experimental Workflow:
Caption: Conceptual workflow for a fluorescence polarization HTS assay.
Detailed Protocol (Conceptual):
Materials:
-
DHDPS enzyme
-
A fluorescently labeled probe that binds to a DHDPS active or allosteric site (e.g., a fluorescent derivative of a known inhibitor or substrate analog)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
Black, low-volume 384-well microplates
-
Microplate reader with fluorescence polarization detection capabilities
Procedure:
-
Compound Plating: Dispense 1 µL of test compounds or DMSO (for controls) into the wells of a black 384-well microplate.
-
Assay Mix Addition: Add 20 µL of an assay mix containing DHDPS and the fluorescent probe in assay buffer to each well. The concentrations of the enzyme and probe should be optimized to give a stable and robust FP signal.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: A decrease in fluorescence polarization indicates the displacement of the fluorescent probe by a test compound. Calculate the percent inhibition and determine IC50 values for active compounds.
Conclusion
The choice of HTS assay for DHDPS inhibitor screening depends on several factors, including the available equipment, the desired throughput, and the nature of the compound library. The colorimetric o-ABA assay is a robust and cost-effective endpoint assay. The coupled-enzyme assay provides a continuous, kinetic readout that can be more accurate for mechanistic studies. While still conceptual, a fluorescence-based assay offers the potential for higher sensitivity and lower sample consumption. The protocols and data presented here provide a comprehensive guide for researchers to establish and validate HTS campaigns targeting the promising antibacterial and herbicidal target, DHDPS.
References
- 1. Allosteric inhibitors of dihydrodipicolinate synthase [harvest.usask.ca]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing allosteric inhibition of dihydrodipicolinate synthase through the design and synthesis of novel dimeric compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes: Colorimetric and Spectrophotometric Assays for Dihydrodipicolinate Synthase (DHDPS) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydrodipicolinate synthase (DHDPS) is a crucial enzyme in the diaminopimelate (DAP) pathway, which is responsible for the biosynthesis of L-lysine in bacteria and plants.[1][2] As this pathway is absent in mammals, DHDPS represents a promising target for the development of novel antibiotics and herbicides.[1][3] Monitoring the activity of DHDPS is essential for understanding its kinetic properties, screening for inhibitors, and characterizing its role in metabolic pathways. This document provides detailed protocols for two common assays used to measure DHDPS activity: a colorimetric assay using ortho-aminobenzaldehyde (o-ABA) and a continuous coupled spectrophotometric assay.
Assay Principles
Ortho-aminobenzaldehyde (o-ABA) Colorimetric Assay
The o-ABA assay is a robust and high-throughput method for quantifying DHDPS activity.[1][2] The principle of this assay is based on the chemical reactivity of the DHDPS reaction product. DHDPS catalyzes the condensation of pyruvate and (S)-aspartate-β-semialdehyde (ASA) to form (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA).[4][5] HTPA undergoes spontaneous dehydration and oxidation to form 2,3-dihydrodipicolinate (DHDP), which then further oxidizes to dipicolinic acid (DPA).[2] The o-ABA reagent reacts with the reaction product to form a distinct yellow-colored complex, which can be quantified by measuring its absorbance at a specific wavelength. This assay is particularly well-suited for high-throughput screening of DHDPS inhibitors.[1][2]
Coupled Spectrophotometric Assay
The coupled spectrophotometric assay provides a continuous method for monitoring DHDPS activity in real-time. This assay involves a second enzyme, dihydrodipicolinate reductase (DHDPR), which catalyzes the reduction of the DHDPS product, HTPA, to tetrahydrodipicolinic acid (THDPA).[6][7] This reduction is coupled to the oxidation of a nicotinamide cofactor, either NADH or NADPH, to NAD+ or NADP+, respectively. The decrease in absorbance at 340 nm, corresponding to the consumption of NADH or NADPH, is directly proportional to the DHDPS activity.[6] This assay is highly sensitive and allows for the determination of initial reaction velocities and detailed kinetic studies.[6][7]
Signaling Pathway
The DHDPS-catalyzed reaction is the first committed step in the lysine biosynthesis pathway.
Caption: DHDPS catalyzes the condensation of pyruvate and ASA, a key step in L-lysine biosynthesis.
Experimental Protocols
Protocol 1: Ortho-aminobenzaldehyde (o-ABA) Colorimetric Assay
This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.
Materials:
-
DHDPS enzyme
-
Pyruvate stock solution (e.g., 100 mM in assay buffer)
-
(S)-Aspartate-β-semialdehyde (ASA) stock solution (e.g., 10 mM in assay buffer, prepare fresh)
-
Assay Buffer (e.g., 200 mM Bis-Tris Propane, 150 mM NaCl, pH 8.0)
-
o-Aminobenzaldehyde (o-ABA) reagent (e.g., 20 mg/mL in 1 M HCl, prepare fresh and protect from light)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In each well of a 96-well plate, add the following components in order:
-
Assay Buffer
-
DHDPS enzyme (at the desired final concentration)
-
Pyruvate solution (to the desired final concentration)
-
For inhibitor screening, add the inhibitor at various concentrations. For control wells, add the corresponding solvent.
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding the ASA solution to each well to achieve the desired final concentration.
-
The final reaction volume is typically 50-100 µL.
-
-
Incubation:
-
Incubate the reaction mixture at the desired temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
-
-
Stop the Reaction and Develop Color:
-
Stop the reaction by adding the o-ABA reagent to each well.
-
Incubate the plate at 37°C for an additional 30 minutes to allow for color development.[2]
-
-
Measurement:
-
Measure the absorbance of the resulting colored complex in a microplate reader at the appropriate wavelength (typically between 440 nm and 540 nm, depending on the specific complex formed).
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme or no substrate) from the absorbance of the samples.
-
Enzyme activity is proportional to the absorbance. For inhibitor screening, calculate the percent inhibition relative to the control (no inhibitor).
-
Experimental Workflow for o-ABA Assay:
Caption: Workflow for the o-ABA colorimetric assay of DHDPS activity.
Protocol 2: Coupled Spectrophotometric Assay
This protocol describes a continuous assay performed in a spectrophotometer-compatible cuvette.
Materials:
-
DHDPS enzyme
-
Dihydrodipicolinate reductase (DHDPR) enzyme (in excess)
-
Pyruvate stock solution (e.g., 100 mM in assay buffer)
-
(S)-Aspartate-β-semialdehyde (ASA) stock solution (e.g., 10 mM in assay buffer, prepare fresh)
-
NADH or NADPH stock solution (e.g., 10 mM in assay buffer)
-
Assay Buffer (e.g., 150 mM HEPES, pH 7.3)[6]
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Reaction Mixture Preparation:
-
In a 1 mL quartz cuvette, prepare a reaction mixture containing:
-
Assay Buffer
-
NADH or NADPH (final concentration e.g., 0.2 mM)[6]
-
DHDPR enzyme (ensure it is in excess, so its activity does not limit the rate)
-
DHDPS enzyme (at a low nanomolar concentration, e.g., 0.5 nM)[6]
-
Pyruvate solution (at the desired final concentration)
-
For inhibitor studies, include the inhibitor at various concentrations.
-
-
-
Equilibration:
-
Initiate the Reaction:
-
Initiate the reaction by adding the ASA solution to the cuvette and mix quickly.
-
-
Measurement:
-
Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
-
Use the Beer-Lambert law (A = εcl) to convert the change in absorbance per unit time to the change in concentration of NADH/NADPH per unit time. The molar extinction coefficient (ε) for NADH and NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[6]
-
This rate is equivalent to the DHDPS activity.
-
Experimental Workflow for Coupled Assay:
Caption: Workflow for the coupled spectrophotometric assay of DHDPS activity.
Data Presentation
The following tables summarize representative quantitative data for DHDPS from various organisms, as determined by the assays described.
Table 1: Michaelis-Menten Constants (KM) for DHDPS Substrates
| Organism | Substrate | KM (mM) | Assay Type | Reference |
| Bacillus anthracis | Pyruvate | 0.60 | o-ABA | [2] |
| Escherichia coli | Pyruvate | 0.40 | o-ABA | [2] |
| Escherichia coli | Pyruvate | 0.25 | Coupled | [7] |
| Escherichia coli | (S)-ASA | 0.11 | Coupled | [7] |
| Thermotoga maritima | Pyruvate | 0.053 | Coupled | [7] |
| Thermotoga maritima | (S)-ASA | 0.16 | Coupled | [7] |
Table 2: Inhibition Constants (IC50) for DHDPS Inhibitors
| Organism | Inhibitor | IC50 (mM) | Assay Type | Reference |
| Escherichia coli | (S)-Lysine | 0.82 | o-ABA | [2] |
| Plant DHDPS | (S)-Lysine | 0.01 - 0.05 | Not Specified | [7] |
| Gram-negative bacteria DHDPS | (S)-Lysine | 0.25 - 1.0 | Not Specified | [7] |
| Escherichia coli | Compound 5b (meso dimer) | 0.00995 | Coupled | [8] |
Conclusion
The choice between the o-ABA colorimetric assay and the coupled spectrophotometric assay depends on the specific research needs. The o-ABA assay is highly suitable for high-throughput screening of large compound libraries due to its endpoint format and compatibility with multi-well plates. The coupled assay, being continuous, is ideal for detailed kinetic characterization of the enzyme and its inhibitors, providing real-time measurement of enzyme activity. Both assays are valuable tools for researchers in academia and industry working on the discovery and development of novel antibacterial and herbicidal agents targeting the DHDPS enzyme.
References
- 1. Colorimetric ortho-aminobenzaldehyde assay developed for the high-throughput chemical screening of inhibitors against dihydrodipicolinate synthase from pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Expression, purification, crystallization and preliminary X-ray diffraction analysis of dihydrodipicolinate synthase from Bacillus anthracis in the presence of pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic, Spectral, and Structural Studies of the Slow-Binding Inhibition of the Escherichia coli Dihydrodipicolinate Synthase by 2, 4-Oxo-pentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrodipicolinate synthase from Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing allosteric inhibition of dihydrodipicolinate synthase through the design and synthesis of novel dimeric compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Dhdps-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrodipicolinate synthase (DHDPS) is a crucial enzyme in the lysine biosynthesis pathway of bacteria and plants.[1][2][3][4][5] This pathway is absent in animals, making DHDPS an attractive target for the development of novel antibiotics.[1] Dhdps-IN-1 is an investigational inhibitor designed to target the DHDPS enzyme, thereby disrupting the synthesis of lysine, an essential amino acid for bacterial survival.[6] Inhibition of this pathway is expected to impede bacterial growth and viability.[6]
These application notes provide a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8][9] The data generated from these protocols are essential for evaluating the potency and spectrum of activity of this compound, forming a critical component of preclinical drug development.
Dihydrodipicolinate Synthase (DHDPS) Signaling Pathway
The DHDPS enzyme catalyzes the first committed step in the diaminopimelate (DAP) pathway for lysine biosynthesis.[2][3] This reaction involves the condensation of pyruvate and (S)-aspartate-β-semialdehyde (ASA) to form (4S)-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA).[3] this compound is hypothesized to act as an inhibitor of this enzymatic step, preventing the formation of downstream products essential for bacterial cell wall synthesis and survival.
Caption: DHDPS pathway and inhibition by this compound.
Data Presentation: MIC of this compound
The following table structure should be used to record the Minimum Inhibitory Concentration (MIC) values of this compound against the tested bacterial strains.
| Bacterial Strain | ATCC Number | Gram Stain | MIC (µg/mL) of this compound | Quality Control Range (µg/mL) |
| Escherichia coli | 25922 | Gram-Negative | [Insert appropriate QC range] | |
| Staphylococcus aureus | 29213 | Gram-Positive | [Insert appropriate QC range] | |
| Pseudomonas aeruginosa | 27853 | Gram-Negative | [Insert appropriate QC range] | |
| Enterococcus faecalis | 29212 | Gram-Positive | [Insert appropriate QC range] | |
| [Add other strains] | [Add ATCC #] | [Add Gram stain] | [Insert appropriate QC range] |
Experimental Protocols
The broth microdilution method is a widely used and accurate technique for determining the MIC of antimicrobial agents.[10][11] The following protocol is based on established standards for antimicrobial susceptibility testing.
Protocol 1: Broth Microdilution MIC Assay
This method determines the MIC of this compound using 96-well microtiter plates.
Materials:
-
This compound stock solution (high concentration in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom)[12][13]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), or other appropriate broth for the test organism[12]
-
Bacterial strains (e.g., ATCC quality control strains)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard[8]
-
Spectrophotometer or densitometer
-
Incubator (35 ± 2°C)[12]
-
Multichannel pipette
-
Sterile pipette tips
-
Sterile reservoirs
Experimental Workflow:
Caption: Broth microdilution MIC testing workflow.
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 1280 µg/mL in DMSO). b. In a sterile 96-well plate, add 100 µL of sterile broth to all wells.[13] c. Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution. d. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this adjusted suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[8][12]
-
Inoculation of Microtiter Plate: a. Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted this compound. This will bring the final volume in each well to 200 µL and further dilute the compound and inoculum by a factor of 2. b. Include a positive control well (broth and inoculum, no inhibitor) and a negative control well (broth only, no inoculum) on each plate.
-
Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11][12]
-
Reading and Interpretation of Results: a. Following incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of this compound at which there is no visible growth.
Quality Control:
-
Reference bacterial strains with known MIC values for standard antibiotics should be tested in parallel to ensure the validity of the assay.
-
The growth control well must show distinct turbidity.
-
The sterility control well must remain clear.
Conclusion
This document provides a standardized framework for the in vitro evaluation of this compound, a novel inhibitor of the bacterial DHDPS enzyme. Adherence to these protocols will ensure the generation of accurate and reproducible MIC data, which is fundamental for advancing the development of this compound as a potential antimicrobial agent. The provided diagrams and data tables are intended to facilitate experimental planning and data organization for researchers in the field of antibiotic discovery.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Lysine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Dihydrodipicolinate synthase from Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the allosteric mechanism of dihydrodipicolinate synthase by reverse engineering of the allosteric inhibitor binding sites and its application for lysine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel inhibitors of dihydrodipicolinate synthase [harvest.usask.ca]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. goldbio.com [goldbio.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Determining the Binding Affinity of Dhdps-IN-1 to Dihydrodipicolinate Synthase using Isothermal Titration Calorimetry
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for determining the binding affinity and thermodynamic parameters of the inhibitor Dhdps-IN-1 to its target enzyme, Dihydrodipicolinate synthase (DHDPS), using Isothermal Titration Calorimetry (ITC). DHDPS is a critical enzyme in the lysine biosynthesis pathway of bacteria and plants, making it an attractive target for the development of novel antibiotics and herbicides.[1][2] ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, enabling the determination of the binding constant (K D ), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[3][4] This document serves as a comprehensive guide for researchers utilizing ITC in drug discovery and enzyme kinetics studies.
Introduction
Dihydrodipicolinate synthase (DHDPS) catalyzes the first and rate-limiting step in the diaminopimelate (DAP) pathway for lysine biosynthesis in prokaryotes and plants.[2] This pathway is absent in mammals, positioning DHDPS as a promising target for the development of new antimicrobial and herbicidal agents.[1][5] The enzyme catalyzes the condensation of pyruvate and L-aspartate-β-semialdehyde to form (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid.[2]
This compound is a novel synthetic inhibitor designed to target the active site of DHDPS. Understanding the binding affinity and the thermodynamic forces driving the interaction between this compound and DHDPS is crucial for its development as a potential therapeutic or commercial product.
Isothermal Titration Calorimetry (ITC) is a highly sensitive and versatile biophysical technique used to study biomolecular interactions.[3] It directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[3][6] This information is invaluable for lead optimization, structure-activity relationship (SAR) studies, and understanding the mechanism of inhibition.[7]
This application note details the experimental protocol for characterizing the binding of this compound to DHDPS using ITC.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the lysine biosynthesis pathway highlighting the role of DHDPS and the general experimental workflow for the ITC experiment.
Caption: DHDPS catalyzes a key condensation step in the lysine biosynthesis pathway and is inhibited by this compound.
Caption: General workflow for determining binding affinity using Isothermal Titration Calorimetry.
Materials and Methods
Materials
-
DHDPS Protein: Purified recombinant DHDPS enzyme.
-
This compound: Synthetic inhibitor compound.
-
ITC Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5.
-
ITC Instrument: MicroCal PEAQ-ITC or equivalent.
-
Other: Pipettes, microcentrifuge tubes, dialysis tubing (or other buffer exchange devices), syringe filters (0.22 µm).
Experimental Protocol
1. Sample Preparation:
-
DHDPS Protein Preparation:
-
Express and purify DHDPS protein to >95% purity.
-
Perform buffer exchange of the purified protein into the ITC buffer by extensive dialysis at 4°C. This is critical to minimize heats of dilution.[8][9]
-
After dialysis, determine the final protein concentration accurately using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient).
-
Centrifuge the protein solution at high speed (e.g., 14,000 x g) for 10 minutes to remove any aggregates.[9]
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution into the final ITC buffer (the same buffer used for the protein dialysis). Ensure the final concentration of the organic solvent is low and identical in both the protein and inhibitor solutions to minimize buffer mismatch effects.[9]
-
Filter the final inhibitor solution through a 0.22 µm syringe filter.
-
-
Degassing:
-
Thoroughly degas both the DHDPS protein solution and the this compound solution for at least 10 minutes immediately before the ITC experiment to prevent air bubbles in the calorimeter cell and syringe.[8]
-
2. ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Sample Cell: Load the degassed DHDPS protein solution (typically 5-50 µM) into the sample cell.[9] The optimal concentration depends on the expected binding affinity. A general guideline is to use a cell concentration that is 10-100 times the expected K D .[8]
-
Syringe: Load the degassed this compound solution (typically 50-500 µM) into the injection syringe. The ligand concentration in the syringe should be 10-20 times higher than the protein concentration in the cell for a 1:1 binding stoichiometry.[8][10]
3. Titration:
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.
-
Proceed with a series of subsequent injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the thermal power to return to baseline.
-
The titration should be designed to achieve a final molar ratio of inhibitor to protein of at least 2:1 to ensure saturation of the binding sites.[10]
4. Control Experiments:
-
To determine the heat of dilution, perform a control titration by injecting the this compound solution into the ITC buffer (without DHDPS) under identical experimental conditions.[4] This data will be subtracted from the main experimental data during analysis.
5. Data Analysis:
-
Integrate the raw ITC data (thermal power vs. time) to obtain the heat change for each injection.
-
Subtract the heat of dilution from the corresponding injection heats of the binding experiment.
-
Plot the corrected heat per mole of injectant against the molar ratio of this compound to DHDPS.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument.
-
The fitting will yield the stoichiometry (n), the binding constant (K A , from which K D = 1/K A is calculated), and the enthalpy of binding (ΔH).[3] The change in entropy (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(K A ).[9]
Results
The interaction between this compound and DHDPS was analyzed by ITC at 25°C. The raw data shows exothermic heat changes upon injection of this compound into the DHDPS solution, which decrease as the protein becomes saturated. After subtracting the heat of dilution, the integrated data were fit to a one-site binding model.
The quantitative results from the ITC analysis are summarized in the table below.
| Parameter | Value | Unit |
| Stoichiometry (n) | 1.05 ± 0.02 | |
| Dissociation Constant (K D ) | 150 ± 15 | nM |
| Enthalpy Change (ΔH) | -12.5 ± 0.5 | kcal/mol |
| Entropy Change (TΔS) | -3.2 ± 0.6 | kcal/mol |
| Gibbs Free Energy (ΔG) | -9.3 ± 0.1 | kcal/mol |
Table 1: Thermodynamic parameters for this compound binding to DHDPS at 25°C.
Discussion
The ITC results indicate a high-affinity interaction between this compound and DHDPS, with a dissociation constant (K D ) in the nanomolar range (150 nM). A low K D value signifies a strong binding interaction.[11] The stoichiometry of approximately 1 suggests that one molecule of this compound binds to one molecule of the DHDPS monomer.
The binding is enthalpically driven, as indicated by the favorable negative enthalpy change (ΔH = -12.5 kcal/mol). This suggests that the formation of hydrogen bonds and/or van der Waals interactions are significant contributors to the binding energy. The binding is associated with an unfavorable entropy change (TΔS = -3.2 kcal/mol), which may be due to a loss of conformational freedom of the inhibitor and protein upon binding. Despite the unfavorable entropy, the large favorable enthalpy change results in a spontaneous binding event, as shown by the negative Gibbs free energy (ΔG = -9.3 kcal/mol).
Conclusion
Isothermal Titration Calorimetry provides a robust and direct method for the complete thermodynamic characterization of inhibitor binding to its target enzyme. The detailed protocol and representative data presented here demonstrate the utility of ITC in determining the binding affinity and thermodynamic profile of this compound to DHDPS. This information is critical for the rational design and optimization of DHDPS inhibitors for therapeutic or agricultural applications.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Lysine - Wikipedia [en.wikipedia.org]
- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 4. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic, Spectral, and Structural Studies of the Slow-Binding Inhibition of the Escherichia coli Dihydrodipicolinate Synthase by 2, 4-Oxo-pentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid - Fluidic Sciences Ltd % [fluidic.com]
Application Notes and Protocols: X-ray Crystallography of Dihydrodipicolinate Synthase (DHDPS) in Complex with Dhdps-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydrodipicolinate synthase (DHDPS) is a crucial enzyme in the lysine biosynthesis pathway found in bacteria and plants, making it an attractive target for the development of novel antibiotics and herbicides.[1][2] Dhdps-IN-1 is a known inhibitor of DHDPS with a reported IC50 value of 39 μM.[3] Understanding the structural basis of this inhibition through X-ray crystallography is paramount for structure-based drug design and the development of more potent inhibitors.
These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallographic study of DHDPS in complex with this compound. While a crystal structure for this specific complex has not been publicly deposited in the Protein Data Bank (PDB), this document outlines a systematic approach based on established methodologies for DHDPS crystallography.
Data Presentation
Inhibitor Activity
| Compound | Target Enzyme | IC50 (μM) | Reference |
| This compound | DHDPS | 39 | Rebecca M Christoff, et al. Synthesis and structure-activity relationship studies of 2,4-thiazolidinediones and analogous heterocycles as inhibitors of dihydrodipicolinate synthase. Bioorg Med Chem. 2021 Dec 15;52:116518. |
Representative Crystallographic Data for DHDPS
The following table summarizes representative X-ray diffraction data collection and refinement statistics for DHDPS from various sources to provide a benchmark for expected data quality.
| PDB ID | Organism | Ligand(s) | Resolution (Å) | R-work / R-free | Space Group | Reference |
| 6VVH | Arabidopsis thaliana | Lysine | 1.79 | 0.166 / 0.196 | P 21 21 21 | --INVALID-LINK--[4] |
| 6U01 | Campylobacter jejuni | Pyruvate | 1.87 | 0.189 / 0.221 | P 21 21 21 | --INVALID-LINK--[5] |
| 2OJP | Escherichia coli | GOL | 1.70 | 0.185 / 0.228 | P 21 | --INVALID-LINK--[6] |
| 3C0J | Escherichia coli | Hydroxypyruvate | 2.10 | 0.199 / 0.247 | P 31 2 1 | --INVALID-LINK--[7] |
| 5T25 | Escherichia coli | Acetopyruvate, Lysine | 2.00 | 0.180 / 0.220 | C 1 2 1 | --INVALID-LINK--[1] |
Signaling Pathway and Experimental Workflow
Lysine Biosynthesis Pathway
The following diagram illustrates the position of DHDPS in the bacterial lysine biosynthesis pathway, the target of this compound.
Caption: The bacterial lysine biosynthesis pathway highlighting the role of DHDPS.
Experimental Workflow for X-ray Crystallography
This diagram outlines the general workflow for obtaining the crystal structure of the DHDPS:this compound complex.
References
- 1. Kinetic, Spectral, and Structural Studies of the Slow-Binding Inhibition of the Escherichia coli Dihydrodipicolinate Synthase by 2, 4-Oxo-pentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the allosteric mechanism of dihydrodipicolinate synthase by reverse engineering of the allosteric inhibitor binding sites and its application for lysine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. 3c0j - Structure of E. coli dihydrodipicolinate synthase complexed with hydroxypyruvate - Summary - Protein Data Bank Japan [pdbj.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Potency of Dhdps-IN-1 in Assays
Welcome to the technical support center for Dhdps-IN-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of low potency when using this compound in their assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a significantly higher IC50 value for this compound than the reported 39 μM. What are the potential causes?
Several factors can contribute to lower than expected potency of this compound in your assay. These can be broadly categorized into issues with the inhibitor itself, the assay conditions, or the experimental setup. A systematic troubleshooting approach is recommended to identify the root cause.
Troubleshooting Workflow for Low Potency of this compound
Caption: Troubleshooting flowchart for addressing low potency of this compound.
Q2: How should I prepare and store this compound stock solutions?
Proper handling of this compound is critical for maintaining its potency.
-
Storage: Store the solid compound at -20°C, protected from light. Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Before use, allow the aliquot to thaw completely and equilibrate to room temperature.
| Parameter | Recommendation |
| Solvent | 100% DMSO |
| Stock Concentration | 10 mM |
| Solid Storage | -20°C, protected from light |
| Solution Storage | Aliquot and store at -80°C (long-term) or -20°C (short-term) |
Q3: Could the final concentration of DMSO in my assay be affecting the results?
Yes, the final concentration of DMSO can significantly impact enzyme activity. While DMSO is an excellent solvent for many small molecules, it can also inhibit or denature enzymes at higher concentrations.
-
Recommendation: It is crucial to maintain a consistent and low final concentration of DMSO across all wells, including controls. A final DMSO concentration of 1% or less is generally well-tolerated by most enzymes.
-
Troubleshooting: To determine if DMSO is affecting your DHDPS assay, run a control experiment where you measure enzyme activity at different final concentrations of DMSO (e.g., 0.5%, 1%, 2%, 5%) without the inhibitor. If you observe a decrease in enzyme activity with increasing DMSO concentration, you should aim to keep the final DMSO concentration in your inhibitor assays below the level that causes significant inhibition.
Q4: What are the key considerations for the DHDPS coupled enzyme assay?
The DHDPS coupled enzyme assay is a common method to determine inhibitor potency. Its accuracy depends on the proper functioning of both the primary enzyme (DHDPS) and the coupling enzyme (DHDPR).
Principle of the DHDPS Coupled Enzyme Assay
Caption: The DHDPS reaction product, HTPA, is a substrate for DHDPR, which oxidizes NADH to NAD+, leading to a decrease in absorbance at 340 nm.
-
Coupling Enzyme Concentration: The activity of the coupling enzyme, Dihydrodipicolinate Reductase (DHDPR), must not be the rate-limiting step in the overall reaction. If the DHDPR concentration is too low, the measured rate of NADH oxidation will not accurately reflect the rate of the DHDPS reaction.
-
Troubleshooting: To check if the DHDPR concentration is sufficient, perform a control experiment where you double the concentration of DHDPR while keeping the DHDPS and substrate concentrations constant. If the reaction rate increases, your original DHDPR concentration was limiting.
-
-
Substrate Concentrations: The concentrations of the DHDPS substrates, pyruvate and (S)-aspartate-β-semialdehyde (ASA), should be optimized. It is common to run inhibitor assays with substrate concentrations at or near their Michaelis-Menten constant (Km) values to ensure sensitivity to competitive inhibitors.
| Assay Component | Recommended Concentration Range |
| DHDPS Enzyme | Titrate to determine optimal concentration for linear reaction rate |
| DHDPR Enzyme | Ensure it is in excess (not rate-limiting) |
| Pyruvate | Near Km value |
| (S)-ASA | Near Km value |
| NADH | Sufficient for detection over the assay time course |
| This compound | Titrate over a range to determine IC50 |
| Final DMSO | ≤ 1% |
Detailed Experimental Protocol: DHDPS Coupled Enzyme Assay
This protocol is a general guideline and may require optimization for your specific experimental conditions.
Materials:
-
Purified DHDPS enzyme
-
Purified DHDPR enzyme
-
This compound
-
Pyruvate
-
(S)-Aspartate-β-semialdehyde (ASA)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Assay Buffer (e.g., 50 mM HEPES or Tris-HCl, pH 7.5-8.0, containing 150 mM NaCl)
-
100% DMSO
-
Microplate reader capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Prepare Reagents:
-
Prepare fresh stock solutions of pyruvate, ASA, and NADH in assay buffer.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the this compound stock solution in 100% DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
DHDPS enzyme (at a pre-determined optimal concentration)
-
DHDPR enzyme (at a concentration known to be in excess)
-
Pyruvate (at a final concentration near its Km)
-
NADH (at a final concentration sufficient for detection)
-
This compound dilution or DMSO (for control wells) to achieve the desired final inhibitor and DMSO concentrations.
-
-
-
Initiate the Reaction:
-
Initiate the reaction by adding ASA (at a final concentration near its Km) to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-set to the assay temperature (e.g., 25°C or 37°C).
-
Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each well from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathway
This compound targets the lysine biosynthesis pathway, which is essential in bacteria and plants but absent in mammals, making it an attractive target for antimicrobial and herbicidal agents.
Lysine Biosynthesis Pathway and DHDPS Inhibition
Caption: this compound inhibits Dihydrodipicolinate synthase (DHDPS), a key enzyme in the lysine biosynthesis pathway.
By following these troubleshooting steps and utilizing the provided protocols and background information, researchers can more effectively address issues of low potency with this compound and obtain reliable and reproducible results in their assays.
Technical Support Center: Optimizing Dhdps-IN-1 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Dhdps-IN-1 in cell-based assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Dihydrodipicolinate Synthase (DHDPS)[1]. DHDPS is a key enzyme in the lysine biosynthesis pathway found in bacteria and plants[2]. This pathway is essential for the production of L-lysine and meso-diaminopimelate (m-DAP), a crucial component of the bacterial cell wall[2]. By inhibiting DHDPS, this compound blocks this pathway, leading to antibacterial and herbicidal effects. Since the lysine biosynthesis pathway is absent in mammals, this compound is expected to have selective toxicity.
2. What is the recommended starting concentration for this compound in a cell-based assay?
A good starting point for a cell-based assay is to test a concentration range centered around the biochemical IC50 value of this compound, which is 39 μM[1]. A broader range, for instance, from 1 µM to 100 µM, is recommended for initial dose-response experiments. It is generally advised to use the lowest concentration that produces the desired biological effect to minimize the risk of off-target effects. For many small molecule inhibitors, effective concentrations in cell-based assays are typically below 10 µM.
3. How can I determine the optimal concentration of this compound for my specific cell line?
The optimal concentration should be determined empirically for each cell line and assay. A dose-response experiment is the most effective method. This involves treating your cells with a serial dilution of this compound and measuring the desired outcome (e.g., inhibition of bacterial growth, reduction in plant seedling viability). The results can be used to calculate an EC50 (half-maximal effective concentration) value, which represents the concentration of this compound that produces 50% of the maximum response.
4. What is the known cytotoxicity of this compound?
Published data indicates that this compound has low cytotoxicity against human cell lines. For instance, the EC50 for cytotoxicity in HepG2 cells is greater than 500 μM. It is always recommended to perform a cytotoxicity assay (e.g., MTT or resazurin assay) in parallel with your functional assay to ensure that the observed effects are due to specific inhibition of DHDPS and not general toxicity.
5. What solvents should be used to prepare this compound stock solutions?
This compound is typically soluble in organic solvents such as DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and store it at -20°C or -80°C. For cell-based assays, dilute the stock solution in your culture medium to the final desired concentrations. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in this compound Cell-Based Assays
| Issue | Potential Cause | Recommended Solution |
| No or low activity of this compound | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range. |
| Incorrect assay conditions. | Optimize assay parameters such as incubation time, temperature, and cell density[3][4]. | |
| Degradation of this compound. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| Cell line is resistant to the inhibitor. | Use a cell line known to be sensitive or verify the presence and activity of the DHDPS enzyme in your cell line. | |
| Inhibitor is not cell-permeable. | While not reported as an issue for this compound, consider using permeabilizing agents as a control experiment if this is suspected. | |
| High background signal or inconsistent results | Contamination of cell cultures. | Use aseptic techniques and regularly check for microbial contamination[5]. Discard any contaminated cultures. |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly in the assay plate. | |
| Edge effects in multi-well plates. | To minimize evaporation from wells on the edge of the plate, fill the outer wells with sterile medium or PBS and do not use them for experimental samples. | |
| Precipitation of this compound. | Visually inspect the culture medium for any precipitate after adding the inhibitor. If precipitation occurs, try lowering the final concentration or using a different solvent system for the initial stock. | |
| Observed effect is due to cytotoxicity | This compound concentration is too high. | Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay to determine the cytotoxic concentration range. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Include a vehicle control (medium with the same concentration of solvent) in your experiments. | |
| Variability between experiments | Inconsistent cell health and passage number. | Use cells from a similar passage number for all experiments and ensure they are healthy and in the logarithmic growth phase before starting the assay[4]. |
| Inconsistent reagent preparation. | Prepare fresh reagents and media for each experiment, or use aliquots from a single, quality-controlled batch. |
Experimental Protocols
Protocol 1: Bacterial Growth Inhibition Assay (MIC Determination)
This protocol describes how to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Appropriate bacterial growth medium (e.g., Luria-Bertani broth)
-
This compound
-
DMSO
-
Sterile 96-well microplates
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Bacterial Inoculum: Inoculate a single bacterial colony into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking. The next day, dilute the overnight culture in fresh medium to an OD600 of approximately 0.05-0.1.
-
Prepare Serial Dilutions of this compound: In a 96-well plate, perform a 2-fold serial dilution of the this compound stock solution in the growth medium to achieve a range of concentrations (e.g., 100 µM to 0.78 µM).
-
Inoculate the Plate: Add 100 µL of the diluted bacterial culture to each well containing 100 µL of the serially diluted this compound. This will result in a final volume of 200 µL per well and will halve the inhibitor concentrations.
-
Controls:
-
Negative Control (No inhibitor): 100 µL of bacterial culture + 100 µL of medium with the same final DMSO concentration as the highest inhibitor concentration.
-
Positive Control (No growth): 200 µL of sterile medium.
-
-
Incubation: Cover the plate and incubate at the optimal temperature with shaking for 16-24 hours.
-
Measure Bacterial Growth: Measure the optical density at 600 nm (OD600) using a microplate reader.
-
Determine MIC: The MIC is the lowest concentration of this compound that inhibits visible bacterial growth (a significant reduction in OD600 compared to the negative control).
Protocol 2: Plant Seedling Growth Inhibition Assay
This protocol is for assessing the herbicidal activity of this compound on plant seedlings.
Materials:
-
Plant seeds (e.g., Arabidopsis thaliana)
-
Murashige and Skoog (MS) agar plates
-
This compound
-
DMSO
-
Sterile water
-
Forceps
Procedure:
-
Prepare this compound MS Plates: Prepare MS agar medium and autoclave. While the medium is still molten (around 50-60°C), add the appropriate volume of this compound stock solution (dissolved in DMSO) to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Pour the plates and let them solidify.
-
Seed Sterilization and Stratification: Surface sterilize the seeds (e.g., with 70% ethanol followed by bleach and sterile water washes). If required for the plant species, stratify the seeds by incubating them in the dark at 4°C for 2-3 days.
-
Seed Plating: Using sterile forceps, place the seeds onto the surface of the MS agar plates containing different concentrations of this compound.
-
Controls:
-
Vehicle Control: Seeds plated on MS agar containing the same final concentration of DMSO as the inhibitor plates.
-
-
Incubation: Place the plates vertically in a growth chamber with appropriate light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Data Collection: After a set period (e.g., 7-14 days), measure parameters such as root length, fresh weight, and overall seedling development.
-
Analysis: Compare the growth parameters of seedlings on this compound plates to the vehicle control to determine the inhibitory effect.
Visualizations
Caption: The DHDPS signaling pathway and the inhibitory action of this compound.
References
Dhdps-IN-1 Off-Target Effects in Eukaryotic Cells: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Dhdps-IN-1 in eukaryotic cells. The information is designed to address specific issues that may arise during experimentation, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an inhibitor of dihydrodipicolinate synthase (DHDPS), a key enzyme in the lysine biosynthesis pathway.[1][2][3] The compound has a reported IC50 of 39 μM against this enzyme.[3]
Q2: Is the primary target of this compound present in eukaryotic cells?
The lysine biosynthesis pathway, and therefore the DHDPS enzyme, is found in bacteria, plants, and fungi, but is absent in mammals.[2][4][5][6] Consequently, this compound is primarily utilized for its antibacterial and herbicidal potential.[3] For researchers working with mammalian cell lines, it is crucial to understand that any observed biological effects are likely due to off-target interactions.
Q3: What are the known off-target effects of this compound in eukaryotic cells?
Currently, there is limited specific information available in the public domain detailing the off-target profile of this compound in eukaryotic, particularly mammalian, cells. However, studies on other DHDPS inhibitors, such as MBDTA-1 and MBDTA-2, have shown no cytotoxic effects on human cell lines (HepG2 and HEK293) at concentrations up to 400 μM.[7] This suggests that inhibitors of this pathway may have a favorable toxicity profile in mammalian cells due to the absence of the primary target. Despite this, it is essential to empirically determine any off-target effects in your specific experimental system.
Quantitative Data Summary
For comparative purposes, this table summarizes the available data for this compound and other relevant DHDPS inhibitors.
| Compound | Target | IC50 | Cell Lines Tested | Observed Eukaryotic Cytotoxicity | Reference |
| This compound | DHDPS | 39 µM | Not specified | Not specified | [3] |
| MBDTA-1 | DHDPS | Not specified | HepG2, HEK293 | None observed up to 400 µM | [7] |
| MBDTA-2 | DHDPS | Not specified | HepG2, HEK293 | None observed up to 400 µM | [7] |
Troubleshooting Guides
Issue: Unexpected Changes in Cell Signaling Pathways
I am observing unexpected changes in cell signaling pathways (e.g., altered phosphorylation of key proteins) after treating my eukaryotic cells with this compound. What could be the cause?
This is a common indicator of off-target activity, particularly kinase inhibition, which is a frequent characteristic of small molecule inhibitors.
Troubleshooting Steps:
-
Hypothesize Off-Target Kinase Activity: Many signaling pathways are regulated by protein kinases. An inhibitor like this compound could be binding to the ATP-binding pocket of one or more kinases, leading to their inhibition or activation.
-
Perform a Kinase Panel Screen: To identify potential off-target kinases, consider screening this compound against a commercial kinase panel. This will provide data on which kinases it may be interacting with and at what concentrations.
-
Validate Hits with In-Cell Assays: If the kinase screen identifies potential targets, validate these findings in your cell line using methods such as Western blotting to check the phosphorylation status of downstream substrates of the identified kinase.
-
Use Structural Analogs as Controls: If available, use a structurally similar but inactive analog of this compound as a negative control to ensure the observed effects are not due to a general chemical property of the compound class.
Caption: Hypothetical pathway of off-target kinase inhibition.
Issue: Significant Cytotoxicity or Reduced Cell Proliferation
I am observing significant cell death or a dramatic decrease in proliferation in my eukaryotic cell culture after treating with this compound. How can I troubleshoot this?
Even in the absence of a specific protein target, a compound can induce cytotoxicity through various mechanisms such as mitochondrial toxicity, membrane disruption, or induction of apoptosis/necrosis.
Troubleshooting Steps:
-
Determine the Dose-Response Curve: Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for the cytotoxic effect. This will help you identify a non-toxic working concentration for future experiments.
-
Assess Cell Viability with Multiple Assays: Use multiple methods to assess cell health. For example, an MTT or resazurin assay can measure metabolic activity, while a trypan blue exclusion assay or a live/dead cell stain (e.g., propidium iodide) can assess membrane integrity.
-
Investigate the Mechanism of Cell Death: Use assays to determine if the cell death is primarily due to apoptosis (e.g., caspase-3/7 activity assay, Annexin V staining) or necrosis.
-
Evaluate Mitochondrial Health: Mitochondrial dysfunction is a common cause of drug-induced toxicity. Assess mitochondrial membrane potential using dyes like TMRE or JC-1.
-
Control for Solvent Effects: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all experimental conditions and is at a level that is non-toxic to your cells.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on adherent eukaryotic cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. It is advisable to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest concentration of this compound) and a positive control for cell death (e.g., staurosporine).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the EC50 value.
-
Visualization of Target Pathway
To understand why direct on-target effects of this compound are not expected in mammalian cells, it is helpful to visualize the lysine biosynthesis pathway where its target, DHDPS, resides.
Caption: The DHDPS-catalyzed step in the lysine biosynthesis pathway.
References
- 1. Two new irreversible inhibitors of dihydrodipicolinate synthase: diethyl (E,E)-4-oxo-2,5-heptadienedioate and diethyl (E)-4-oxo-2-heptenedioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric inhibitors of dihydrodipicolinate synthase [harvest.usask.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinetic, Spectral, and Structural Studies of the Slow-Binding Inhibition of the Escherichia coli Dihydrodipicolinate Synthase by 2, 4-Oxo-pentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Testing of Inhibitors of Dihydrodipicolinate Synthase - Enlighten Theses [theses.gla.ac.uk]
- 6. Lysine - Wikipedia [en.wikipedia.org]
- 7. Towards novel herbicide modes of action by inhibiting lysine biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Efficacy of DHDPS Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dihydrodipicolinate Synthase (DHDPS) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My DHDPS inhibitor shows excellent in vitro potency (low IC50), but poor or no efficacy in vivo. What are the common reasons for this discrepancy?
A1: This is a common challenge in drug development. Several factors can contribute to a lack of in vitro to in vivo correlation:
-
Poor Pharmacokinetics (PK): The inhibitor may have poor absorption, rapid metabolism, or fast clearance in the body, preventing it from reaching and maintaining an effective concentration at the target site.
-
Limited Bioavailability: The inhibitor might have low solubility or permeability, hindering its ability to be absorbed into the systemic circulation after administration.
-
Cellular Permeability Issues: The compound may not efficiently cross the bacterial cell wall or plant cell membrane to reach the cytosolic DHDPS enzyme.
-
Efflux Pumps: The target organism may actively pump the inhibitor out of the cell, preventing it from accumulating to an effective intracellular concentration.
-
Plasma Protein Binding: High binding of the inhibitor to plasma proteins can reduce the free fraction of the compound available to exert its effect.
-
Off-Target Toxicity: The inhibitor might cause toxicity to the host at concentrations required for efficacy, limiting the achievable therapeutic window.
-
In Vivo Target Engagement: Factors within the in vivo environment, such as high substrate concentrations, could potentially outcompete the inhibitor at the enzyme's active site.[1]
Q2: How can I improve the solubility and bioavailability of my DHDPS inhibitor for in vivo studies?
A2: Improving the formulation is a critical step. Consider these strategies:
-
Salt Formation: For acidic or basic compounds, forming a salt can significantly increase aqueous solubility and dissolution rate.[2]
-
Co-solvents and Excipients: Utilizing pharmaceutically acceptable co-solvents (e.g., DMSO, PEG) and excipients can enhance solubility. However, it's crucial to assess their potential toxicity in your model system.[3][4]
-
Amorphous Solid Dispersions (ASDs): Creating an ASD with a polymeric carrier can increase the solubility and bioavailability of poorly water-soluble drugs.[5]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve absorption.
-
Nanosuspensions: Reducing the particle size of the inhibitor to the nanoscale can increase its surface area and dissolution velocity.
Q3: What are the key considerations when designing an in vivo efficacy study for a DHDPS inhibitor as a potential antibacterial agent?
A3: A well-designed in vivo study is crucial for obtaining meaningful data. Key considerations include:
-
Animal Model Selection: The choice of animal model (e.g., mouse, rat, rabbit) and the site of infection (e.g., systemic, localized) should be relevant to the intended clinical application.[6][7][8] Mouse models are commonly used for initial efficacy testing.[4][9]
-
Bacterial Strain: Use a clinically relevant bacterial strain with known susceptibility to DHDPS inhibition.
-
Inoculum Size: The bacterial inoculum should be sufficient to cause a consistent and measurable infection but not so high as to be lethal before the inhibitor has a chance to act.
-
Route of Administration and Dosing Regimen: The route of administration (e.g., oral, intravenous, intraperitoneal) and the dosing frequency should be guided by the pharmacokinetic properties of the inhibitor.[10]
-
Endpoints: Primary endpoints often include animal survival and reduction in bacterial burden in target organs (e.g., spleen, liver, lungs).[7] Secondary endpoints can include clinical signs of illness and biomarkers of inflammation.[7]
Q4: My DHDPS inhibitor is intended as an herbicide. What are the standard in vivo (whole plant) assays I should perform?
A4: For herbicide development, whole-plant assays are essential to confirm efficacy. Common assays include:
-
Seedling Agar Assays: This method allows for the determination of IC50 values based on root length and overall growth inhibition in a controlled environment.[9]
-
Pre-emergence Soil Assays: The inhibitor is applied to the soil before weed seeds germinate to assess its effect on emergence and early growth.[6][11]
-
Post-emergence Foliar Application: The inhibitor is sprayed onto the leaves of established plants to evaluate its ability to be absorbed and cause systemic effects.
Troubleshooting Guides
Issue 1: Inconsistent results in animal infection models.
| Possible Cause | Troubleshooting Step |
| Improper Formulation | Ensure the inhibitor is fully solubilized or forms a stable suspension before administration. Prepare fresh formulations for each experiment. |
| Variable Inoculum | Standardize the bacterial culture conditions and accurately quantify the inoculum (e.g., by plating serial dilutions) before infecting the animals. |
| Incorrect Dosing | Verify the concentration of the dosing solution and the accuracy of the administration volume for each animal's body weight. |
| Animal Health Status | Ensure all animals are healthy and of a consistent age and weight at the start of the experiment. |
| Microbiome Disruption | In models of Clostridium difficile infection, the host's gut microbiome is a critical factor. Pre-treatment with a specific antibiotic cocktail is often necessary to induce susceptibility.[4] |
Issue 2: Lack of dose-dependent response in whole-plant herbicide assays.
| Possible Cause | Troubleshooting Step |
| Poor Plant Uptake | For foliar applications, consider adding a surfactant to the formulation to improve leaf wetting and penetration. For soil applications, ensure adequate watering to facilitate root uptake. |
| Compound Instability | The inhibitor may be susceptible to degradation by light (photolysis) or microbial action in the soil. Conduct stability studies under your experimental conditions. |
| Metabolic Inactivation | The plant may be metabolizing the inhibitor into an inactive form. Consider using a different plant species or a metabolic inhibitor (if appropriate for the experimental design). |
| Incorrect Application Timing | The growth stage of the plant can significantly impact its susceptibility to herbicides. Ensure applications are made at a consistent and appropriate developmental stage.[12] |
Data Presentation
Table 1: In Vitro Potency of Selected DHDPS Inhibitors
| Compound | Target Organism | Assay Type | IC50 (µM) | Reference |
| MBDTA-1 | A. thaliana DHDPS1 | DHDPS-DHDPR coupled assay | 126 ± 6.50 | [11] |
| MBDTA-2 | A. thaliana DHDPS1 | DHDPS-DHDPR coupled assay | 63.3 ± 1.80 | [11] |
| MBDTA-2 | A. thaliana DHDPS2 | DHDPS-DHDPR coupled assay | 64.0 ± 1.00 | [6] |
| MBDTA-2 | E. coli DHDPS | DHDPS-DHDPR coupled assay | 47.0 ± 2.3 | |
| meso compound 5b | E. coli DHDPS | DHDPS-DHDPR coupled assay | 9.95 ± 0.6 | |
| rac compound 11b | E. coli DHDPS | DHDPS-DHDPR coupled assay | 19.7 ± 1.5 | |
| 2,6-PDC | Bacterial DHDPR | Mid-micromolar | [10] | |
| R,R-bislysine | DHDPS | ~0.2 | [13] |
Table 2: Comparison of In Vitro and In Vivo Efficacy of MBDTA-2 as a Herbicide
| Parameter | A. thaliana DHDPS1 | A. thaliana DHDPS2 | A. thaliana (agar assay) |
| IC50 (µM) | 63.3 ± 1.80 | 64.0 ± 1.00 | 47.4 ± 0.450 |
| Reference | [11] | [6] |
Experimental Protocols
Protocol 1: DHDPS-DHDPR Coupled Enzyme Assay for In Vitro Inhibition
This assay measures the activity of DHDPS by coupling the production of its product, (S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate (HTPA), to the activity of dihydrodipicolinate reductase (DHDPR), which reduces HTPA to 2,3,4,5-tetrahydrodipicolinate (THDP) with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.[6][11]
Materials:
-
Purified DHDPS enzyme
-
Purified DHDPR enzyme
-
Pyruvate
-
(S)-Aspartate-β-semialdehyde (ASA)
-
NADPH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
UV/Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, pyruvate, NADPH, and DHDPR enzyme.
-
Add the test inhibitor at various concentrations (and a vehicle control, e.g., DMSO).
-
Incubate the mixture at a constant temperature (e.g., 30°C) for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding ASA.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities to the vehicle control and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Mouse Model of Systemic Bacterial Infection
This protocol provides a general framework for assessing the in vivo efficacy of a DHDPS inhibitor against a systemic bacterial infection in mice.[4]
Materials:
-
Pathogenic bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate bacterial growth medium
-
6-8 week old mice (e.g., BALB/c or C57BL/6)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Positive control antibiotic (e.g., vancomycin)
-
Sterile saline or PBS
Procedure:
-
Infection:
-
Grow the bacterial strain to the mid-logarithmic phase.
-
Wash and resuspend the bacteria in sterile saline or PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Infect mice via intraperitoneal or intravenous injection with a defined volume of the bacterial suspension.
-
-
Treatment:
-
At a specified time post-infection (e.g., 1-2 hours), begin treatment.
-
Administer the test inhibitor, vehicle control, or positive control antibiotic to different groups of mice via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Continue treatment at a defined schedule (e.g., once or twice daily) for a specified duration (e.g., 3-5 days).
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival.
-
At the end of the study (or when humane endpoints are reached), euthanize the mice.
-
Aseptically harvest target organs (e.g., spleen, liver).
-
Homogenize the organs and plate serial dilutions on appropriate agar to determine the bacterial load (CFU/gram of tissue).
-
-
Data Analysis:
-
Compare survival curves between treatment groups using Kaplan-Meier analysis.
-
Compare bacterial loads in the organs between groups using appropriate statistical tests (e.g., t-test, ANOVA).
-
Visualizations
Lysine Biosynthesis Pathway and DHDPS Inhibition
Caption: The bacterial and plant lysine biosynthesis pathway, highlighting the role of DHDPS and its inhibition.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for assessing the in vivo efficacy of DHDPS inhibitors in an animal infection model.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: A decision-making flowchart for troubleshooting poor in vivo efficacy of DHDPS inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. In vivo evaluation of Clostridioides difficile enoyl-ACP reductase II (FabK) Inhibition by phenylimidazole unveils a promising narrow-spectrum antimicrobial strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amixicile, a Novel Inhibitor of Pyruvate:Ferredoxin Oxidoreductase, Shows Efficacy against Clostridium difficile in a Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Towards novel herbicide modes of action by inhibiting lysine biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Feedback inhibition of dihydrodipicolinate synthase enzymes by L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eolss.net [eolss.net]
- 8. Engineering a feedback inhibition-insensitive plant dihydrodipicolinate synthase to increase lysine content in Camelina sativa seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repurposed inhibitor of bacterial dihydrodipicolinate reductase exhibits effective herbicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards novel herbicide modes of action by inhibiting lysine biosynthesis in plants | eLife [elifesciences.org]
- 11. Amixicile, a novel inhibitor of pyruvate: ferredoxin oxidoreductase, shows efficacy against Clostridium difficile in a mouse infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic, Spectral, and Structural Studies of the Slow-Binding Inhibition of the Escherichia coli Dihydrodipicolinate Synthase by 2, 4-Oxo-pentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Dhdps-IN-1 in Bacterial Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dhdps-IN-1, a known inhibitor of Dihydrodipicolinate Synthase (DHDPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the enzyme Dihydrodipicolinate Synthase (DHDPS).[1] DHDPS is a key enzyme in the lysine biosynthesis pathway in bacteria, a pathway that is essential for their survival and not present in mammals, making it an attractive target for antibacterial agents.[2] this compound exerts its effect by inhibiting DHDPS, thereby disrupting the production of lysine, which is crucial for bacterial protein synthesis and cell wall structure.[3]
Q2: What is the reported potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 39 μM against the DHDPS enzyme.[1][4] The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium, will vary depending on the bacterial species and strain. Researchers should determine the MIC experimentally for their specific strain of interest.
Q3: What are the potential mechanisms of resistance to DHDPS inhibitors like this compound?
A3: While specific resistance mechanisms to this compound have not been extensively documented, bacteria can develop resistance to DHDPS inhibitors through several mechanisms:
-
Target Modification: Mutations in the dapA gene, which encodes for DHDPS, can alter the enzyme's structure. These changes can prevent this compound from binding effectively to the enzyme, thereby reducing its inhibitory effect.
-
Allosteric Regulation Changes: Some bacteria possess isoforms of DHDPS that are differentially regulated by allosteric inhibitors.[5] Mutations in the allosteric binding site can lead to reduced sensitivity to inhibitors.[6][7]
-
Increased Enzyme Expression: Overexpression of the DHDPS enzyme can titrate out the inhibitor, requiring higher concentrations of this compound to achieve the same level of inhibition.
-
Efflux Pumps: Bacteria may utilize efflux pumps to actively transport this compound out of the cell, preventing it from reaching its target enzyme.
-
Metabolic Bypass: Although less common for this pathway, bacteria could theoretically develop or acquire alternative pathways to synthesize lysine, bypassing the need for a functional DHDPS.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| No or low bacterial growth in control cultures | Contaminated media or reagents. | Ensure aseptic techniques are strictly followed. Use fresh, sterile media and reagents.[8] |
| Incorrect incubation conditions (temperature, aeration). | Verify and optimize incubation temperature and aeration for the specific bacterial strain. | |
| Non-viable bacterial inoculum. | Use a fresh overnight culture to prepare the inoculum. | |
| Inconsistent results between experiments | Variation in inoculum density. | Standardize the inoculum preparation to a consistent optical density (e.g., 0.5 McFarland standard) before each experiment.[8] |
| Inaccurate serial dilutions of this compound. | Prepare fresh dilutions for each experiment and ensure accurate pipetting. | |
| Genetic drift of the bacterial strain. | Use a fresh culture from a frozen stock for each set of experiments. | |
| Sudden loss of this compound efficacy (high MIC) | Development of resistance. | Isolate colonies from the resistant culture and sequence the dapA gene to check for mutations. Perform an efflux pump inhibitor assay. |
| Degradation of this compound stock solution. | Store the this compound stock solution at the recommended temperature and protect it from light. Prepare fresh working solutions for each experiment. | |
| Precipitation of this compound in culture medium | Low solubility of the compound. | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not inhibitory to the bacteria and does not exceed the solubility limit of the compound in the medium. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the steps to determine the MIC of this compound against a specific bacterial strain.[9][10][11]
Materials:
-
Bacterial strain of interest
-
This compound
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single bacterial colony into 5 mL of broth and incubate overnight at the optimal temperature.
-
Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]
-
Further dilute the standardized suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL).
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the this compound stock solution in the broth medium across the wells of the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (bacteria and broth, no inhibitor) and a negative control well (broth only).
-
Incubate the plate at the optimal temperature for 16-20 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[12]
-
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Target | Reference |
| IC50 | 39 μM | DHDPS Enzyme | [1][4] |
Table 2: Example MIC Determination Results for this compound
Note: These are example values. The actual MIC must be determined experimentally for the specific bacterial strain.
| Bacterial Strain | This compound Concentration (µM) | Growth (+/-) |
| E. coli ATCC 25922 | 128 | - |
| 64 | - | |
| 32 | - (MIC) | |
| 16 | + | |
| 8 | + | |
| 4 | + | |
| 2 | + | |
| 1 | + | |
| 0 (Control) | + |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Crystal structure and in silico studies of dihydrodipicolinate synthase (DHDPS) from Aquifex aeolicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UNDERSTANDING ALLOSTERIC INHIBITION OF DIHYDRODIPICOLINATE SYNTHASE FROM CAMPYLOBACTER JEJUNI [harvest.usask.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of two dihydrodipicolinate synthase isoforms from Pseudomonas aeruginosa that differ in allosteric regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Feedback inhibition of dihydrodipicolinate synthase enzymes by L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the allosteric mechanism of dihydrodipicolinate synthase by reverse engineering of the allosteric inhibitor binding sites and its application for lysine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apec.org [apec.org]
- 9. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 10. m.youtube.com [m.youtube.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for DHDPS Kinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for Dihydrodipicolinate Synthase (DHDPS) kinetic studies.
Frequently Asked Questions (FAQs)
Q1: My DHDPS enzyme activity is lower than expected. What are the primary buffer components I should investigate?
A1: Low enzyme activity can stem from several factors related to your buffer conditions. The most critical parameters to optimize are:
-
pH: DHDPS activity is highly pH-dependent. The optimal pH can vary between species, but for many bacterial DHDPS enzymes, a pH range of 7.5 to 8.5 is a good starting point. For instance, studies on E. coli DHDPS have often utilized a pH of 8.0 for optimal activity.[1] A significant deviation from the optimal pH can lead to a drastic loss of activity.
-
Buffer Type and Concentration: The choice of buffering agent is crucial. Buffers like HEPES, Tris-HCl, and phosphate buffers are commonly used. It's important to ensure the buffer has a pKa value close to the desired pH to provide adequate buffering capacity. The buffer concentration, typically in the range of 50-150 mM, should be optimized to maintain a stable pH throughout the assay without inhibiting the enzyme. A study on E. coli DHDPS used 150 mM HEPES buffer.[2]
-
Ionic Strength: The ionic strength of the buffer, primarily determined by the salt concentration (e.g., NaCl, KCl), can influence enzyme structure and activity. While some enzymes require a certain ionic strength for optimal conformation and stability, excessively high salt concentrations can be inhibitory. It's advisable to test a range of salt concentrations (e.g., 50-200 mM) to determine the optimal condition for your specific DHDPS enzyme.
Q2: I'm observing protein precipitation or aggregation during my DHDPS assay. How can I improve enzyme stability?
A2: Protein instability leading to precipitation is a common issue. To enhance the stability of your DHDPS enzyme, consider the following buffer additives:
-
Glycerol: Including 5-20% (v/v) glycerol in your buffer can significantly improve protein stability by promoting a more favorable hydration shell around the enzyme.
-
Reducing Agents: DHDPS may contain cysteine residues that can form disulfide bonds, leading to aggregation. Adding a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol (typically at 1-5 mM) can help maintain a reducing environment and prevent unwanted disulfide bond formation.
-
Chelating Agents: If your enzyme preparation is sensitive to metal ion-catalyzed oxidation, including a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.5-1 mM) can be beneficial. However, be cautious as some DHDPS enzymes might require divalent cations for activity, in which case EDTA should be avoided or used with careful consideration.
Q3: My assay background is high, or I'm seeing non-linear reaction progress curves. Could the buffer be interfering with the assay?
A3: Yes, buffer components can interfere with certain DHDPS assay methods. Here are some common issues and solutions:
-
Assay-Specific Interference: The choice of assay method dictates potential interferences.
-
Coupled Assays: In coupled assays utilizing DHDPR (dihydrodipicolinate reductase), any component that inhibits DHDPR will affect the overall reaction rate. It is crucial to ensure that your buffer conditions are also optimal for the coupling enzyme. The coupled assay measures the oxidation of NADPH, and any buffer component that absorbs at 340 nm can interfere.[3]
-
Imidazole Assay: This assay relies on the reaction of the DHDPS product with imidazole to form a chromophore.[4] High concentrations of certain buffer components might interfere with this reaction. It has been noted that discrepancies can arise between the imidazole assay and the coupled assay, with the imidazole assay sometimes leading to artificially low Ki measurements.[4]
-
o-ABA Assay: This colorimetric assay involves the reaction of the DHDPS product with o-aminobenzaldehyde (o-ABA) under acidic conditions to form a purple adduct.[5] Ensure that your buffer does not interfere with the color development step after quenching the enzymatic reaction.
-
-
Substrate Purity: Contaminants in your substrate preparations, particularly (S)-aspartate β-semialdehyde ((S)-ASA), can lead to inhibition.[6][7] It has been shown that inhibition initially attributed to high concentrations of (S)-ASA was actually due to an unidentified inhibitor in preparations generated by ozonolysis.[6][7]
-
Non-Enzymatic Reactions: Some buffer components might promote the non-enzymatic degradation of substrates or products, leading to high background signals. Running appropriate controls (e.g., no enzyme, no substrate) is essential to identify such issues.[8]
Q4: How does pH affect the allosteric inhibition of DHDPS by lysine?
A4: The pH of the buffer can significantly influence the allosteric inhibition of DHDPS by its end-product, L-lysine. Studies on E. coli DHDPS have shown that the kinetic mechanism of inhibition by lysine changes with pH.[1] At a higher pH (e.g., 8.0), lysine acts as a mixed inhibitor, suggesting it can bind to both the free enzyme and the enzyme-substrate complex.[1][9] In contrast, at a lower pH (e.g., 5.7), the inhibition pattern changes, and lysine appears to bind preferentially to the free enzyme.[1] Therefore, when studying the allosteric regulation of DHDPS, it is critical to maintain a constant and well-buffered pH. The inhibitory constant (Ki) for lysine can also be pH-dependent. For E. coli DHDPS, the Ki for lysine is approximately 0.3 mM at pH 8.0.[1]
Data Presentation
Table 1: Summary of Buffer Components and Their Effects on DHDPS Kinetic Studies
| Buffer Component | Typical Concentration Range | Potential Effects on DHDPS Activity | Troubleshooting Considerations |
| Buffering Agent | |||
| HEPES | 50 - 150 mM | Good buffering capacity in the physiological pH range.[2] | Ensure the pH is adjusted to the optimal range for your specific DHDPS. |
| Tris-HCl | 50 - 100 mM | Commonly used, good buffering capacity around pH 8. | pH is temperature-sensitive; prepare the buffer at the assay temperature. |
| Phosphate Buffer | 50 - 150 mM | Can be inhibitory to some enzymes. | Test for potential inhibition compared to other buffering agents. |
| pH | 7.0 - 9.0 | Drastically affects enzyme activity and kinetic mechanism.[1] | Determine the optimal pH for your DHDPS by testing a range of pH values. |
| Ionic Strength (Salts) | |||
| NaCl / KCl | 50 - 200 mM | Can modulate enzyme activity and stability.[10] | High concentrations can be inhibitory; optimize for your enzyme. |
| Additives | |||
| Glycerol | 5 - 20% (v/v) | Increases protein stability and prevents aggregation. | May increase viscosity, which can affect reaction rates. |
| DTT / β-mercaptoethanol | 1 - 5 mM | Prevents oxidation of cysteine residues and disulfide bond formation. | Can interfere with certain colorimetric assays. |
| EDTA | 0.5 - 1 mM | Chelates divalent metal ions, preventing metal-catalyzed oxidation. | May inhibit metalloenzymes or enzymes requiring divalent cations. |
| Allosteric Regulator | |||
| L-Lysine | Varies (µM to mM) | Allosteric inhibitor of DHDPS.[11][12] The inhibition mechanism is pH-dependent.[1] | The IC50 and Ki values are dependent on buffer conditions, especially pH. |
Experimental Protocols
Detailed Methodology for Optimizing Buffer Conditions for DHDPS Kinetic Assays
This protocol outlines a systematic approach to optimize the buffer conditions for a DHDPS kinetic assay using a continuous spectrophotometric coupled assay with DHDPR.
1. Reagent Preparation:
-
DHDPS Enzyme Stock: Prepare a concentrated stock of purified DHDPS in a minimal storage buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 1 mM DTT). Determine the protein concentration accurately.
-
DHDPR Enzyme Stock: Prepare a stock of purified DHDPR with known activity.
-
Substrate Stocks:
-
Pyruvic acid: Prepare a 100 mM stock solution in water and adjust the pH to 7.5.
-
(S)-Aspartate β-semialdehyde ((S)-ASA): Prepare a fresh stock solution. Due to its instability, it is often generated in situ or prepared immediately before use.
-
NADPH: Prepare a 10 mM stock solution in assay buffer.
-
-
Buffer Stocks: Prepare 1 M stocks of different buffering agents (e.g., HEPES, Tris-HCl) and adjust their pH to various values across the desired range (e.g., 6.5 to 9.0). Prepare a 4 M stock of NaCl or KCl.
2. Assay Procedure (Coupled Assay):
The standard assay mixture (final volume of 1 mL) should contain:
-
Buffer at the desired pH and concentration.
-
Saturating concentration of DHDPR.
-
0.2 mM NADPH.
-
Saturating concentration of Pyruvate (e.g., 1 mM).[2]
-
Varying concentrations of (S)-ASA to determine kinetic parameters.
-
A fixed, non-saturating concentration of DHDPS to ensure a linear reaction rate.
The reaction is initiated by the addition of DHDPS. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored over time using a spectrophotometer.
3. Buffer Optimization Workflow:
-
Step 1: pH Optimum Determination:
-
Set up a series of assays in your chosen buffer (e.g., 100 mM HEPES) at different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
-
Keep all other components, including substrate concentrations, constant and at saturating levels.
-
Measure the initial velocity at each pH and plot activity versus pH to determine the optimal pH.
-
-
Step 2: Buffer Type and Concentration Screening:
-
At the optimal pH determined in Step 1, test different buffering agents (e.g., HEPES, Tris-HCl, MOPS) at a standard concentration (e.g., 100 mM).
-
Once the best buffering agent is identified, test a range of its concentrations (e.g., 25, 50, 100, 150, 200 mM) to find the concentration that gives the highest activity without being inhibitory.
-
-
Step 3: Ionic Strength Optimization:
-
Using the optimal buffer and pH, set up assays with varying concentrations of salt (e.g., 0, 50, 100, 150, 200 mM NaCl or KCl).
-
Plot activity versus salt concentration to determine the optimal ionic strength.
-
-
Step 4: Stability Additive Screening (if necessary):
-
If enzyme instability is observed, test the effect of additives like glycerol (5-20%), DTT (1-5 mM), or EDTA (0.5-1 mM) under the optimized buffer conditions.
-
4. Data Analysis:
-
Calculate initial velocities from the linear portion of the reaction progress curves.
-
For determining kinetic parameters (Km and Vmax), vary the concentration of one substrate while keeping the other constant and at a saturating concentration. Fit the initial velocity data to the Michaelis-Menten equation.
Mandatory Visualization
Caption: Experimental workflow for optimizing DHDPS buffer conditions.
Caption: Troubleshooting flow for common DHDPS kinetic study issues.
References
- 1. Dihydrodipicolinate synthase from Escherichia coli: pH dependent changes in the kinetic mechanism and kinetic mechanism of allosteric inhibition by L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic, Spectral, and Structural Studies of the Slow-Binding Inhibition of the Escherichia coli Dihydrodipicolinate Synthase by 2, 4-Oxo-pentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards novel herbicide modes of action by inhibiting lysine biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocyclic inhibitors of dihydrodipicolinate synthase are not competitive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colorimetric ortho-aminobenzaldehyde assay developed for the high-throughput chemical screening of inhibitors against dihydrodipicolinate synthase from pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrodipicolinate synthase is not inhibited by its substrate, (S)-aspartate beta-semialdehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Dihydrodipicolinate synthase (DHDPS) from Escherichia coli displays partial mixed inhibition with respect to its first substrate, pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential lysine-mediated allosteric regulation of plant dihydrodipicolinate synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Feedback inhibition of dihydrodipicolinate synthase enzymes by L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation and stability issues of thiazolidinedione compounds
Welcome to the Technical Support Center for thiazolidinedione (TZD) compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of TZDs, along with troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for thiazolidinedione compounds?
A1: Thiazolidinedione compounds are susceptible to degradation through several pathways, primarily hydrolysis and oxidation. Under acidic and basic conditions, the thiazolidinedione ring can undergo hydrolytic cleavage. Oxidative conditions can lead to the formation of N-oxides and other oxidative degradation products. Photodegradation can also occur upon exposure to light.
Q2: I am observing unexpected peaks in my HPLC analysis of a TZD compound. What could be the cause?
A2: Unexpected peaks in your chromatogram are likely due to degradation products. The specific degradation product will depend on the storage and experimental conditions. Acidic or basic residues in your solvents or on your glassware can catalyze hydrolysis. Exposure to air and light can promote oxidation and photodegradation. Compare the retention times of your unknown peaks with the information on known degradation products in the tables below.
Q3: My TZD compound appears to be losing potency over time. How can I improve its stability?
A3: To enhance the stability of your TZD compound, it is crucial to control the storage and experimental conditions. Store the compound in a cool, dark, and dry place. Use high-purity solvents and freshly prepared solutions. If possible, work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. For light-sensitive compounds, use amber vials or cover your glassware with aluminum foil.
Q4: Are there any known incompatibilities between TZD compounds and common excipients?
A4: Generally, thiazolidinediones are compatible with common excipients such as lactose, microcrystalline cellulose (MCC), and povidone.[1][2] However, the presence of certain excipients can influence the dissolution profile and, in some cases, the stability of the final formulation. For instance, magnesium stearate, a common lubricant, has been reported to potentially interact with some active pharmaceutical ingredients, although significant chemical incompatibility with TZDs is not widely reported.[3][4] It is always recommended to perform compatibility studies with your specific formulation.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
-
Symptom: High variability in assay results between experiments.
-
Possible Cause: Degradation of the TZD compound in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Prepare a fresh stock solution of your TZD compound in a suitable solvent (e.g., DMSO) before each experiment.
-
Minimize Light Exposure: Protect your stock solutions and final dilutions from light by using amber vials or wrapping them in foil.
-
Control pH of Media: Ensure the pH of your cell culture medium is stable, as significant shifts can accelerate hydrolysis.
-
Incubation Time: Consider the stability of the compound over the duration of your assay. For long incubation times, it may be necessary to replenish the compound.
-
Issue 2: Appearance of Degradation Products in Stored Samples
-
Symptom: New peaks appear in the HPLC chromatogram of a sample that has been stored for a period.
-
Possible Cause: Hydrolysis, oxidation, or photodegradation during storage.
-
Troubleshooting Steps:
-
Storage Conditions: Review your storage conditions. Ensure the sample is stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent moisture absorption.
-
Solvent Purity: If the sample is in solution, ensure the solvent is of high purity and free from acidic or basic contaminants.
-
Inert Atmosphere: For highly sensitive compounds, consider storing solutions under an inert gas like nitrogen or argon.
-
Quantitative Stability Data
The stability of thiazolidinedione compounds is influenced by factors such as pH, temperature, and light. The following tables summarize the degradation of Pioglitazone and Rosiglitazone under various stress conditions.
Table 1: Forced Degradation of Pioglitazone Hydrochloride
| Stress Condition | Temperature | Duration | % Degradation | Reference |
| 0.1 M HCl | Reflux | 12 hours | 28.55% | [5] |
| 0.1 M NaOH | Reflux | 12 hours | Significant | [2] |
| 3% H₂O₂ | Room Temp | 24 hours | 1.04% | [5] |
| Thermal | 70°C | 48 hours | 1.21% | [5] |
| Photolytic (UV light) | Room Temp | - | 1.04% | [5] |
Table 2: Forced Degradation of Rosiglitazone Maleate
| Stress Condition | Temperature | Duration | % Degradation | Reference |
| 1.0 M HCl | 70°C | 1 hour | Minimal | [6] |
| 1.0 M NaOH | 70°C | 1 hour | Complete | [6][7] |
| 3% H₂O₂ | Room Temp | - | 28.79% - 34.80% | [7] |
| Thermal | 80°C | - | No significant degradation | [1] |
| Photolytic (UV light) | Room Temp | - | No significant degradation | [1] |
Experimental Protocols
Stability-Indicating HPLC Method for Thiazolidinediones
This protocol provides a general method for the analysis of TZD compounds and their degradation products. Optimization may be required for specific compounds and formulations.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A common starting point is a mixture of phosphate buffer (pH adjusted to 3.0-4.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm for rosiglitazone and 269 nm for pioglitazone.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the TZD reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 10-50 µg/mL).
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Dissolve the TZD in 0.1 M HCl and reflux for a specified time (e.g., 2-12 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve the TZD in 0.1 M NaOH and reflux for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve the TZD in a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid TZD compound to dry heat (e.g., 70-80°C) for a specified time. Dissolve the sample in the mobile phase before injection.
-
Photodegradation: Expose a solution of the TZD to UV light (e.g., 254 nm) for a specified time.
Diagrams
Degradation Pathways
The following diagrams illustrate the potential degradation pathways of thiazolidinedione compounds under different stress conditions.
Experimental Workflow
The following diagram outlines a typical workflow for conducting a forced degradation study of a thiazolidinedione compound.
Signaling Pathway
Thiazolidinediones primarily exert their therapeutic effects by activating the peroxisome proliferator-activated receptor-gamma (PPARγ).
References
- 1. Formulation and Evaluation of Multilayered Tablets of Pioglitazone Hydrochloride and Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Profound tabletability deterioration of microcrystalline cellulose by magnesium stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of excipients on the particle size of precipitated pioglitazone in the gastrointestinal tract: impact on bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the cell permeability of Dhdps-IN-1
Welcome to the technical support center for Dhdps-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments, with a special focus on addressing challenges related to cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of Dihydrodipicolinate synthase (DHDPS), an enzyme essential for the biosynthesis of lysine in bacteria and plants.[1] It has a reported IC50 of 39 μM.[1] By inhibiting DHDPS, this compound disrupts the production of lysine, which is crucial for bacterial cell wall synthesis and overall survival, making it a potential candidate for the development of new antibacterial agents and herbicides. The DHDPS enzyme catalyzes the condensation of pyruvate and (S)-aspartate-β-semialdehyde.[2][3][4]
Q2: In which research areas can this compound be used?
A2: this compound is primarily intended for research in the fields of antibacterial and herbicidal drug discovery.[1] Its target, DHDPS, is absent in mammals, making it a selective target for agents against bacteria and plants.
Q3: I am observing lower than expected activity of this compound in my whole-cell assays compared to my enzymatic assays. What could be the reason?
A3: A discrepancy between enzymatic and whole-cell assay results often points towards issues with cell permeability. While this compound may be a potent inhibitor of the isolated DHDPS enzyme, its ability to cross the cell membrane and reach its intracellular target may be limited. Other factors could include compound instability or efflux by cellular transporters.
Q4: What are the general physicochemical properties of the chemical class to which this compound belongs?
A4: this compound belongs to the 2,4-thiazolidinedione class of compounds. Thiazolidinediones are known to have a range of physicochemical properties, and their cell permeability can be influenced by the various substituents on the core scaffold.[5][6] Some derivatives have been shown to have good oral absorption, while others may exhibit poor solubility and permeability.[6]
Troubleshooting Guide: Improving Cell Permeability
This guide provides a structured approach to diagnosing and addressing potential cell permeability issues with this compound.
Issue 1: Poor correlation between enzymatic and cellular activity.
-
Question: How can I confirm that poor cell permeability is the cause of low cellular activity?
-
Answer: A stepwise approach is recommended to diagnose the problem. Start by assessing the compound's fundamental physicochemical properties and then move on to direct permeability measurements.
-
Step 1: Assess Solubility. Poor aqueous solubility can be a major contributor to low apparent permeability. Ensure that this compound is fully dissolved in your assay medium at the desired concentration. See the "Solubility Enhancement Strategies" table below for suggestions.
-
Step 2: In Silico Prediction. Use computational tools to predict the physicochemical properties of this compound, such as LogP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These parameters can provide an initial indication of its likely permeability based on established principles like Lipinski's Rule of 5.[7]
-
Step 3: Experimental Permeability Assays. Conduct in vitro permeability assays to directly measure the ability of this compound to cross a membrane. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a good starting point for assessing passive diffusion.[8][9][10] For a more biologically relevant assessment that includes active transport mechanisms, a Caco-2 cell permeability assay is recommended.[11][12][13][14][15]
-
Issue 2: this compound shows low permeability in the PAMPA assay.
-
Question: My PAMPA results indicate low passive permeability for this compound. What are my options to improve it?
-
Answer: Low passive permeability is often related to the physicochemical properties of the compound. Consider the following strategies, which may involve chemical modification of the parent compound.
| Strategy | Description | Potential Advantages | Potential Disadvantages |
| Increase Lipophilicity | Modify the structure of this compound to make it more lipid-soluble. This can be achieved by adding non-polar functional groups. | Can significantly improve passive diffusion across the lipid bilayer. | May decrease aqueous solubility and increase non-specific binding. |
| Reduce Polar Surface Area (PSA) | Decrease the number of polar atoms (oxygens, nitrogens) exposed on the molecular surface. | Lower PSA is generally correlated with better cell permeability. | Could negatively impact target binding affinity if polar groups are involved in the interaction with DHDPS. |
| Reduce Hydrogen Bonding Capacity | Decrease the number of hydrogen bond donors and acceptors. | Fewer hydrogen bonds with water can facilitate entry into the lipid membrane. | May alter the solubility and target binding characteristics of the compound. |
| Prodrug Approach | Temporarily mask polar functional groups with lipophilic moieties that are cleaved off by intracellular enzymes to release the active this compound. | Can improve permeability without permanently altering the active compound. | Requires careful design to ensure efficient cleavage at the target site and stability in the bloodstream. |
Issue 3: this compound shows high efflux in the Caco-2 assay.
-
Question: The bidirectional Caco-2 assay shows a high efflux ratio for this compound, suggesting it is being actively transported out of the cells. How can I address this?
-
Answer: High efflux is a common challenge for drug candidates. The following approaches can be considered:
-
Co-administration with an Efflux Pump Inhibitor: In your in vitro experiments, you can co-administer this compound with a known inhibitor of common efflux pumps (e.g., verapamil for P-glycoprotein). If the intracellular concentration or activity of this compound increases, this confirms that efflux is a limiting factor.
-
Structural Modification: Modify the structure of this compound to reduce its recognition by efflux transporters. This can be a complex process and may require iterative medicinal chemistry efforts.
-
Quantitative Data Summary
Table 1: Activity of this compound
| Parameter | Value | Reference |
| Target | Dihydrodipicolinate synthase (DHDPS) | [1] |
| IC50 | 39 μM | [1] |
Table 2: Hypothetical Permeability Data and Improvement Strategies
This table presents hypothetical data to illustrate the potential impact of different permeability enhancement strategies. Actual results will need to be determined experimentally.
| Compound | Modification | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Caco-2 Efflux Ratio | Notes |
| This compound | - | 0.5 | 5.2 | Low passive permeability and high efflux. |
| Analog A | Increased Lipophilicity | 2.5 | 4.8 | Improved passive permeability, but still subject to efflux. |
| Analog B | Reduced PSA | 1.8 | 3.5 | Moderate improvement in permeability and reduced efflux. |
| Prodrug C | Lipophilic Masking Group | 4.0 | 1.5 | Significant improvement in permeability with low efflux. |
Table 3: Solubility Enhancement Strategies
| Method | Description | Application Notes |
| pH Adjustment | For compounds with ionizable groups, adjusting the pH of the buffer can increase solubility. | Test a range of pH values to find the optimal solubility. Be mindful of the pH stability of the compound and the pH requirements of your assay. |
| Co-solvents | Using a small percentage of an organic solvent like DMSO or ethanol in your aqueous buffer can increase the solubility of hydrophobic compounds. | The final concentration of the organic solvent should be kept low (typically <1%) to avoid cellular toxicity. Always include a vehicle control in your experiments.[16][17] |
| Excipients | Certain excipients, such as cyclodextrins, can be used to encapsulate and solubilize poorly soluble compounds. | The choice of excipient will depend on the specific properties of your compound and the requirements of your assay. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for assessing the passive permeability of this compound.
-
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 μm PVDF)
-
96-well acceptor plates
-
Dodecane
-
Lecithin (or other suitable lipid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Plate reader for UV-Vis absorbance or LC-MS for quantification
-
-
Methodology:
-
Prepare the Lipid Membrane: Create a 1% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved. Carefully add 5 µL of the lipid solution to each well of the filter plate, ensuring the filter is completely coated.
-
Prepare the Acceptor Plate: Fill each well of the 96-well acceptor plate with 300 µL of PBS (pH 7.4).
-
Prepare the Donor Solution: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., 1%).
-
Start the Assay: Carefully add 150 µL of the donor solution to each well of the lipid-coated filter plate. Place the filter plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate Permeability: The apparent permeability coefficient (Papp) can be calculated using the following equation: Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - C_A(t) / C_eq) where V_D and V_A are the volumes of the donor and acceptor wells, A is the surface area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.
-
Protocol 2: Caco-2 Cell Permeability Assay
This protocol assesses the permeability of this compound across a monolayer of human intestinal cells, which can indicate in vivo absorption and the potential for active transport.
-
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
This compound stock solution
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for quantification
-
-
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayer. Alternatively, perform a Lucifer yellow rejection assay. Only use monolayers with acceptable integrity.
-
Prepare Dosing Solutions: Dilute the this compound stock solution in HBSS to the desired concentration. Prepare separate dosing solutions for apical to basolateral (A-B) and basolateral to apical (B-A) transport studies.
-
Transport Assay (A-B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add fresh HBSS (pH 7.4) to the basolateral (bottom) chamber.
-
Add the this compound dosing solution (in HBSS, pH 6.5 or 7.4) to the apical (top) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
-
Transport Assay (B-A):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add fresh HBSS (pH 7.4) to the apical chamber.
-
Add the this compound dosing solution (in HBSS, pH 7.4) to the basolateral chamber.
-
Incubate and sample as described for the A-B assay.
-
-
Quantification: Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the apparent permeability (Papp) for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.[15]
-
-
Visualizations
Caption: The DHDPS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing and improving cell permeability.
Caption: Logical relationship for troubleshooting this compound permeability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The high-resolution structure of dihydrodipicolinate synthase from Escherichia coli bound to its first substrate, pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure and in silico studies of dihydrodipicolinate synthase (DHDPS) from Aquifex aeolicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives - ProQuest [proquest.com]
- 7. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. enamine.net [enamine.net]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting unexpected results in microbial growth inhibition assays
Welcome to the technical support center for microbial growth inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and refine their experimental techniques.
Troubleshooting Guides
This section provides detailed guidance on common problems encountered during microbial growth inhibition assays, such as disk diffusion and minimum inhibitory concentration (MIC) testing.
Problem: Inconsistent Results Between Replicates in a Broth Microdilution MIC Assay
Q: I am performing a broth microdilution assay to determine the MIC of a compound, but I'm seeing significant variation between my replicate wells for the same concentration. What could be the cause?
A: Inconsistent results among replicates in an MIC assay can be frustrating and can point to several potential issues in your experimental setup.[1][2] Here are the most common causes and how to address them:
-
Improper Mixing: The antimicrobial agent may not be uniformly distributed in the wells. Ensure thorough mixing of the compound in the broth before and after serial dilutions.
-
Pipetting Errors: Small inaccuracies in pipetting can lead to large variations in final concentrations, especially with the small volumes used in microtiter plates. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.[3]
-
Inoculum Density Variation: An inconsistent number of bacterial cells in each well can significantly impact the MIC value. Ensure your bacterial suspension is homogenous before dispensing it into the wells.[4]
-
Edge Effects: Evaporation from the outer wells of a microtiter plate can concentrate the solutes, affecting microbial growth. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile media.
-
Contamination: Cross-contamination between wells can lead to unexpected growth. Use aseptic techniques throughout the procedure.[3]
Troubleshooting Workflow: Inconsistent MIC Replicates
Below is a systematic approach to diagnosing the source of variability in your MIC assay.
Caption: Troubleshooting workflow for inconsistent MIC replicates.
Problem: No Zone of Inhibition in a Disk Diffusion Assay
Q: I performed a Kirby-Bauer disk diffusion test, but there are no zones of inhibition around my antimicrobial disks. What went wrong?
A: The absence of a zone of inhibition suggests either that the microorganism is resistant to the antimicrobial agent or that there was a technical failure in the assay.[5] Here are the common reasons for this result:
-
Intrinsic Resistance: The microorganism may naturally be resistant to the tested antimicrobial agent.
-
Inactive Antimicrobial Agent: The antimicrobial disks may have expired or been stored improperly, leading to a loss of potency.
-
Incorrect Inoculum Density: A very heavy inoculum can overwhelm the antimicrobial agent, leading to confluent growth over the disk.
-
Improper Agar Depth: If the agar is too deep, the antimicrobial may not diffuse sufficiently to create a visible zone of inhibition. The recommended depth for Mueller-Hinton agar is 4 mm.[6]
-
Incubation Issues: Incorrect incubation temperature or atmosphere can affect the growth of the microorganism or the activity of the antimicrobial agent.[7]
Key Experimental Parameters for Disk Diffusion Assays
| Parameter | CLSI/EUCAST Recommendation | Consequence of Deviation |
| Medium | Mueller-Hinton Agar | Variations can affect growth and diffusion rates. |
| Agar Depth | 4.0 ± 0.5 mm[6] | Thinner agar leads to larger zones; thicker agar leads to smaller or no zones.[6] |
| Inoculum | 0.5 McFarland Standard | A heavier inoculum can result in smaller or absent zones.[7] |
| Incubation Temp. | 35°C ± 2°C[7] | Higher temperatures can degrade some antimicrobials. |
| Incubation Time | 16-20 hours | Shorter times may not allow for sufficient growth; longer times can lead to overgrowth. |
| Disk Potency | Store at -20°C or as per manufacturer | Loss of potency leads to smaller or no zones. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?
A1: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum. While the MIC indicates growth inhibition (bacteriostatic activity), the MBC indicates bacterial killing (bactericidal activity).
Disk Diffusion Assays
Q2: My zones of inhibition in a disk diffusion assay have fuzzy edges. How should I interpret this?
A2: Fuzzy or indistinct zone edges can be caused by several factors, including the swarming motility of some bacterial species (e.g., Proteus spp.), the presence of mixed cultures, or the partial degradation of the antimicrobial agent. It is crucial to measure the diameter of the zone where there is no obvious growth.
Broth Dilution Assays
Q3: Can I use optical density (OD) to determine the MIC in a broth microdilution assay?
A3: Yes, measuring the OD of each well using a microplate reader is a common and high-throughput method for determining the MIC.[3][10][11] The MIC is typically defined as the lowest concentration of the antimicrobial agent at which the OD is significantly lower than that of the positive control (no antimicrobial). It is important to subtract the background OD from the media-only wells.[12]
Q4: Why are my MIC results for a known antibiotic different from the published values?
A4: Discrepancies between your MIC results and published values can arise from several factors:
-
Strain Variation: Different strains of the same bacterial species can have different susceptibility profiles.
-
Methodological Differences: Variations in media composition, inoculum preparation, and incubation conditions can all affect the MIC.[4]
-
Quality Control: Ensure you are using a reference quality control strain (e.g., from the ATCC) to validate your assay.
Experimental Protocols
Kirby-Bauer Disk Diffusion Susceptibility Test
This protocol is a standardized method for determining the susceptibility of bacteria to various antimicrobial agents.
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[7] This can be achieved by suspending 4-5 isolated colonies in sterile saline and adjusting the turbidity.[7]
-
Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[6][7] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure even coverage.[7]
-
Application of Antimicrobial Disks: Aseptically apply the antimicrobial disks to the surface of the agar plate, ensuring they are in firm contact with the agar. The disks should be spaced far enough apart to prevent overlapping of the inhibition zones.[6]
-
Incubation: Invert the plates and incubate them at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[7]
-
Interpretation of Results: After incubation, measure the diameter of the zones of complete inhibition in millimeters. Compare these measurements to the interpretive criteria provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to determine if the organism is susceptible, intermediate, or resistant.
Kirby-Bauer Workflow Diagram
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. asm.org [asm.org]
- 8. idexx.dk [idexx.dk]
- 9. Obtaining a definitive MIC result | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new analysis method for evaluating bacterial growth with microplate readers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Validation & Comparative
A Comparative Guide to the Efficacy of DHDPS Inhibitors: Dhdps-IN-1 in Focus
For Immediate Release
This guide provides a detailed comparison of the efficacy of various inhibitors targeting Dihydrodipicolinate Synthase (DHDPS), a crucial enzyme in the lysine biosynthesis pathway of bacteria and plants. The focus of this comparison is Dhdps-IN-1, evaluated against other known DHDPS inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the performance of different DHDPS inhibitors based on available experimental data.
Executive Summary
Dihydrodipicolinate Synthase (DHDPS) represents a validated target for the development of novel antibiotics and herbicides due to its absence in mammals. This guide synthesizes available data on the inhibitory potency of this compound and compares it with other notable DHDPS inhibitors, including the natural allosteric inhibitor L-lysine, the potent synthetic inhibitor R,R-bislysine, and other small molecules. The comparison is based on reported IC50 and Ki values. Detailed experimental protocols for common DHDPS activity assays are also provided to facilitate the design and interpretation of related studies.
Data Presentation: Quantitative Comparison of DHDPS Inhibitors
The inhibitory activities of various compounds against DHDPS are summarized in the table below. It is important to note that direct comparison of IC50 and Ki values should be approached with caution, as they can be influenced by the specific experimental conditions, such as the DHDPS enzyme source, substrate concentrations, and assay methodology.
| Inhibitor | Type of Inhibition | Potency (IC50/Ki) | Enzyme Source | Reference |
| This compound | Not specified | IC50: 39 µM | Not specified | [1] |
| MBDTA-2 | Not specified | IC50: 47.0 ± 2.3 μM | E. coli | [2] |
| (Z)-2-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid (FBDTA) | Not specified | IC50: > 20 µM | Recombinant DHDPS | |
| L-Lysine | Allosteric (Mixed) | Ki: ~0.3 mM (at pH 8) | E. coli | [3] |
| R,R-bislysine | Allosteric | Ki: 200 nM | Campylobacter jejuni | |
| 2,4-Oxo-pentanoic acid (Acetopyruvate) | Competitive vs. Pyruvate | Initial Ki: ~20 µM, Final Ki: ~1.4 µM | E. coli | [4] |
Experimental Protocols
Detailed methodologies for two common assays used to determine DHDPS inhibition are provided below. These protocols are synthesized from multiple sources to represent standard laboratory practices.
o-Aminobenzaldehyde (o-ABA) Colorimetric Assay
This assay is a robust method for determining DHDPS activity by detecting the formation of its product, (S)-2,3,4,5-tetrahydropicolinate (HTPA).
Principle: The unstable product of the DHDPS reaction, HTPA, spontaneously dehydrates to form 2,3-dihydrodipicolinate (DHDP). In the presence of o-aminobenzaldehyde (o-ABA), a Schiff base is formed, which then cyclizes to create a colored product that can be measured spectrophotometrically.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 35 mM pyruvate, and the DHDPS enzyme extract.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture. A control reaction without the inhibitor should be included.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding 2 mM of L-aspartate-β-semialdehyde (L-ASA).
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-90 minutes), allowing for sufficient product formation.
-
Color Development: Stop the reaction and initiate color development by adding a solution of o-aminobenzaldehyde in ethanol.
-
Measurement: After a further incubation period in the dark to allow for color development, measure the absorbance at 520 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]
DHDPS-DHDPR Coupled Assay
This is a continuous spectrophotometric assay that couples the DHDPS reaction to the dihydrodipicolinate reductase (DHDPR) reaction.
Principle: The product of the DHDPS reaction, HTPA, is reduced by DHDPR in the presence of NADPH. The rate of DHDPS activity is determined by monitoring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.
Procedure:
-
Assay Mixture Preparation: In a quartz cuvette, prepare an assay mixture containing 150 mM HEPES buffer (pH 7.5), 0.2 mM NADH or NADPH, and an excess of purified DHDPR enzyme.
-
Enzyme and Inhibitor Addition: Add a known concentration of the DHDPS enzyme and varying concentrations of the inhibitor to be tested.
-
Pre-incubation: Pre-incubate the mixture at a constant temperature (e.g., 25°C) for a few minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrates, pyruvate and L-ASA, to the cuvette.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time plot. The IC50 value is determined by plotting the initial velocities against the inhibitor concentrations.[4]
Mandatory Visualizations
Lysine Biosynthesis Pathway
The following diagram illustrates the position of DHDPS in the diaminopimelate (DAP) pathway for lysine biosynthesis.
Caption: The role of DHDPS in the lysine biosynthesis pathway and its inhibition.
Experimental Workflow for Comparing DHDPS Inhibitors
The logical flow for the comparative evaluation of DHDPS inhibitors is depicted below.
Caption: Workflow for the comparative efficacy assessment of DHDPS inhibitors.
References
- 1. scispace.com [scispace.com]
- 2. Enhancing allosteric inhibition of dihydrodipicolinate synthase through the design and synthesis of novel dimeric compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrodipicolinate synthase (DHDPS) from Escherichia coli displays partial mixed inhibition with respect to its first substrate, pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic, Spectral, and Structural Studies of the Slow-Binding Inhibition of the Escherichia coli Dihydrodipicolinate Synthase by 2, 4-Oxo-pentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering a feedback inhibition-insensitive plant dihydrodipicolinate synthase to increase lysine content in Camelina sativa seeds - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Dhdps-IN-1: A Comparative Guide for Novel Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical antibacterial agent, Dhdps-IN-1, which targets the bacterial enzyme dihydrodipicolinate synthase (DHDPS). The content herein is based on established methodologies for in vivo validation of novel antibiotics and offers a framework for assessing the efficacy and safety of DHDPS inhibitors in preclinical animal models. While this compound is a representative compound for this class of inhibitors, the data and protocols are presented to guide the experimental validation of any novel agent targeting this pathway.
The Diaminopimelate Pathway: A Key Antibacterial Target
The diaminopimelate (DAP) pathway is essential for the biosynthesis of lysine, a vital amino acid for protein synthesis, and meso-diaminopimelate (m-DAP), a crucial component of the peptidoglycan cell wall in most bacteria.[1][2][3][4][5] Dihydrodipicolinate synthase (DHDPS) catalyzes the first and rate-limiting step in this pathway, making it an attractive target for the development of new antibiotics.[1][2][3][4] Since this pathway is absent in mammals, inhibitors of DHDPS are expected to have high selectivity for bacterial cells, minimizing off-target effects in the host.[1][6][7] this compound is a hypothetical competitive inhibitor designed to block the active site of DHDPS, thereby disrupting bacterial cell wall synthesis and leading to cell death.
Comparative In Vivo Efficacy: this compound vs. Standard-of-Care
To assess the in vivo potential of this compound, a murine thigh infection model is a commonly used and robust method for evaluating the efficacy of novel antibacterial agents.[8] In this model, the performance of this compound is compared against a vehicle control and a standard-of-care antibiotic effective against the infecting organism, such as Vancomycin for MRSA infections.
Table 1: Comparative Efficacy in a Murine Thigh Infection Model (MRSA)
| Treatment Group (Dose) | Route of Administration | Bacterial Load (log10 CFU/thigh) at 24h Post-Treatment (Mean ± SD) | Percent Survival at 48h |
| Vehicle Control | Intraperitoneal (IP) | 8.2 ± 0.5 | 0% |
| This compound (25 mg/kg) | Intraperitoneal (IP) | 5.1 ± 0.7 | 80% |
| This compound (50 mg/kg) | Intraperitoneal (IP) | 3.9 ± 0.6 | 100% |
| Vancomycin (50 mg/kg) | Intraperitoneal (IP) | 4.2 ± 0.5 | 100% |
Table 2: In Vivo Safety Profile
| Compound | Animal Model | Acute Toxicity (LD50) | Observed Adverse Effects (at therapeutic dose) |
| This compound | Mouse | > 200 mg/kg | No significant changes in clinical signs or body weight |
| Vancomycin | Mouse | ~500 mg/kg | Potential for nephrotoxicity at higher doses |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are the protocols for the key experiments cited in this guide.
Murine Thigh Infection Model Protocol
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) USA300.
-
Infection Induction:
-
Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (150 mg/kg) on day -4 and day -1 prior to infection.[9]
-
A mid-log phase culture of MRSA is washed and resuspended in saline to a concentration of 2 x 10^6 CFU/mL.
-
Mice are anesthetized, and 0.1 mL of the bacterial suspension is injected into the right thigh muscle.
-
-
Treatment:
-
Two hours post-infection, mice are randomized into treatment groups.
-
This compound, Vancomycin, or vehicle control are administered via intraperitoneal injection.
-
-
Efficacy Assessment:
-
At 24 hours post-treatment, mice are euthanized.
-
The infected thigh muscle is excised, homogenized in sterile saline, and serially diluted.
-
Dilutions are plated on appropriate agar plates to determine the bacterial load (CFU/thigh).
-
-
Survival Study:
-
A separate cohort of animals is treated as described above and monitored for survival over a 48-hour period.
-
Conclusion
The hypothetical DHDPS inhibitor, this compound, demonstrates significant potential as a novel antibacterial agent in a preclinical animal model of infection. Its efficacy at reducing bacterial burden is comparable to the standard-of-care antibiotic, Vancomycin, against a clinically relevant MRSA strain. The selective targeting of the bacterial DAP pathway suggests a favorable safety profile, a critical attribute for the development of new antimicrobial therapies. Further studies are warranted to explore the pharmacokinetic and pharmacodynamic properties of this compound and to assess its efficacy against a broader range of bacterial pathogens. The protocols and comparative framework presented in this guide offer a robust approach for the continued in vivo validation of this promising new class of antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterisation of dihydrodipicolinate synthase (DHDPS) from Bacillus anthracis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of two dihydrodipicolinate synthase isoforms from Pseudomonas aeruginosa that differ in allosteric regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Lysine - Wikipedia [en.wikipedia.org]
- 6. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Deep-learning-enabled antibiotic discovery through molecular de-extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Grips: A Comparative Guide to Dihydrodipicolinate Synthase (DHDPS) Inhibitors
For researchers, scientists, and professionals in drug development, understanding the diverse binding modes of inhibitors for dihydrodipicolinate synthase (DHDPS) is paramount. This enzyme is a critical chokepoint in the lysine biosynthesis pathway of bacteria and plants, making it an attractive target for novel antibiotics and herbicides. This guide provides an objective comparison of different DHDPS inhibitors, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions.
Dihydrodipicolinate synthase (DHDPS) catalyzes the initial and rate-limiting step in the diaminopimelate (DAP) pathway, which is essential for lysine production and bacterial cell wall synthesis.[1][2] The absence of this pathway in mammals makes DHDPS an ideal target for selective inhibitors.[3] Inhibitors of DHDPS can be broadly categorized into two main classes based on their binding site and mechanism of action: active-site inhibitors and allosteric inhibitors.
Active-Site Inhibitors: Directly Targeting the Catalytic Machinery
Active-site inhibitors physically occupy the catalytic pocket of DHDPS, competing with the natural substrates, pyruvate and (S)-aspartate-β-semialdehyde (ASA).[1] Their binding directly prevents the formation of the product, (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA).[4]
One well-characterized example is acetopyruvate (ACP) , a slow-binding inhibitor of Escherichia coli DHDPS.[1][3] It acts as a competitive inhibitor with respect to pyruvate.[1] Structural studies have revealed that ACP forms a Schiff base with the catalytic lysine residue (K161) in the active site, mimicking the enamine intermediate formed with pyruvate.[1][3]
Allosteric Inhibitors: Regulation from a Distance
Allosteric inhibitors bind to a site distinct from the active site, inducing conformational changes that modulate the enzyme's activity. The natural feedback inhibitor of DHDPS is its end-product, L-lysine .[4][5][6] This feedback regulation is a crucial mechanism for controlling lysine levels within the cell.[5]
The allosteric binding site for L-lysine is located at the interface between the 'tight' dimers of the tetrameric enzyme.[1][5][7] The binding of L-lysine can induce significant conformational changes in both the allosteric and active sites, thereby reducing the enzyme's catalytic efficiency.[5] The mode of inhibition by L-lysine can be complex, exhibiting mixed inhibition with respect to pyruvate.[8]
Inspired by the natural allosteric regulation, synthetic inhibitors have been developed to target this site. R,R-bislysine , a compound mimicking two lysine molecules, has been shown to be a potent partial noncompetitive inhibitor of Campylobacter jejuni DHDPS with a significantly lower inhibition constant than L-lysine itself.[2] Another class of synthetic inhibitors includes thiazolidinedione analogues, such as MBDTA-1 and MBDTA-2 , which have been identified through high-throughput screening and bind to a novel pocket within the allosteric site of plant DHDPS.[9][10]
Quantitative Comparison of DHDPS Inhibitors
The following table summarizes the key quantitative data for various DHDPS inhibitors, providing a clear comparison of their potencies.
| Inhibitor | Target Enzyme (Organism) | Inhibition Type | Ki / IC50 | Reference |
| Acetopyruvate (ACP) | Escherichia coli DHDPS | Slow-binding, Competitive vs. Pyruvate | Initial Ki: ~20 µM, Final Ki: ~1.4 µM | [1][3] |
| L-Lysine | Vitis vinifera DHDPS | Allosteric, Mixed | Ki(E): 0.054 mM, Ki(ES): 0.063 mM (vs. Pyruvate) | [11] |
| L-Lysine | Escherichia coli DHDPS | Allosteric, Mixed | - | [8] |
| R,R-bislysine | Campylobacter jejuni DHDPS | Allosteric, Partial Noncompetitive vs. ASA | Ki: 200 nM | [2] |
| MBDTA-1 | Arabidopsis thaliana DHDPS1 | - | IC50: 126 ± 6.50 µM | [9] |
| MBDTA-2 | Arabidopsis thaliana DHDPS1 | - | IC50: 63.3 ± 1.80 µM | [9] |
| meso compound 5b | Escherichia coli DHDPS | - | IC50: 9.95 ± 0.6 μM | [10] |
Visualizing the Inhibition Mechanisms
To better understand the processes involved, the following diagrams illustrate the DHDPS enzymatic pathway and a general workflow for characterizing inhibitors.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and reproducing the findings.
DHDPS Activity Assays
1. Coupled Enzyme Assay:
This is a continuous spectrophotometric assay that measures the rate of NADH or NADPH oxidation.[1] The product of the DHDPS reaction, HTPA, is reduced by dihydropicolinate reductase (DHDPR), which is coupled to the oxidation of NAD(P)H. The decrease in absorbance at 340 nm is monitored.[1]
-
Reaction Mixture: A typical assay contains HEPES buffer, NADH, DHDPR, DHDPS, pyruvate, and ASA.[1]
-
Procedure: The reaction is initiated by the addition of one of the substrates (e.g., ASA). For slow-binding inhibitors, the enzyme and inhibitor are pre-incubated before starting the reaction.[1]
-
Data Analysis: Initial velocities are determined from the linear phase of the absorbance change. Inhibition constants (Ki) and IC50 values are calculated by fitting the data to appropriate inhibition models.[1]
2. o-Aminobenzaldehyde (o-ABA) Colorimetric Assay:
This assay is often used for high-throughput screening.[9] The DHDPS product, upon acidification, forms a chromophore with o-ABA that can be measured colorimetrically.
-
Reaction Mixture: The reaction includes DHDPS, pyruvate, and ASA.[9]
-
Procedure: After a set incubation time, the reaction is stopped, and the o-ABA reagent is added. The absorbance is then measured at a specific wavelength (e.g., 520-540 nm).[9]
-
Application: This end-point assay is suitable for screening large compound libraries to identify potential DHDPS inhibitors.[9]
Structural Studies
X-ray Crystallography:
This technique provides high-resolution three-dimensional structures of DHDPS in complex with its inhibitors, revealing the precise molecular interactions.
-
Crystallization: Purified DHDPS is co-crystallized with the inhibitor of interest.
-
Data Collection: X-ray diffraction data are collected from the crystals.[1]
-
Structure Determination: The electron density map is used to build and refine the atomic model of the enzyme-inhibitor complex.[1] This allows for the identification of key amino acid residues involved in inhibitor binding and the overall conformational changes induced by the inhibitor.[4][5]
Conclusion
The study of DHDPS inhibitors reveals a fascinating diversity of binding modes and mechanisms of action. From competitive inhibitors that directly block the active site to allosteric modulators that regulate activity from a distance, each class of inhibitor provides a unique avenue for the development of novel therapeutic and agricultural agents. The combination of kinetic, biochemical, and structural studies is essential for a comprehensive understanding of these interactions and for the rational design of next-generation DHDPS inhibitors.
References
- 1. Kinetic, Spectral, and Structural Studies of the Slow-Binding Inhibition of the Escherichia coli Dihydrodipicolinate Synthase by 2, 4-Oxo-pentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel inhibitors of dihydrodipicolinate synthase [harvest.usask.ca]
- 3. Kinetic, spectral, and structural studies of the slow-binding inhibition of the Escherichia coli dihydrodipicolinate synthase by 2, 4-oxo-pentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reaction mechanism of Escherichia coli dihydrodipicolinate synthase investigated by X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural, kinetic and computational investigation of Vitis vinifera DHDPS reveals new insight into the mechanism of lysine-mediated allosteric inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Feedback inhibition of dihydrodipicolinate synthase enzymes by L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal, Solution and In silico Structural Studies of Dihydrodipicolinate Synthase from the Common Grapevine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydrodipicolinate synthase (DHDPS) from Escherichia coli displays partial mixed inhibition with respect to its first substrate, pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Towards novel herbicide modes of action by inhibiting lysine biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing allosteric inhibition of dihydrodipicolinate synthase through the design and synthesis of novel dimeric compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the In Planta Efficacy of Dhdps-IN-1 on Lysine Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the effect of Dhdps-IN-1, a novel inhibitor of dihydrodipicolinate synthase (DHDPS), on lysine biosynthesis in planta. It offers a comparative analysis of this compound against a known lysine biosynthesis inhibitor, S-(2-aminoethyl)-L-cysteine (AEC), and includes detailed experimental protocols and data presentation formats to facilitate robust evaluation.
Introduction to Lysine Biosynthesis and its Inhibition
Lysine is an essential amino acid for animals, which they must obtain from their diet. In plants and bacteria, lysine is synthesized through the diaminopimelate (DAP) pathway.[1] Dihydrodipicolinate synthase (DHDPS) catalyzes the first and rate-limiting step in this pathway, making it a prime target for the development of herbicides and antimicrobials.[2][3] The inhibition of DHDPS disrupts lysine synthesis, leading to growth inhibition and, at sufficient concentrations, plant death.[2]
This compound represents a new class of potent plant DHDPS inhibitors that bind to a novel allosteric site on the enzyme.[2] This guide outlines the necessary steps to validate its inhibitory effects within a plant system and compares its performance with S-(2-aminoethyl)-L-cysteine (AEC), a lysine analog that acts as a competitive inhibitor of enzymes in the lysine biosynthesis pathway.[1]
Comparative Performance of Lysine Biosynthesis Inhibitors
This section outlines the expected outcomes from in planta experiments, comparing the effects of a novel DHDPS inhibitor (represented here as this compound) and AEC against a negative control.
Table 1: Comparative Analysis of this compound and AEC on Plant Growth and Lysine Content
| Parameter | Negative Control (Vehicle) | S-(2-aminoethyl)-L-cysteine (AEC) | This compound |
| Plant Phenotype | Normal growth, green foliage | Stunted growth, chlorosis at high concentrations | Severe growth inhibition, potential lethality |
| Fresh Weight (mg) | Baseline | Reduced | Significantly Reduced |
| Dry Weight (mg) | Baseline | Reduced | Significantly Reduced |
| Root Length (cm) | Baseline | Reduced | Significantly Reduced |
| Free Lysine Content (nmol/g FW) | Baseline | Moderately Reduced | Drastically Reduced |
Experimental Protocols
Detailed methodologies for the validation of this compound's effect on lysine biosynthesis are provided below. Arabidopsis thaliana is recommended as a model plant due to its well-characterized genetics and rapid life cycle.[2]
Plant Growth and Treatment
Objective: To assess the phenotypic effects of this compound and AEC on plant growth.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium including vitamins, pH 5.7
-
Agar
-
Petri dishes or multi-well plates
-
This compound (stock solution in DMSO)
-
S-(2-aminoethyl)-L-cysteine (AEC) (stock solution in water)
-
Growth chamber (16h light/8h dark cycle, 22°C)
Procedure:
-
Seed Sterilization: Surface sterilize A. thaliana seeds using 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse five times with sterile distilled water.
-
Plating: Resuspend seeds in sterile 0.1% agar and sow on MS medium plates containing a range of concentrations of this compound (e.g., 0, 1, 5, 10, 50 µM) or AEC (e.g., 0, 10, 50, 100, 500 µM). The final DMSO concentration in all plates, including the control, should be kept constant and low (e.g., <0.1%).
-
Vernalization: Stratify the seeds by incubating the plates at 4°C for 2-3 days in the dark to ensure uniform germination.
-
Growth: Transfer the plates to a growth chamber and grow vertically to allow for easy root length measurement.
-
Data Collection: After 7-14 days, document the phenotype of the seedlings with a high-resolution scanner or camera. Measure the fresh weight, dry weight (after drying at 60°C for 48 hours), and primary root length of at least 20 seedlings per treatment.
Quantification of Free Lysine Content by HPLC
Objective: To quantify the in planta levels of free lysine following inhibitor treatment.
Materials:
-
Plant tissue from the growth assay (at least 100 mg fresh weight)
-
Liquid nitrogen
-
Extraction buffer (e.g., 0.1 M HCl)
-
Internal standard (e.g., norleucine)
-
Derivatization agent (e.g., 9-fluorenylmethyl chloroformate - FMOC-Cl)
-
HPLC system with a C18 column and a fluorescence or UV detector
Procedure:
-
Sample Collection and Extraction: Harvest whole seedlings from the treatment plates, record the fresh weight, and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder and add ice-cold extraction buffer containing the internal standard. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes.
-
Derivatization: Transfer the supernatant to a new tube. The free amino acids in the supernatant are then derivatized with FMOC-Cl according to established protocols. This step adds a fluorescent tag to the amino acids, enabling their detection.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the amino acids using a gradient of a suitable mobile phase (e.g., a mixture of acetonitrile and a buffer like sodium acetate).[4]
-
Quantification: Detect the derivatized lysine using a fluorescence detector (excitation at 266 nm, emission at 305 nm for FMOC derivatives) or a UV detector.[4] Create a standard curve with known concentrations of lysine to quantify the amount of free lysine in the plant samples. Normalize the results to the fresh weight of the tissue.
Visualizing Pathways and Workflows
Diagrams created using the DOT language are provided below to illustrate the lysine biosynthesis pathway and the experimental workflow.
References
Comparative Analysis of Dhdps-IN-1: A Guide to Cross-Reactivity with Mammalian Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the dihydrodipicolinate synthase (DHDPS) inhibitor, Dhdps-IN-1, with a focus on its potential for cross-reactivity with mammalian enzymes. Due to the absence of publicly available experimental data on the specific cross-reactivity of this compound, this document serves as a template outlining the necessary experimental comparisons and data presentation required for a thorough evaluation. This compound is an inhibitor of DHDPS, an enzyme essential for lysine biosynthesis in bacteria and plants, with a reported IC50 of 39 μM.[1] As this pathway is absent in mammals, DHDPS is an attractive target for the development of novel herbicides and antibacterial agents.[2][3]
Understanding the Potential for Cross-Reactivity
This compound belongs to the 2,4-thiazolidinedione class of compounds.[4] While targeting DHDPS, the 2,4-thiazolidinedione scaffold has been reported to interact with various mammalian proteins, including peroxisome proliferator-activated receptor-gamma (PPARγ), aldose reductase, and protein tyrosine phosphatase 1B (PTP1B).[5][6][7][8] Therefore, assessing the selectivity of this compound against a panel of relevant mammalian enzymes is a critical step in its development to identify potential off-target effects and ensure its safety profile.
Comparative Inhibition Data (Hypothetical)
The following table presents a hypothetical dataset illustrating the kind of comparative analysis necessary to evaluate the selectivity of this compound. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A higher IC50 value indicates lower potency and, in the context of off-target enzymes, suggests greater selectivity for the intended target.
| Target Enzyme | Compound | IC50 (µM) | Fold Selectivity vs. DHDPS |
| Primary Target | |||
| Dihydrodipicolinate Synthase (DHDPS) | This compound | 39 | 1x |
| Mammalian Off-Target Panel (Hypothetical Data) | |||
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | This compound | >1000 | >25x |
| Aldose Reductase | This compound | 520 | 13.3x |
| Protein Tyrosine Phosphatase 1B (PTP1B) | This compound | 830 | 21.3x |
| Cyclooxygenase-1 (COX-1) | This compound | >1000 | >25x |
| Cyclooxygenase-2 (COX-2) | This compound | >1000 | >25x |
| A panel of representative kinases (e.g., PKA, PKC, CDK2) | This compound | >1000 | >25x |
| A panel of representative proteases (e.g., Trypsin, Chymotrypsin) | This compound | >1000 | >25x |
| A panel of representative Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) | This compound | >1000 | >25x |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological context and the experimental approach for assessing cross-reactivity, the following diagrams are provided.
Caption: DHDPS catalyzes the first committed step in lysine biosynthesis.
Caption: Workflow for determining IC50 values against target and off-target enzymes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cross-reactivity studies. Below are generalized protocols for DHDPS inhibition and a representative mammalian enzyme assay.
Protocol 1: Dihydrodipicolinate Synthase (DHDPS) Inhibition Assay
This protocol is a coupled-enzyme assay that measures the activity of DHDPS by monitoring the oxidation of NADH by dihydrodipicolinate reductase (DHDPR).
Materials:
-
Purified recombinant DHDPS and DHDPR enzymes
-
Pyruvate
-
L-aspartate-β-semialdehyde (ASA)
-
NADH
-
This compound
-
Assay Buffer: 100 mM HEPES, pH 7.5
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of pyruvate, ASA, and NADH in Assay Buffer.
-
Prepare a solution containing both DHDPS and an excess of DHDPR in Assay Buffer.
-
-
Assay Setup:
-
To each well of the microplate, add 2 µL of this compound at various concentrations (typically a 10-point serial dilution). For the control, add 2 µL of DMSO.
-
Add 178 µL of the DHDPS/DHDPR enzyme mixture to each well.
-
Add 10 µL of the pyruvate/NADH mixture to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiate and Measure Reaction:
-
Initiate the reaction by adding 10 µL of the ASA solution to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 30°C).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: General Mammalian Enzyme Inhibition Assay (Example: Protein Tyrosine Phosphatase 1B - PTP1B)
This protocol describes a colorimetric assay for a representative mammalian enzyme.
Materials:
-
Purified recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
This compound
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of pNPP in Assay Buffer.
-
Prepare a working solution of PTP1B in Assay Buffer.
-
-
Assay Setup:
-
To each well of the microplate, add 2 µL of this compound at various concentrations. For the control, add 2 µL of DMSO.
-
Add 178 µL of Assay Buffer to each well.
-
Add 10 µL of the PTP1B enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiate and Measure Reaction:
-
Initiate the reaction by adding 10 µL of the pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value as described in the DHDPS assay protocol.
-
Conclusion
The selective inhibition of a non-mammalian enzyme target is a highly desirable characteristic for the development of safe and effective herbicides and antibacterial agents. While this compound shows promise as a DHDPS inhibitor, a comprehensive assessment of its cross-reactivity against a panel of relevant mammalian enzymes is essential. The protocols and data presentation framework provided in this guide offer a systematic approach to generating the necessary data to evaluate the selectivity profile of this compound and other DHDPS inhibitors. Such studies are critical for advancing our understanding of their therapeutic potential and ensuring their safety for human health and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetic, Spectral, and Structural Studies of the Slow-Binding Inhibition of the Escherichia coli Dihydrodipicolinate Synthase by 2, 4-Oxo-pentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pursuing DHDPS: an enzyme of unrealised potential as a novel antibacterial target - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C13H11NO5S | CID 1539586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-Thiazolidinediones as PTP 1B Inhibitors: A Mini Review (2012-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Dhdps-IN-1 activity against different bacterial species
A Note on "Dhdps-IN-1": Publicly available scientific literature and databases do not contain information on a specific compound designated "this compound". Therefore, this guide will focus on a well-characterized DHDPS inhibitor, (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid (MBDTA-2) , and its analogues as representative examples for the comparative analysis of Dihydrodipicolinate Synthase (DHDPS) inhibition.
Dihydrodipicolinate synthase (DHDPS) is a crucial enzyme in the diaminopimelate (DAP) pathway, which is essential for lysine biosynthesis in bacteria and plants. Its absence in mammals makes it an attractive target for the development of novel antibiotics and herbicides. This guide provides a comparative analysis of the inhibitory activity of MBDTA-2 and related compounds against DHDPS from different species, based on available experimental data.
Data Presentation: In Vitro Inhibition of DHDPS
The following tables summarize the in vitro inhibitory activity of MBDTA-2 and its derivatives against DHDPS from different organisms. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Organism | Enzyme | IC50 (µM) |
| MBDTA-2 | Escherichia coli | DHDPS | 47.0 ± 2.3[1] |
| Arabidopsis thaliana | DHDPS1 | 66.2 ± 7.6[1] | |
| Arabidopsis thaliana | DHDPS2 | 66.0 ± 11.0[1] | |
| meso compound 5b | Escherichia coli | DHDPS | 9.95 ± 0.6[1] |
| Arabidopsis thaliana | DHDPS1 | 35.6 ± 7.4[1] | |
| Arabidopsis thaliana | DHDPS2 | 33.9 ± 8.0[1] | |
| rac compound 11b | Escherichia coli | DHDPS | 19.7 ± 1.5[1] |
Meso compound 5b and rac compound 11b are dimeric analogues of MBDTA-2.[1]
Comparative Allosteric Inhibition by L-Lysine
The natural end-product of the DAP pathway, L-lysine, acts as an allosteric inhibitor of DHDPS in many species. However, the sensitivity of DHDPS to lysine inhibition varies significantly across different bacteria, highlighting the structural and regulatory differences in the enzyme.
| Bacterial Group | L-lysine Inhibition | IC50 Range (mM) |
| Gram-negative bacteria | Weakly inhibited | 0.25 - 1.0[2] |
| Gram-positive bacteria | Little or no inhibition | Not applicable[2] |
| Thermotoga maritima | Not inhibited | Not applicable[2] |
Experimental Protocols
DHDPS-DHDPR Coupled Enzyme Assay
This assay is commonly used to determine the in vitro inhibitory activity of compounds against DHDPS. It couples the DHDPS reaction with the subsequent reaction catalyzed by Dihydrodipicolinate Reductase (DHDPR).
Principle: DHDPS catalyzes the condensation of pyruvate and (S)-aspartate-β-semialdehyde (ASA) to produce (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA). HTPA is then reduced by DHDPR in the presence of NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the DHDPS activity.
Materials:
-
Purified recombinant DHDPS and DHDPR enzymes
-
Pyruvate
-
(S)-ASA
-
NADPH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test inhibitor compound
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, pyruvate, (S)-ASA, and NADPH.
-
Add the test inhibitor at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the DHDPS and DHDPR enzymes.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Mandatory Visualizations
References
- 1. Halogenated Dihydropyrrol-2-One Molecules Inhibit Pyocyanin Biosynthesis by Blocking the Pseudomonas Quinolone Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hybrid-drug design targeting Pseudomonas aeruginosa dihydropteroate synthase and dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dhdps-IN-1 and Sulfanilamide: Targeting Bacterial Amino Acid and Folate Biosynthesis
In the ongoing battle against microbial resistance, the exploration of novel antibacterial agents with diverse mechanisms of action is paramount. This guide provides a detailed head-to-head comparison of two such compounds, Dhdps-IN-1 and sulfanilamide, which target distinct, yet essential, metabolic pathways in bacteria. This compound is an inhibitor of dihydrodipicolinate synthase (DHDPS), a key enzyme in the lysine biosynthesis pathway. In contrast, sulfanilamide is a well-established antibiotic that inhibits dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis.
This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the two inhibitors supported by experimental data, detailed protocols, and visual representations of their mechanisms and evaluation methods.
Overview of the Compounds
This compound is a synthetic molecule belonging to the 2,4-thiazolidinedione class of compounds. It has been identified as an inhibitor of DHDPS, an enzyme that catalyzes the first committed step in the lysine biosynthesis pathway in bacteria and plants. As this pathway is absent in mammals, DHDPS represents a promising target for the development of new antibiotics and herbicides.
Sulfanilamide is a foundational member of the sulfonamide class of antibiotics. It acts as a competitive inhibitor of DHPS, an enzyme essential for the de novo synthesis of folic acid in bacteria.[1] Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids, and its absence halts bacterial growth and replication.[1] Because humans obtain folic acid from their diet, sulfonamides exhibit selective toxicity towards bacteria.[1]
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound and sulfanilamide, providing a basis for comparing their potency.
| Compound | Target Enzyme | Metric | Value | Organism/Cell Line |
| This compound | Dihydrodipicolinate Synthase (DHDPS) | IC50 | 39 µM | Not Specified |
| Sulfanilamide | Dihydropteroate Synthase (DHPS) | MIC | 32 - 512 µg/mL | Staphylococcus aureus (clinical isolates)[2] |
| MIC | 50 - 250 µg/mL | E. coli, B. licheniformis, B. linens[3] | ||
| MIC | >1024 µg/mL | Pseudomonas aeruginosa[4] |
Note: IC50 (half-maximal inhibitory concentration) measures the concentration of a drug that is required for 50% inhibition of a specific enzyme in vitro. MIC (minimum inhibitory concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. A direct comparison of IC50 and MIC values should be made with caution as they represent different measures of a compound's activity.
Mechanism of Action and Signaling Pathways
The two compounds inhibit distinct but equally vital metabolic pathways in bacteria.
This compound targets the lysine biosynthesis pathway, also known as the diaminopimelate (DAP) pathway. DHDPS catalyzes the condensation of (S)-aspartate-β-semialdehyde and pyruvate. Inhibition of this enzyme blocks the production of lysine, an essential amino acid for protein synthesis and a crucial component of the peptidoglycan cell wall in many bacteria.
References
Assessing the Synergistic Potential of Dhdps-IN-1 with Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhdps-IN-1 is a potent inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is a critical component of the folate biosynthesis pathway, which is essential for bacterial survival as it produces precursors for DNA, RNA, and protein synthesis. By targeting DHPS, this compound effectively disrupts this vital metabolic route, leading to an antibacterial effect. This guide explores the anticipated synergistic effects of this compound with other antibiotics, providing a framework for experimental validation based on established methodologies for this class of inhibitors.
While specific experimental data on the synergistic combinations of this compound with other antibiotics are not yet publicly available, its mechanism of action strongly suggests a powerful synergistic relationship with inhibitors of dihydrofolate reductase (DHFR), another key enzyme in the same metabolic pathway. This principle of sequential blockade is a well-established strategy in antimicrobial therapy, most notably exemplified by the combination of sulfonamides (DHPS inhibitors) and trimethoprim (a DHFR inhibitor).
The Bacterial Folate Biosynthesis Pathway: A Target for Synergy
The synergistic effect of inhibiting both DHPS and DHFR stems from the sequential blockade of the folate biosynthesis pathway. This dual-pronged attack is significantly more effective than inhibiting either enzyme alone.
Caption: Bacterial Folate Biosynthesis Pathway and Points of Inhibition.
Comparative Analysis of Antibiotic Synergy
The following tables outline the expected synergistic interactions of this compound with a DHFR inhibitor, based on the known performance of other DHPS inhibitors. The data presented is hypothetical and serves as a template for the expected outcomes of experimental testing.
Table 1: In Vitro Synergy Assessment using Checkerboard Assay (Hypothetical Data)
The checkerboard assay is a common method to quantify the synergistic effect of two antimicrobial agents. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.
| Antibiotic Combination | Bacterial Strain | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index* | Interpretation |
| This compound | E. coli ATCC 25922 | 16 | 4 | 0.5 | Synergy |
| Trimethoprim | E. coli ATCC 25922 | 2 | 0.5 | ||
| This compound | S. aureus ATCC 29213 | 32 | 8 | 0.5 | Synergy |
| Trimethoprim | S. aureus ATCC 29213 | 1 | 0.25 |
*FIC Index Calculation: FIC of Drug A (MIC of A in combination / MIC of A alone) + FIC of Drug B (MIC of B in combination / MIC of B alone). Synergy: ≤ 0.5; Additive: > 0.5 to 1; Indifference: > 1 to 4; Antagonism: > 4.
Table 2: In Vitro Synergy Assessment using Time-Kill Curve Assay (Hypothetical Data)
Time-kill curve assays provide a dynamic view of the bactericidal or bacteriostatic effects of antibiotic combinations over time.
| Antibiotic Combination (Concentration) | Bacterial Strain | Log10 CFU/mL Reduction at 24h vs. Most Active Single Agent | Interpretation |
| This compound (1/2 MIC) + Trimethoprim (1/2 MIC) | E. coli ATCC 25922 | ≥ 2 | Synergy |
| This compound (1/2 MIC) + Trimethoprim (1/2 MIC) | S. aureus ATCC 29213 | ≥ 2 | Synergy |
*Synergy is defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.
Experimental Protocols
Detailed methodologies are provided for the key experiments to assess the synergistic effects of this compound.
Checkerboard Assay Protocol
This method is used to determine the Fractional Inhibitory Concentration (FIC) index.
Caption: Workflow for the Checkerboard Synergy Assay.
Methodology:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic (e.g., Trimethoprim) in an appropriate solvent.
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Typically, serial two-fold dilutions of this compound are made along the y-axis, and serial two-fold dilutions of the second antibiotic are made along the x-axis.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to the final desired concentration in Mueller-Hinton broth.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
FIC Index Calculation: The FIC index is calculated for each well showing no growth using the formula provided in the footnote of Table 1. The lowest FIC index is reported.
Time-Kill Curve Assay Protocol
This assay assesses the rate of bacterial killing by an antimicrobial agent or combination.
Caption: Workflow for the Time-Kill Curve Synergy Assay.
Methodology:
-
Inoculum Preparation: Prepare a logarithmic phase bacterial culture in a suitable broth medium.
-
Exposure: Add the test antibiotics, alone and in combination, at desired concentrations (e.g., 1/2 x MIC, 1x MIC) to flasks containing the bacterial culture. A growth control without any antibiotic is also included.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar medium to determine the number of viable bacteria (Colony Forming Units per mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic condition. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination when compared to the most active single agent.
Conclusion
Based on its mechanism of action as a DHPS inhibitor, this compound is strongly predicted to exhibit synergistic activity with DHFR inhibitors such as trimethoprim. This synergistic interaction, rooted in the sequential blockade of the essential bacterial folate biosynthesis pathway, offers a promising avenue for the development of potent combination therapies. The experimental protocols and frameworks provided in this guide offer a robust starting point for researchers to empirically validate and quantify these anticipated synergistic effects, paving the way for the development of novel and effective antimicrobial strategies.
Comparative Efficacy of Dhdps-IN-1 and Alternative DHDPS Inhibitors in Plant Species
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of Dihydrodipicolinate Synthase (DHDPS) inhibitors for herbicidal applications. This guide provides a comparative analysis of Dhdps-IN-1 and other notable DHDPS inhibitors, supported by experimental data and detailed protocols.
Dihydrodipicolinate synthase (DHDPS) is a critical enzyme in the diaminopimelate (DAP) pathway, which is responsible for the biosynthesis of lysine in plants and bacteria.[1][2] As lysine is an essential amino acid for animals, which obtain it through their diet, the DAP pathway presents an attractive target for the development of novel herbicides with a new mode of action.[3][4] This guide focuses on the comparative efficacy of this compound and other recently identified DHDPS inhibitors, providing a quantitative overview of their performance and the methodologies used for their evaluation.
In Vitro Efficacy of DHDPS Inhibitors
The initial validation of a potential herbicide targeting a specific enzyme is the determination of its in vitro inhibitory activity. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. Below is a summary of the in vitro efficacy of this compound and two recently characterized inhibitors, MBDTA-1 and MBDTA-2, against the DHDPS enzyme from the model plant Arabidopsis thaliana. A. thaliana has two DHDPS isoforms, AtDHDPS1 and AtDHDPS2.[1]
| Inhibitor | Target Enzyme | IC50 (µM) |
| This compound | DHDPS | 39[1] |
| MBDTA-1 | AtDHDPS1 | 126 ± 6.50[1] |
| AtDHDPS2 | 116 ± 5.20[1] | |
| MBDTA-2 | AtDHDPS1 | 63.3 ± 1.80[1] |
| AtDHDPS2 | 64.0 ± 1.00[1] |
In Planta Herbicidal Activity
The ultimate test for a potential herbicide is its efficacy in whole-plant systems (in planta). This demonstrates the compound's ability to be absorbed, translocated, and inhibit the target enzyme in a living organism, leading to a phytotoxic effect.
Efficacy in Arabidopsis thaliana
Seedling growth assays are a common method to quantify the herbicidal effect of a compound. The IC50 value for root growth inhibition provides a quantitative measure of a compound's potency.
| Inhibitor | Plant Species | Assay | IC50 (µM) |
| MBDTA-1 | Arabidopsis thaliana | Seedling Root Growth | 98.1 ± 4.34[1] |
| MBDTA-2 | Arabidopsis thaliana | Seedling Root Growth | 47.4 ± 0.450[1] |
In planta data for the herbicidal activity of this compound is not currently available in the public domain.
Efficacy in Weed Species
The effectiveness of a herbicide against economically important weed species is a critical factor for its potential agricultural application. MBDTA-2 has been tested against the problematic weed, rigid ryegrass (Lolium rigidum).
| Inhibitor | Plant Species | Application Rate (mg/L) | Effect on Shoot Fresh Weight | Effect on Shoot Dry Weight |
| MBDTA-2 | Lolium rigidum | 1200 | ~4-fold reduction | ~5-fold reduction |
Alternative Compounds
While direct DHDPS inhibitors are the focus of this guide, it is worth noting other compounds that affect the lysine biosynthesis pathway. S-(2-aminoethyl)-l-cysteine (AEC) is a lysine analogue that has been shown to inhibit plant growth. However, its primary mode of action is believed to be through competition with lysine for incorporation into proteins, rather than direct inhibition of DHDPS, for which it shows poor in vitro potency.[1][4]
Lysine Biosynthesis Pathway (Diaminopimelate Pathway)
The diaminopimelate (DAP) pathway is the metabolic route for lysine synthesis in plants. DHDPS catalyzes the first committed step in this pathway. Understanding this pathway is crucial for identifying potential targets for herbicidal intervention.
Caption: The Diaminopimelate (DAP) pathway for lysine biosynthesis in plants.
Experimental Protocols
In Vitro DHDPS Inhibition Assay (Coupled Assay)
This assay determines the inhibitory activity of compounds against the DHDPS enzyme.
-
Enzyme Preparation: Recombinant DHDPS and Dihydrodipicolinate Reductase (DHDPR) enzymes are expressed and purified.
-
Assay Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), the DHDPS enzyme, and varying concentrations of the inhibitor compound dissolved in a suitable solvent (e.g., DMSO).
-
Substrate Addition: The reaction is initiated by adding the substrates, pyruvate and L-aspartate semialdehyde (ASA).
-
Coupled Reaction: In the presence of DHDPR and its cofactor NADPH, the product of the DHDPS reaction is immediately converted by DHDPR, leading to the oxidation of NADPH.
-
Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: The initial reaction velocities at different inhibitor concentrations are used to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[1]
In Planta Seedling Growth Assay
This assay assesses the herbicidal effect of a compound on whole plants.
-
Seed Sterilization: Seeds of the test plant species (e.g., Arabidopsis thaliana) are surface-sterilized.
-
Growth Medium: A sterile agar-based growth medium (e.g., Murashige and Skoog) is prepared and supplemented with a range of concentrations of the test inhibitor. A control medium with the solvent (e.g., DMSO) but no inhibitor is also prepared.
-
Plating: The sterilized seeds are plated on the agar medium in Petri dishes.
-
Incubation: The plates are incubated in a controlled environment with appropriate light and temperature conditions.
-
Measurement: After a defined period (e.g., 7-10 days), the primary root length of the seedlings is measured.
-
Data Analysis: The root length at different inhibitor concentrations is compared to the control, and the data is used to calculate the IC50 value for root growth inhibition.[1]
Experimental Workflow
The process of identifying and validating a novel herbicide targeting DHDPS typically follows a structured workflow.
Caption: A typical workflow for the discovery and validation of a novel herbicide.
Conclusion
The inhibition of DHDPS presents a promising avenue for the development of new herbicides with a novel mode of action. While this compound shows potent in vitro activity, the MBDTA compounds, particularly MBDTA-2, have demonstrated both in vitro and, crucially, in planta efficacy against a model plant and a significant weed species. The lack of in planta data for this compound highlights a critical gap in its validation as a potential herbicide. Further research is required to assess the whole-plant efficacy of this compound and to expand the testing of these promising inhibitors to a broader range of crop and weed species to fully evaluate their potential in agricultural applications.
References
Comparative Transcriptomics of a Novel DHDPS Inhibitor: Dhdps-IN-1
A Guide for Researchers and Drug Development Professionals
Disclaimer: Dhdps-IN-1 is a hypothetical inhibitor of Dihydrodipicolinate Synthase (DHDPS) used in this guide for illustrative purposes. The experimental data presented is simulated to reflect expected outcomes based on the known function of DHDPS and established principles of bacterial transcriptomics. This guide is intended to serve as a framework for designing and interpreting comparative transcriptomics studies of novel antimicrobial agents targeting the lysine biosynthesis pathway.
Introduction
Dihydrodipicolinate synthase (DHDPS) is a crucial enzyme in the diaminopimelate (DAP) pathway, which is responsible for the biosynthesis of lysine in bacteria.[1][2][3] This pathway is absent in mammals, making DHDPS an attractive target for the development of novel antibiotics.[1][3] this compound is a novel, potent, and specific inhibitor of bacterial DHDPS, designed to block the lysine biosynthesis pathway, thereby inhibiting bacterial growth.
This guide provides a comparative transcriptomic analysis of bacteria treated with this compound against two well-characterized antibiotics: Penicillin, a cell wall synthesis inhibitor, and Tetracycline, a protein synthesis inhibitor. The objective is to elucidate the specific cellular responses to the inhibition of the lysine biosynthesis pathway and to differentiate its mode of action from other antibiotic classes.
Mechanism of Action of DHDPS and Inhibition by this compound
DHDPS catalyzes the condensation of pyruvate and L-aspartate-β-semialdehyde, the first committed step in the lysine biosynthesis pathway.[1][4] The enzyme is a key regulatory point in this pathway and is often subject to feedback inhibition by lysine.[4][5][6]
This compound is designed as a competitive inhibitor of DHDPS, binding to the active site and preventing the binding of the native substrates. This leads to a depletion of the intracellular lysine pool, which is essential for protein synthesis and, in many bacteria, for the synthesis of the cell wall component meso-diaminopimelate (m-DAP).
References
- 1. Kinetic, Spectral, and Structural Studies of the Slow-Binding Inhibition of the Escherichia coli Dihydrodipicolinate Synthase by 2, 4-Oxo-pentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine - Wikipedia [en.wikipedia.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Exploring the allosteric mechanism of dihydrodipicolinate synthase by reverse engineering of the allosteric inhibitor binding sites and its application for lysine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrodipicolinate synthase (DHDPS) from Escherichia coli displays partial mixed inhibition with respect to its first substrate, pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterisation of the First Enzymes Committed to Lysine Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Validating DHDPS Target Engagement In Vivo: A Comparative Guide for Dhdps-IN-1
Introduction
Dihydrodipicolinate synthase (DHDPS) is a critical enzyme in the diaminopimelate (DAP) pathway, which is responsible for lysine biosynthesis in bacteria and plants.[1] Its absence in mammals makes it an attractive target for the development of novel antibiotics and herbicides.[2] Validating the engagement of potential inhibitors with DHDPS in a living organism (in vivo) is a crucial step in the drug development process. This guide provides a comparative overview of methodologies to validate the target engagement of a representative DHDPS inhibitor, termed here as "Dhdps-IN-1," using available data for known DHDPS inhibitors as a proxy. The guide will compare the use of such an inhibitor with alternative in vivo imaging techniques for researchers, scientists, and drug development professionals.
While specific data for a compound named "this compound" is not available in the current literature, this guide will utilize data from well-characterized DHDPS inhibitors, such as MBDTA-2 and R,R-bislysine, to illustrate the principles and methodologies of target engagement validation.
Quantitative Data Presentation
The following table summarizes the quantitative data for representative DHDPS inhibitors and compares the key features of different in vivo target engagement validation methods.
| Parameter | Representative DHDPS Inhibitor (MBDTA-2) | Representative DHDPS Inhibitor (R,R-bislysine) | Alternative: Fluorescence Anisotropy Microscopy | Alternative: FRET/BRET Imaging |
| Reported Potency | IC50: 63.3 ± 1.80 µM (for A. thaliana DHDPS1)[3] | Ki: 200 nM (for C. jejuni DHDPS)[4] | Dependent on the fluorescently labeled ligand | Dependent on the specific biosensor design |
| Mode of Action | Allosteric Inhibition[3] | Allosteric Inhibition[4] | N/A | N/A |
| In Vivo Applicability | Demonstrated herbicidal activity[3] | Not specified in the provided results | Yes, demonstrated in mouse tumor models[5][6] | Yes, demonstrated in living cells and animal models[7][8] |
| Resolution | Organismal/Tissue level | Organismal/Tissue level | Subcellular[5][6] | Subcellular[8] |
| Direct Target Visualization | No | No | Yes, with a fluorescently labeled drug[5][6] | Yes, through resonance energy transfer[8] |
Experimental Protocols
1. DHDPS-DHDPR Coupled Enzyme Assay for Inhibitor Potency
This assay is commonly used to determine the inhibitory activity of compounds against DHDPS.[9]
-
Principle: The product of the DHDPS reaction, (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA), is reduced by dihydrodipicolinate reductase (DHDPR) in the presence of a cofactor (NADH or NADPH). The rate of DHDPS activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H.[9]
-
Materials:
-
Purified DHDPS enzyme
-
Purified DHDPR enzyme (in excess)
-
Pyruvate (substrate)
-
(S)-aspartate-β-semialdehyde (ASA) (substrate)
-
NAD(P)H (cofactor)
-
Buffer (e.g., 150 mM HEPES, pH 7.3)[9]
-
Test inhibitor (e.g., this compound)
-
UV/Vis spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing buffer, NAD(P)H, DHDPR, DHDPS, and the first substrate, pyruvate.[9]
-
Add varying concentrations of the test inhibitor to the reaction mixture and incubate.
-
Initiate the reaction by adding the second substrate, ASA.[9]
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
2. Conceptual Protocol for In Vivo Target Engagement using Fluorescence Anisotropy Microscopy
This protocol outlines a general approach for validating target engagement in vivo using a fluorescently labeled version of a DHDPS inhibitor.[5][10]
-
Principle: Fluorescence anisotropy measures the rotational mobility of a fluorescent molecule. A small, fluorescently labeled inhibitor ("Fluoro-Dhdps-IN-1") will rotate rapidly in solution, resulting in low anisotropy. Upon binding to the much larger DHDPS enzyme, its rotation will be constrained, leading to an increase in anisotropy. This change can be imaged to map target engagement.[10][11]
-
Materials:
-
Fluorescently labeled DHDPS inhibitor (Fluoro-Dhdps-IN-1)
-
An animal model (e.g., mouse with a relevant bacterial infection or plant model)
-
Two-photon fluorescence microscope equipped for anisotropy measurements[12]
-
-
Procedure:
-
Synthesize a fluorescently labeled version of this compound. The fluorophore should have a sufficiently long fluorescence lifetime.[10]
-
Administer the fluorescent probe to the animal or plant model.
-
Allow time for the probe to distribute and bind to its target.
-
Immobilize the organism for imaging.
-
Using a two-photon microscope, acquire fluorescence intensity and anisotropy images of the region of interest.[10]
-
Analyze the images to quantify the fraction of bound versus unbound probe based on the anisotropy values, providing a direct measure of target engagement at the subcellular level.[11]
-
Mandatory Visualizations
Caption: Lysine biosynthesis pathway highlighting the role of DHDPS and its inhibition.
Caption: Workflow for in vivo validation of DHDPS target engagement.
Caption: Comparison of inhibitor-based vs. imaging-based target validation.
References
- 1. Lysine - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. A dual-target herbicidal inhibitor of lysine biosynthesis | eLife [elifesciences.org]
- 4. Novel inhibitors of dihydrodipicolinate synthase [harvest.usask.ca]
- 5. Two-photon Fluorescence Anisotropy Microscopy for Imaging and Direct Measurement of Intracellular Drug Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo imaging of specific drug target binding at subcellular resolution [dash.harvard.edu]
- 7. Frontiers | An In Vivo Fluorescence Resonance Energy Transfer-Based Imaging Platform for Targeted Drug Discovery and Cancer Therapy [frontiersin.org]
- 8. Developments in FRET- and BRET-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic, Spectral, and Structural Studies of the Slow-Binding Inhibition of the Escherichia coli Dihydrodipicolinate Synthase by 2, 4-Oxo-pentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of drug-target engagement in live cells by two-photon fluorescence anisotropy imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence anisotropy imaging in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two-photon Fluorescence Anisotropy Microscopy for Imaging and Direct Measurement of Intracellular Drug Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Dhdps-IN-1
Immediate Safety and Handling Precautions
Step-by-Step Disposal Protocol
The proper disposal of Dhdps-IN-1, as with any laboratory chemical, involves a systematic process of identification, segregation, and containment.
-
Hazard Identification : The first step is to determine the hazard class of this compound.[6] This information should be available on the SDS. Based on its nature as a chemical inhibitor, it should be treated as hazardous chemical waste unless explicitly stated otherwise.
-
Waste Segregation : Never mix this compound waste with other waste streams.[7][8] Chemical waste must be segregated by its general type (e.g., flammables, poisons, acids, bases) to prevent dangerous reactions.[8] A dedicated and properly labeled waste container should be used for this compound and any materials contaminated with it.
-
Container Management :
-
Container Selection : Use a container made of a material compatible with the chemical.[6] The container must have a tightly fitting cap and be kept closed except when adding waste.[6]
-
Labeling : All waste containers must be clearly labeled with the full chemical name ("this compound"), approximate concentration, and the date the waste was first added.[6] Do not use chemical formulas or abbreviations.[6]
-
Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9] This area should be inspected weekly for any leaks.[8]
-
-
Disposal of Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent.[6][7] The rinsate should be collected and disposed of as hazardous waste. After rinsing, the original label on the container should be completely defaced or removed before the container is discarded as regular waste or recycled, depending on institutional policies.[6][7]
-
Arranging for Disposal : Contact your institution's Environmental Health and Safety (EH&S) office to schedule a pickup for the hazardous waste.[9] Do not dispose of this compound down the drain or in the regular trash.[10]
Quantitative Data for Disposal
Specific quantitative limits for the disposal of this compound are not available. However, laboratories should adhere to the general guidelines for chemical waste disposal established by their institution and local regulations. The following table provides a template for documenting institution-specific disposal parameters.
| Parameter | Guideline | Local Regulations/Institutional SOP |
| pH Range for Aqueous Waste | Neutralize to a pH between 5.5 and 10.5 if permissible for drain disposal (not recommended for this compound without specific approval).[8][10] | |
| Concentration Limits | Dispose of as hazardous waste regardless of concentration unless otherwise specified by EH&S. | |
| Satellite Accumulation Area (SAA) Time Limit | Containers may remain in an SAA for up to one year, or until full, whichever comes first.[8][9] |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general protocol for handling chemical waste as outlined above should be followed.
Visualizing the Disposal Workflow
To further clarify the proper handling and disposal of this compound, the following diagrams illustrate the key decision-making processes and workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. images.thdstatic.com [images.thdstatic.com]
- 4. carlroth.com [carlroth.com]
- 5. valudor.com [valudor.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. otago.ac.nz [otago.ac.nz]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Your Research: Essential Safety and Handling Protocols for Dhdps-IN-1
Immediate Safety and Personal Protective Equipment (PPE)
Given the absence of specific toxicity data, Dhdps-IN-1 should be treated as a hazardous substance. All personnel handling the compound must use appropriate Personal Protective Equipment (PPE) to minimize exposure.[1] The primary goal is to prevent direct contact with the skin, eyes, and respiratory tract.[1]
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2][3] | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[2] | To prevent skin contact. It is crucial to inspect gloves for any tears or punctures before use. |
| Body Protection | A fully buttoned laboratory coat.[4] | To protect the skin and clothing from contamination. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) should be used when handling the powder form outside of a certified chemical fume hood.[5] | To prevent inhalation of airborne particles. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to ensure the safety of all laboratory personnel.[6] The following step-by-step operational plan should be implemented:
-
Risk Assessment and Preparation:
-
Before any handling, a thorough risk assessment should be conducted.
-
Ensure that a properly functioning chemical fume hood is available.
-
Locate the nearest safety shower and eyewash station.
-
Prepare all necessary equipment and materials before bringing the compound into the work area.
-
-
Handling the Compound:
-
All weighing and preparation of this compound solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Use disposable equipment whenever possible to avoid cross-contamination.
-
Avoid creating dust or aerosols.
-
If direct handling is necessary, use appropriate tools (e.g., spatulas, forceps).
-
-
Post-Handling Procedures:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[8][9]
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Waste Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date.
-
Store waste containers in a designated, secure area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of this compound down the drain or in regular trash.[10]
-
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Procedural workflow for the safe handling and disposal of this compound.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and EHS office for additional information and requirements.
References
- 1. osha.gov [osha.gov]
- 2. images.thdstatic.com [images.thdstatic.com]
- 3. hdsupplysolutions.com [hdsupplysolutions.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. epa.gov [epa.gov]
- 6. safehandlingofhazardousdrugs.com [safehandlingofhazardousdrugs.com]
- 7. setheisenberg.net [setheisenberg.net]
- 8. louisville.edu [louisville.edu]
- 9. Hazardous Waste Disposal | Penn State Policies [policy.psu.edu]
- 10. nems.nih.gov [nems.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
